molecular formula C13H12N2O B1215202 N-Benzylnicotinamide CAS No. 2503-55-1

N-Benzylnicotinamide

Cat. No.: B1215202
CAS No.: 2503-55-1
M. Wt: 212.25 g/mol
InChI Key: JIAOUYONZMRJJD-UHFFFAOYSA-N
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Description

N-Benzylnicotinamide (BNA+), with the CAS number 1322-50-5 and molecular formula C13H12N2O, is a chemical compound of significant interest in biochemical and catalytic research. It serves as a robust structural mimic of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), which is required for numerous enzymatic reactions . Its primary research value lies in applications related to cofactor regeneration in biocatalytic processes. A key 2025 study demonstrated that this compound can be efficiently hydrogenated to its 1,4-dihydro form (1,4-BNAH) using a Pt/SiO2 catalyst under mild conditions (20 °C, 1 atm H2) . This reduced form is crucial for driving oxidation-reduction cycles in synthetic enzyme systems. The hydrogenation of this compound achieved a production rate approximately 6.8 times higher than that of its natural counterpart, 1,4-NADH . Kinetic analysis indicates that BNA+ has weaker adsorption on the catalyst surface compared to NAD+, which contributes to this enhanced production rate and also grants the catalyst excellent recyclability without deactivation over multiple cycles . This makes hydrogenation of BNA+ a promising and efficient strategy for regenerating reduced cofactors in vitro, facilitating sustainable biocatalytic manufacturing. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpyridine-3-carboxamide
Source PubChem
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InChI

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Source PubChem
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InChI Key

JIAOUYONZMRJJD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
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DSSTOX Substance ID

DTXSID0062476
Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Molecular Weight

212.25 g/mol
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CAS No.

2503-55-1, 1322-50-5
Record name N-Benzylnicotinamide
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Record name Benzyl nicotinamide
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Foundational & Exploratory

What is the structure and chemical properties of N-Benzylnicotinamide?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzylnicotinamide: Structure, Properties, and Application as a NAD+ Mimic

This guide provides a comprehensive technical overview of this compound, a key biomimetic compound used extensively in biochemical and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, chemical properties, and its pivotal role as a stable and functional model for the nicotinamide adenine dinucleotide (NAD+) cofactor.

Introduction and Core Identity

This compound is a derivative of nicotinamide, which is a form of vitamin B3. In the context of advanced biochemical research, its structure is of paramount importance. It consists of a nicotinamide moiety, which is the reactive component of the natural cofactor NAD+, linked to a stabilizing benzyl group via an amide bond. This modification provides greater stability and specific physicochemical properties compared to the natural riboside, making it an ideal tool for studying the mechanisms of NAD+-dependent enzymes. Its primary utility lies in its function as a precursor to the NADH mimic, N-benzyl-1,4-dihydronicotinamide, allowing for the investigation of hydride transfer reactions central to metabolism and cellular signaling.[1][2]

IdentifierValueSource
IUPAC Name N-benzylpyridine-3-carboxamide[3]
CAS Number 2503-55-1[3]
Molecular Formula C₁₃H₁₂N₂O[3]
Molecular Weight 212.25 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2[3]
InChI Key JIAOUYONZMRJJD-UHFFFAOYSA-N[3]

Molecular Structure and Stereochemistry

The functionality of this compound as a NAD+ mimic is deeply rooted in its three-dimensional structure. The molecule is achiral and possesses a well-defined conformation that has been elucidated through X-ray crystallography of its bromide salt, often referred to as BNA (3-Aminocarbonyl-1-benzylpyridinium bromide).[2]

structure cluster_pyridine Pyridine Ring cluster_amide Amide Linkage cluster_benzyl Benzyl Group Py_N N+ Py_C1 CH Py_C5 CH Py_N->Py_C5 Py_C1->Py_N Py_C2 CH Py_C2->Py_C1 Py_C3 C Py_C3->Py_C2 Py_C4 CH Amide_C C Py_C3->Amide_C Py_C4->Py_C3 Py_C5->Py_C4 Amide_O O Amide_C->Amide_O Amide_N N Amide_C->Amide_N Amide_H H Amide_N->Amide_H Benzyl_CH2 CH₂ Amide_N->Benzyl_CH2 Benzyl_Ring C₆H₅ Benzyl_CH2->Benzyl_Ring

Caption: 2D structure of this compound cation.

Crystallographic Insights

The crystal structure of this compound bromide (BNA) provides critical insights into its pre-reaction state as a NAD+ model.[2] The analysis reveals a non-planar conformation that is crucial for its chemical behavior.

Key Structural Parameters from Crystal Structure Analysis:

ParameterValueSignificance
Pyridine-Amide Dihedral Angle 8.4(4)°The slight rotation of the amide group out of the pyridine ring plane influences the electronic communication between the two moieties.[1][2]
Pyridine-Benzyl Dihedral Angle 70.48(17)°This significant twist between the two rings minimizes steric hindrance and defines the overall molecular shape, which is important for binding to enzyme active sites or interacting with substrates.[1][2]

These structural features, particularly the relative orientation of the rings, are fundamental to understanding how this compound and its reduced form interact with other molecules in redox reactions. The conformation of the reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), is nearly planar, a feature believed to lower the transition state energy for hydride transfer.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for designing experiments, including solubility tests, reaction kinetics, and formulation development. While extensive experimental data is not widely published, a combination of computed properties and spectroscopic data provides a solid foundation for its characterization.

Physicochemical Properties of this compound:

PropertyValue / DescriptionSource / Comment
Melting Point Not experimentally reported in cited literature.Commercial sources provide this as a solid, but a verified melting point is not available.
Solubility Not experimentally reported in cited literature.Expected to have moderate solubility in polar organic solvents like ethanol and DMSO.
pKa Not experimentally reported in cited literature.For context, the conjugate acid of the parent nicotinamide has a pKa of 3.35.[4]
XLogP3 1.5This computed value suggests moderate lipophilicity.[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Spectroscopic Characterization

Confirmation of the identity and purity of this compound is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the pyridine and benzyl rings, a singlet for the methylene (-CH₂-) bridge, and a broad signal for the amide N-H proton.[3][5]

  • ¹³C NMR: The carbon spectrum provides signals for all 13 unique carbon atoms, including the carbonyl carbon of the amide group and the distinct aromatic carbons of the two ring systems.[3][5]

  • FTIR: The infrared spectrum is characterized by a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and N-H stretching vibrations (around 3300 cm⁻¹).[3]

Synthesis and Purification Protocol

This compound is not commonly available from all major suppliers, often requiring custom synthesis. A standard and reliable method for its preparation involves a two-step process based on the formation of an amide bond between nicotinic acid and benzylamine.

synthesis_workflow start Nicotinic Acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 Step 1 intermediate Nicotinoyl Chloride (Reactive Intermediate) step1->intermediate step2 Nucleophilic Acyl Substitution intermediate->step2 Step 2 reagent Benzylamine + Triethylamine (Base) reagent->step2 product This compound step2->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Standard synthesis workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is based on well-established methods for amide synthesis.[6][7]

  • Activation of Nicotinic Acid:

    • To a solution of nicotinic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Causality: The carboxylic acid is converted into a highly reactive acyl chloride intermediate (nicotinoyl chloride). This is necessary because direct amide formation from a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction at room temperature for 1-2 hours until gas evolution (HCl, CO, CO₂) ceases.

    • Remove the solvent and excess reagent under reduced pressure to isolate the crude nicotinoyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude nicotinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

    • Causality: The base is crucial to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. Failure to scavenge this acid would protonate the benzylamine, rendering it non-nucleophilic and stopping the reaction.

    • Add the acyl chloride solution dropwise to the benzylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity: The NAD+/NADH Redox Model

The primary chemical property of interest for this compound is its role in redox chemistry as a stable mimic of the NAD+/NADH couple.[8] The pyridinium ring in this compound (the BNA cation) is the oxidized form (NAD+ model). It can accept a hydride ion (H⁻, a proton and two electrons) to become the reduced form, 1-benzyl-1,4-dihydronicotinamide (rBNA or BNAH), which is the NADH model.[1][9]

redox_cycle BNA This compound (BNA) (Oxidized Form, NAD+ Mimic) BNAH 1-Benzyl-1,4-dihydronicotinamide (BNAH) (Reduced Form, NADH Mimic) BNA->BNAH + H⁻ (Hydride Ion) [Reduction] label_reduce Substrate Oxidation BNAH->BNA - H⁻ (Hydride Ion) [Oxidation] label_oxidize Substrate Reduction Sub_ox Substrate (Reduced) Sub_red Substrate (Oxidized) Sub_ox->Sub_red

Caption: Redox cycle of the this compound system as a NAD+/NADH mimic.

This reversible hydride transfer is the cornerstone of its utility. The reaction almost exclusively occurs at the C4 position of the pyridine ring, a regioselectivity that mirrors biological systems.[9] Studies have shown that the transfer of the hydrogen atom with its electron pair is the rate-controlling step in these model oxidation-reduction processes.[1] A practical example of this chemistry is the oxidation of benzyl alcohol to benzaldehyde using this compound salts.[1]

Research Applications and Biological Relevance

While there is limited literature on the direct pharmacological activity of this compound as a therapeutic agent, its value to the scientific community is immense.

  • Mechanistic Enzymology: It is a cornerstone tool for studying the kinetics and mechanisms of NAD(P)H-dependent oxidoreductase enzymes. By replacing the natural cofactor with this stable mimic, researchers can dissect individual steps of the catalytic cycle without the complexity of the full NAD+ molecule.[1][9]

  • Biomimetic Catalysis: this compound and its reduced form are used to develop synthetic catalytic systems for asymmetric reductions and other redox transformations, which are of high interest in the pharmaceutical and fine chemical industries.[1]

  • Modeling Biological Processes: As NAD+ is a critical substrate for enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs), which are involved in aging, DNA repair, and cell signaling, stable mimics like this compound are valuable for developing assays and understanding the binding requirements of these enzyme families.[10]

Conclusion

This compound is more than just a chemical compound; it is a precision tool that enables researchers to probe the fundamental mechanisms of biological redox chemistry. Its well-defined structure, predictable reactivity, and stability make it an indispensable mimic for the ubiquitous NAD+ cofactor. From elucidating enzyme mechanisms to designing novel catalytic systems, the applications of this compound continue to provide profound insights for drug development and biotechnology professionals.

References

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 531–535. [Link]

  • PubChem. (n.d.). Nicotinic acid benzylamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Moore, J. M., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. PubMed. [Link]

  • PubChem. (n.d.). Benzyldihydronicotinamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for NMR spectra of N-benzyl nicotinamide (BnNA). Retrieved January 25, 2026, from [Link]

  • Fish, R. H., et al. (2001). Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models... ACS Publications. [Link]

  • Xie, N., et al. (2020). Nicotinamide adenine dinucleotide (NAD+): essential redox metabolite, co-substrate and an anti-cancer and anti-ageing therapeutic target. PubMed. [Link]

  • Perlovich, G. L., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI. [Link]

  • ACS Catalysis. (2021). Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry. ACS Publications. [Link]

  • ResearchGate. (2022). (PDF) Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. [Link]

  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved January 25, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Benzyl-1,4-dihydronicotinamide. Retrieved January 25, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 7.8: The Chemistry of NAD+ and FAD. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates. Retrieved January 25, 2026, from [Link]

  • Yang, T., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. [Link]

  • ResearchGate. (n.d.). NAD⁺ redox balance, consumption and synthesis. Retrieved January 25, 2026, from [Link]

  • MDPI. (2020). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

Sources

N-Benzylnicotinamide: A Technical Guide to its Biological and Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Benzylnicotinamide (BNA), a synthetic derivative of nicotinamide (a form of vitamin B3). While extensively utilized as a stable and valuable model compound for the enzymatic cofactors Nicotinamide Adenine Dinucleotide (NAD+) and its reduced form (NADH), the intrinsic biological activities and pharmacological effects of this compound itself are less explored. This document will delve into the established role of BNA in biochemical research, its chemical properties, and the broader pharmacological context of nicotinamide and its derivatives. We will explore the potential, yet largely uninvestigated, therapeutic applications of BNA by drawing parallels with related compounds and discussing the methodologies that could be employed for its further pharmacological characterization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental roles of NAD+ in cellular processes and the potential for developing novel therapeutics based on the nicotinamide scaffold.

Introduction: The Significance of this compound as a NAD+ Mimic

This compound (BNA) is a pyridinium compound that has garnered significant attention in the scientific community, not primarily for its direct therapeutic effects, but as a crucial tool for understanding fundamental biological processes.[1][2] It serves as a stable and reliable model compound for Nicotinamide Adenine Dinucleotide (NAD+), a pivotal coenzyme in cellular metabolism and redox reactions.[1][2] The study of BNA and its reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), allows researchers to investigate the mechanisms of NAD+-dependent enzymes and the intricacies of hydride transfer reactions in a controlled, non-enzymatic setting.[1]

The rationale for using BNA as a NAD+ mimic lies in its structural similarity to the nicotinamide headgroup of NAD+. This allows it to participate in similar chemical reactions, providing a simplified system to study the complex redox chemistry that is central to cellular bioenergetics. A comprehensive understanding of these model reactions is foundational for the development of drugs that target NAD+-dependent pathways, which are implicated in a vast array of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

PropertyValueSource
Molecular Formula C13H12N2O[3]
Molecular Weight 212.25 g/mol [3]
CAS Number 2503-55-1[3]
IUPAC Name N-benzylpyridine-3-carboxamide[3]
Appearance Not explicitly stated in searches, but typically a solid.
Storage 2-8°C RefrigeratorPharmaffiliates

Established Role as a Model for NAD+/NADH Redox Chemistry

The primary and most well-documented application of this compound is in the study of redox reactions as a model for the NAD+/NADH coenzyme pair.[1][2]

Mechanism of Action in Model Systems

In chemical reactions, N-benzyl-1,4-dihydronicotinamide (the reduced form) can donate a hydride ion (H-), mimicking the function of NADH in biological systems.[1] Conversely, this compound can accept a hydride ion, acting as an oxidizing agent analogous to NAD+. These model systems have been instrumental in elucidating the mechanisms of enzymatic reactions involving hydride transfer.[1]

For instance, studies have shown that 1-benzyl-1,4-dihydronicotinamide can reduce thiobenzophenone to benzhydryl mercaptan through the direct transfer of a hydrogen atom with its electron pair.[1] This type of model reaction is crucial for understanding the fundamental chemistry of how NADH reduces substrates in enzymatic catalysis.[1]

Structural Insights

Crystallographic studies of BNA and its reduced form have provided detailed views of the reactive portions of these NAD(P)+ and NAD(P)H models.[2] In this compound, the amide group is rotated out of the plane of the pyridine ring.[2] In its reduced form, the dihydropyridine ring is nearly planar, a conformation that may lower the energy of the transition state in reactions.[2] These structural details are vital for computational modeling and for understanding the stereochemistry of NAD+-dependent enzyme reactions.

Potential Pharmacological Effects: An Extrapolation from Nicotinamide and its Derivatives

While direct pharmacological studies on this compound are scarce, the extensive research on its parent molecule, nicotinamide, and other derivatives provides a basis for postulating its potential biological activities.

The Broad Spectrum of Nicotinamide Activity

Nicotinamide is a key player in cellular energy metabolism, DNA repair, and the regulation of transcription.[4] Its biological effects are multifaceted and include:

  • Neuroprotection: Nicotinamide has shown promise in protecting against a variety of neuronal insults and is being investigated for its therapeutic potential in neurodegenerative diseases.

  • Anti-inflammatory Properties: Nicotinamide can inhibit the production of pro-inflammatory cytokines like TNF-alpha, potentially through the inhibition of the transcription factor NF-kappaB.[5]

  • Anticancer Activity: Accumulating evidence suggests a role for nicotinamide in cancer prevention and as an adjunct to cancer therapy.[6]

Anticancer Potential of Nicotinamide Derivatives

The modification of the nicotinamide scaffold has led to the development of compounds with significant anticancer properties. For example, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides displayed anticancer activity by inhibiting tubulin polymerization and inducing apoptosis. This demonstrates that the addition of a benzyl group, albeit in a different position and with a triazole linker, can confer potent biological activity to the nicotinamide core.

Potential as a Neuroprotective Agent

A commercial supplier notes that this compound is utilized in neurological disorder research as a neuroprotective agent due to its antioxidant properties. While this claim is not substantiated by peer-reviewed research found in the searches, it provides a plausible hypothesis for future investigation, given the known neuroprotective effects of nicotinamide.

Metabolism and Pharmacokinetics: Insights from Related Compounds

A study on the in vitro microsomal metabolism of N-benzylnornicotine derivatives in rats indicated that oxidative dealkylation is a major metabolic pathway, leading to the formation of nornicotine and the corresponding aldehyde.[7] It is plausible that this compound could undergo a similar metabolic fate, with cleavage of the benzyl group.

Future Directions and Experimental Protocols

The full pharmacological potential of this compound remains to be elucidated. The following experimental workflows are proposed to systematically evaluate its biological activities.

In Vitro Cytotoxicity and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of various cell lines.

Protocol:

  • Cell Culture: Culture human cell lines (e.g., cancer cell lines like MCF-7, A549, and a normal cell line like HEK293) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., from 1 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to quantify cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic potential of the compound.

Enzyme Inhibition Assays

Objective: To investigate if this compound inhibits the activity of key enzymes, such as PARP or sirtuins, given the known inhibitory effects of nicotinamide.

Protocol:

  • Enzyme and Substrate Preparation: Obtain purified recombinant human PARP1 or SIRT1 and their respective substrates.

  • Inhibition Assay: In a 96-well plate format, incubate the enzyme with its substrate in the presence of varying concentrations of this compound.

  • Detection: Use a commercially available assay kit to measure the enzyme activity (e.g., by detecting the formation of ADP-ribose polymers for PARP or deacetylation for sirtuins).

  • Data Analysis: Determine the IC50 value of this compound for each enzyme.

In Vivo Animal Studies

Objective: To assess the in vivo efficacy and safety of this compound in a relevant animal model (e.g., a model of neurodegeneration or cancer).

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., a mouse model of Parkinson's disease induced by MPTP, or a xenograft mouse model for cancer).

  • Dosing and Administration: Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Efficacy Assessment: Monitor relevant parameters such as tumor growth, behavioral changes, or specific biomarkers.

  • Toxicity Assessment: Monitor animal weight, general health, and perform histological analysis of major organs at the end of the study.

  • Data Analysis: Statistically analyze the differences between the treated and control groups.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cell_culture Cell Culture (Cancer & Normal Lines) treatment_vitro Treatment with This compound cell_culture->treatment_vitro viability_assay Cytotoxicity/Proliferation Assay (MTT) treatment_vitro->viability_assay enzyme_assay Enzyme Inhibition Assay (PARP, SIRT1) treatment_vitro->enzyme_assay ic50_calc_vitro IC50 Determination viability_assay->ic50_calc_vitro ic50_calc_enzyme IC50 Determination enzyme_assay->ic50_calc_enzyme animal_model Animal Model (e.g., Xenograft) treatment_vivo Administration of This compound animal_model->treatment_vivo efficacy_assessment Efficacy Assessment (Tumor Growth, etc.) treatment_vivo->efficacy_assessment toxicity_assessment Toxicity Assessment (Histology, etc.) treatment_vivo->toxicity_assessment data_analysis Statistical Analysis efficacy_assessment->data_analysis toxicity_assessment->data_analysis start Start start->cell_culture start->animal_model

Caption: Proposed experimental workflow for the pharmacological evaluation of this compound.

nad_metabolism cluster_pathway Simplified NAD+ Biosynthesis and Consumption Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD Salvage Pathway N_Benzylnicotinamide This compound (Model Compound) N_Benzylnicotinamide->NAD Acts as a model for PARP PARP NAD->PARP Substrate Sirtuins Sirtuins NAD->Sirtuins Substrate DNA_Repair DNA Repair PARP->DNA_Repair Activity Gene_Silencing Gene Silencing Sirtuins->Gene_Silencing Activity

Sources

A Technical Guide to N-Benzylnicotinamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzylnicotinamide, a synthetic derivative of nicotinamide (a form of vitamin B3), serves as a cornerstone model compound in the study of biochemical redox reactions. Its structural and functional resemblance to the nicotinamide core of the vital coenzymes Nicotinamide Adenine Dinucleotide (NAD⁺) and its reduced form (NADH) makes it an invaluable tool for researchers in biochemistry, enzymology, and drug development. By replacing the complex adenosine diphosphate ribose moiety of NAD⁺ with a stable benzyl group, this compound provides a simplified, yet functionally relevant, system for investigating the mechanisms of hydride transfer that are central to the function of hundreds of oxidoreductase enzymes. This guide offers an in-depth exploration of its chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its primary application as a biomimetic of the NAD⁺/NADH redox couple.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amide that is structurally characterized by a pyridine ring substituted with a carboxamide group, which is, in turn, N-substituted with a benzyl group.

IdentifierValueSource
CAS Number 2503-55-1[1][2][3]
Molecular Formula C₁₃H₁₂N₂O[1][2][3]
IUPAC Name N-benzylpyridine-3-carboxamide[1]
Synonyms Nicotinic acid benzylamide, Benzyl nicotinamide[1][2][3]

The physicochemical properties of this compound are summarized below. These computed values provide a baseline for its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 212.25 g/mol [1]
Monoisotopic Mass 212.094963011 Da[1]
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 42 Ų[1]
Storage Temperature 2-8°C (Refrigerator)[3]
Synthesis and Characterization

The synthesis of this compound is typically achieved through the amidation of a nicotinic acid derivative with benzylamine. A common and reliable laboratory-scale method involves the conversion of nicotinic acid to its more reactive acid chloride intermediate, followed by coupling with benzylamine.

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis via a nicotinoyl chloride intermediate. This is a standard and robust method for forming the amide bond.

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

  • Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add nicotinic acid (5 mmol). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) and placed in a fume hood.

  • Solvent Addition: Add 50 mL of anhydrous Tetrahydrofuran (THF) to the flask.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (20 mmol) dropwise to the suspension over 20 minutes at room temperature.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and THF under reduced pressure using a rotary evaporator. The resulting solid is nicotinoyl chloride hydrochloride, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • Setup: Dissolve the crude nicotinoyl chloride hydrochloride from Step 1 in 30 mL of anhydrous dichloromethane (CH₂Cl₂) in a 100 mL flask. Cool the solution to 0°C in an ice bath.

  • Amine Solution: In a separate beaker, prepare a solution of benzylamine (5 mmol) and triethylamine (5.5 mmol, ~1.1 equivalents) in 10 mL of anhydrous CH₂Cl₂. Triethylamine acts as an HCl scavenger.

  • Reaction: Add the benzylamine solution dropwise to the cooled nicotinoyl chloride solution over 30 minutes with constant stirring.[4]

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours.

  • Work-up: Upon completion, the reaction mixture will contain precipitated triethylamine hydrochloride. Filter the solid. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation NA Nicotinic Acid NC Nicotinoyl Chloride (Intermediate) NA->NC Reflux, 3h SOCl2 Thionyl Chloride (SOCl2) in THF SOCl2->NC BNA This compound (Final Product) NC->BNA 0°C to RT, 3h BA Benzylamine + Triethylamine in CH2Cl2 BA->BNA Purification Purification (Recrystallization) BNA->Purification

Fig. 1: Two-step synthesis workflow for this compound.
Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the protons on the pyridine ring, the benzyl ring, and the methylene bridge.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorbances include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and characteristic peaks for the aromatic rings.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify the molecular ion peak corresponding to its mass.[1]

Core Application: A Model for NAD⁺/NADH Redox Chemistry

The primary utility of this compound (often abbreviated as BNA⁺ when in its pyridinium salt form) lies in its function as a simplified, stable, and synthetically accessible model for the NAD⁺ coenzyme.[5][6] In biological systems, NAD⁺ acts as an oxidizing agent, accepting a hydride ion (H⁻) from a substrate to become NADH. This redox couple is fundamental to cellular metabolism.

This compound mimics this behavior. It can be chemically or electrochemically reduced to form 1-benzyl-1,4-dihydronicotinamide (abbreviated as BNAH or rBNA), which is the analog of NADH.[6]

  • BNA⁺ (Oxidized Form): The pyridinium ring is aromatic and electron-deficient, making it an effective hydride acceptor, analogous to NAD⁺.

  • BNAH (Reduced Form): The 1,4-dihydropyridine ring is non-aromatic and serves as a potent hydride donor, analogous to NADH.[6]

This model system allows researchers to:

  • Study Reaction Mechanisms: Investigate the kinetics and mechanisms of hydride transfer in a controlled, non-enzymatic environment.

  • Develop Enzyme Inhibitors: Design molecules that interfere with NAD⁺/NADH binding sites on enzymes.

  • Biocatalysis: Use BNAH as a cost-effective substitute for the natural NADH cofactor to regenerate other valuable molecules in enzyme-catalyzed reactions.[5]

The structural relationship and redox cycle are crucial to its function. Crystal structure analysis reveals that in the oxidized BNA⁺ form, the pyridine and benzyl rings have a significant dihedral angle, while in the reduced BNAH form, the dihydropyridine ring is nearly planar, a conformation that may facilitate the hydride transfer process.[6]

Redox_Cycle BNA This compound (BNA⁺) Oxidized Form (NAD⁺ Analog) BNAH 1-Benzyl-1,4-dihydronicotinamide (BNAH) Reduced Form (NADH Analog) BNA->BNAH + 2e⁻, + H⁺ (Reduction) BNAH->BNA - 2e⁻, - H⁺ (Oxidation)

Sources

Safety, handling, and MSDS information for N-Benzylnicotinamide.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-Benzylnicotinamide for Research Professionals

Introduction: Context and Responsibility

This compound (BNA) and its reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), serve as invaluable research tools, acting as stable and accessible models for the critical enzymatic cofactors NAD(P)⁺ and NAD(P)H.[1][2] Their use in studying redox chemistry and enzymatic reaction mechanisms is fundamental to advancements in drug development and biochemical pathway analysis.[1] Understanding the molecular structure, where the amide group's orientation relative to the pyridine ring influences reactivity, provides insight into biological processes.[1][2]

However, the utility of any chemical reagent in a professional research setting is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. It is structured not as a simple recitation of data, but as a practical, field-tested framework for minimizing risk and ensuring a self-validating system of laboratory safety.

Hazard Identification and GHS Classification

The foundation of safe chemical handling is a clear, unambiguous understanding of the material's intrinsic hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This compound is classified as a hazardous chemical.[3][4]

The primary hazards are consistently identified across multiple safety data sheets (SDS). The causality is direct: the chemical properties of this compound are such that interaction with epithelial tissues can cause a localized inflammatory response.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07

Source: Synthesized from multiple SDS reports.[3][5]

Expert Insight: A "Category 2" irritant designation implies that upon contact, the substance is likely to cause reversible damage to the skin and eyes. For researchers, this means that even brief, incidental contact can lead to redness, inflammation, and discomfort, potentially requiring medical attention and causing loss of productivity. The "Harmful if swallowed" classification underscores the importance of strict hygiene measures to prevent inadvertent ingestion.[5]

Physicochemical Properties: Understanding the Compound's Behavior

A compound's physical and chemical properties dictate its behavior under various laboratory conditions and are critical for designing safe handling and storage procedures. This compound's low melting point is a key consideration; it may be supplied as a solidified mass or a liquid, depending on the ambient temperature of the storage and handling environment.[3]

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O[5]
Molecular Weight 212.25 - 213.23 g/mol [5]
Appearance Light yellow solidified mass, fragments, or liquid[3]
Melting Point 24 °C (75 °F)
Boiling Point 177 °C (351 °F) at 10 hPa[3]
Flash Point > 110 °C (> 230 °F) - closed cup[3]
Density 1.165 g/cm³[3]
Partition Coefficient (log Pow) 2.4
Water Solubility No data available[3]

Causality Behind Handling Choices: The low melting point necessitates careful handling. If working with the solid form, be aware that it can melt on contact with warm surfaces or during prolonged handling, changing its physical state and increasing the risk of skin contact. Its high boiling point and flash point indicate it is not highly flammable under standard lab conditions, but it is combustible and can form explosive mixtures with air upon intense heating.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE is not a passive step but an active, self-validating system to prevent exposure. The choice of each component is directly linked to the hazards identified in Section 1.

  • Eye and Face Protection: Given that this compound causes serious eye irritation (H319), standard safety glasses are insufficient.[6]

    • Protocol: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous solution preparation.[7]

  • Skin Protection:

    • Lab Coat: A standard, full-sleeved lab coat is mandatory to protect against incidental contact.

    • Gloves: As a known skin irritant (H315), appropriate gloves are the most critical barrier.[3][6]

      • Protocol: Wear chemically resistant, disposable gloves such as nitrile. Before use, inspect gloves for any signs of tears or punctures. After handling, remove gloves using a proper doffing technique (e.g., glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of used gloves in the designated hazardous waste container immediately.[8]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[3] However, if generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]

Diagram: PPE Selection Logic This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection start Start: Handling this compound task What is the task? start->task weighing Weighing Solid task->weighing Solid solution Preparing Solution task->solution Liquid/Solution ppe_hood Perform in Fume Hood weighing->ppe_hood large_scale Large Scale / Splash Risk solution->large_scale Yes ppe_base Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Chemical Safety Goggles solution->ppe_base No ppe_shield Add Face Shield large_scale->ppe_shield ppe_hood->ppe_base ppe_shield->ppe_base Emergency_Response start Emergency Event Occurs event_type What is the nature of the emergency? start->event_type spill Chemical Spill event_type->spill Spill exposure Personnel Exposure event_type->exposure Exposure fire Fire event_type->fire Fire spill_action Follow Accidental Release Protocol: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Collect & Decontaminate spill->spill_action exposure_route What was the exposure route? exposure->exposure_route fire_action Follow Firefighting Protocol: 1. Activate Alarm & Evacuate 2. Use CO2, Dry Powder, or Foam 3. Cool containers with water spray fire->fire_action eye Eyes exposure_route->eye skin Skin exposure_route->skin inhalation Inhalation exposure_route->inhalation ingestion Ingestion exposure_route->ingestion eye_action Flush with water for 15+ min. IMMEDIATE medical attention. eye->eye_action skin_action Remove clothing. Wash with soap & water for 15+ min. skin->skin_action inhalation_action Move to fresh air. Seek medical attention. inhalation->inhalation_action ingestion_action Rinse mouth, drink water. IMMEDIATE medical attention. ingestion->ingestion_action

Caption: A decision tree for immediate actions during a chemical emergency.

Firefighting Measures

While not highly flammable, this compound is combustible.

  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO₂), or dry chemical powder. * Special Hazards: Upon combustion, it may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [4]Vapors are heavier than air and may travel along the ground. * Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). Stay in the danger area only with this equipment. Prevent fire-extinguishing water from contaminating surface water or groundwater systems.

Stability, Reactivity, and Disposal

  • Reactivity: The compound is generally stable under recommended storage conditions. However, upon intense heating, it can form explosive mixtures with air. * Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [3][4]* Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. [4]

Disposal Considerations

Disposal of this compound and its containers must be treated with the same level of care as its handling.

  • Protocol: All waste material must be disposed of in accordance with federal, state, and local environmental regulations. [9]Do not mix with other waste. Leave the chemical in its original container or a clearly labeled hazardous waste container. Uncleaned empty containers should be handled as if they were full and disposed of as hazardous waste. Consult with your institution's EHS department to ensure complete and accurate classification and disposal procedures. [3][4]

Conclusion

This compound is a valuable compound for biochemical and pharmaceutical research. Its potential hazards—primarily skin and serious eye irritation—are well-defined and manageable through the consistent application of robust safety protocols. By understanding the causality behind these protocols, from PPE selection to emergency response, researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. This technical guide serves as a framework for that system, empowering scientists to handle this important reagent with the expertise and confidence that scientific integrity demands.

References

  • Title: Nicotinic acid benzylamide | C13H12N2O Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH Source: ResearchGate / Acta Crystallographica Section C URL: [Link]

  • Title: Safety Data Sheet: N-Benzylniacin Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH Source: PubMed - National Library of Medicine URL: [Link]

  • Title: Benzyldihydronicotinamide | C13H14N2O Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: First Aid Procedures for Chemical Hazards Source: NIOSH - Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: CHEMM - Chemical Hazards Emergency Medical Management URL: [Link]

  • Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

A Comprehensive Spectroscopic Analysis of N-Benzylnicotinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzylnicotinamide, a derivative of nicotinamide (Vitamin B3), is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to the nicotinamide adenine dinucleotide (NAD+) coenzymes makes it a valuable model compound for studying enzymatic reactions and a potential therapeutic agent itself. A thorough understanding of its chemical structure and purity is paramount for any research or development application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the spectral interpretations.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure of this compound is crucial for interpreting its spectroscopic data. The molecule consists of a nicotinamide moiety connected to a benzyl group via an amide linkage. This structure presents several key features that give rise to characteristic spectroscopic signals:

  • Pyridine Ring: An aromatic heterocycle with distinct electronic properties.

  • Benzene Ring: A standard aromatic system.

  • Amide Group: A key functional group with characteristic vibrational modes and influence on adjacent protons and carbons.

  • Methylene Bridge: The -CH2- group connecting the benzyl and nicotinamide fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like the amide N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments. The expected signals and their interpretations are detailed below.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.9 - 9.1s1HH-2 (Pyridine)The proton at the 2-position of the pyridine ring is highly deshielded due to the adjacent electron-withdrawing nitrogen atom and the ring current.
~8.6 - 8.8dd1HH-6 (Pyridine)This proton is deshielded by the ring nitrogen and coupled to H-5 and H-4.
~8.0 - 8.2dt1HH-4 (Pyridine)This proton is coupled to H-5 and H-2/H-6.
~7.2 - 7.5m6HH-5 (Pyridine) & Ar-H (Benzyl)The protons of the benzyl ring and the H-5 of the pyridine ring resonate in this aromatic region.
~6.5 - 7.0t (broad)1HN-H (Amide)The amide proton chemical shift is variable and depends on solvent and concentration. It typically appears as a broad triplet due to coupling with the adjacent methylene protons.
~4.6 - 4.8d2H-CH₂- (Benzyl)These benzylic protons are adjacent to the amide nitrogen and the phenyl ring, appearing as a doublet due to coupling with the amide N-H proton.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~165 - 168C=O (Amide)The carbonyl carbon of the amide group is significantly deshielded.
~150 - 155C-2, C-6 (Pyridine)The carbons adjacent to the nitrogen in the pyridine ring are deshielded.
~135 - 140C-4 (Pyridine), C-ipso (Benzyl)Aromatic carbons with no attached protons (quaternary) or in electron-deficient environments.
~127 - 130C-ortho, C-meta, C-para (Benzyl)Standard chemical shift range for carbons in a benzene ring.
~123 - 125C-5 (Pyridine)Aromatic carbon in the pyridine ring.
~130 - 135C-3 (Pyridine)The carbon to which the amide group is attached.
~43 - 46-CH₂- (Benzyl)The aliphatic carbon of the benzyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is first recorded. Then, the sample spectrum is recorded. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Interpretation
~3300 - 3400N-H StretchAmideA moderate to strong, sharp peak characteristic of the N-H bond in a secondary amide.
~3000 - 3100C-H Stretch (Aromatic)Pyridine and Benzene RingsWeak to medium absorption bands for the C-H bonds on the aromatic rings.
~2850 - 2950C-H Stretch (Aliphatic)Methylene GroupWeak absorption bands for the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group.
~1640 - 1680C=O Stretch (Amide I)AmideA very strong and sharp absorption, characteristic of the carbonyl group in an amide.
~1580 - 1620C=C & C=N StretchAromatic RingsMedium to strong absorptions from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic rings.
~1500 - 1550N-H Bend (Amide II)AmideA medium to strong absorption band resulting from the in-plane bending of the N-H bond coupled with C-N stretching.
~1400 - 1500C-H BendMethylene GroupBending (scissoring) vibration of the -CH₂- group.
~690 - 900C-H Out-of-Plane BendAromatic RingsCharacteristic bending patterns for the substitution on the pyridine and benzene rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed to generate gas-phase ions. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound will provide key structural information.

  • Molecular Ion Peak (M⁺•): In an EI-MS spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 212.25 g/mol . This would appear at m/z = 212 .

  • Key Fragmentation Patterns: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this compound include:

    • Loss of the benzyl group: Cleavage of the C-N bond between the methylene group and the amide nitrogen can lead to the formation of a benzyl cation (C₇H₇⁺, m/z = 91 ), which is a very stable and often abundant ion.

    • Formation of the nicotinoyl cation: The remaining fragment after the loss of the benzylamine radical would be the nicotinoyl cation (C₆H₄NCO⁺, m/z = 122 ).

    • Formation of the nicotinamide radical cation: Cleavage of the benzyl C-C bond can lead to the formation of the nicotinamide radical cation (C₆H₆N₂O⁺•, m/z = 122 ).

    • Tropylium ion: The benzyl cation (m/z = 91) can rearrange to the highly stable tropylium ion.

    • Pyridine ring fragmentation: Further fragmentation of the pyridine-containing ions can occur, leading to smaller fragments characteristic of the pyridine ring.

Below is a DOT language script to visualize a plausible fragmentation pathway.

G M This compound (m/z 212) frag1 Benzyl Cation (m/z 91) M->frag1 Loss of Nicotinamide Radical frag2 Nicotinoyl Cation (m/z 122) M->frag2 Loss of Benzyl Radical frag3 Tropylium Ion (m/z 91) frag1->frag3 Rearrangement

Caption: Plausible mass spectrometry fragmentation of this compound.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy precisely maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the amide linkage, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This integrated spectroscopic approach is indispensable for confirming the identity, purity, and structure of this compound in any research and development setting, ensuring the reliability and reproducibility of scientific findings.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Benzylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Benzylnicotinamide

This compound (BNA) is a synthetically valuable derivative of nicotinamide, a form of vitamin B3. As a key structural motif, it serves as a precursor and model compound in various areas of chemical and biological research. Its relevance extends to the study of NAD(P)H coenzyme mimics and their roles in redox chemistry[1]. The structural characteristics of BNA, such as the rotation of the amide group relative to the pyridine ring, provide detailed insights into the reactive portions of vital coenzymes like NAD(P)⁺ and NAD(P)H[1][2]. Understanding the synthesis of BNA is therefore fundamental for researchers and professionals involved in medicinal chemistry, enzymology, and the development of novel therapeutic agents.

This document provides a comprehensive, in-depth guide to the laboratory synthesis of this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies.

Reaction Scheme and Mechanism

The synthesis of this compound is fundamentally an amidation reaction, forming a stable amide bond between a carboxylic acid (or its activated derivative) and a primary amine. The most common and reliable laboratory-scale approach involves the conversion of nicotinic acid into a more reactive species, such as an acyl chloride, followed by its reaction with benzylamine.

Reaction: Nicotinic Acid + Benzylamine → this compound

The causality behind this two-step approach lies in the need to activate the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group, making direct reaction with an amine inefficient without high temperatures or strong catalysts. Conversion to nicotinoyl chloride, using a reagent like thionyl chloride (SOCl₂), replaces the -OH group with a highly reactive -Cl atom. This transforms the carbonyl carbon into a potent electrophile, readily attacked by the nucleophilic nitrogen of benzylamine.

The mechanism proceeds as follows:

  • Activation of Nicotinic Acid: Nicotinic acid reacts with thionyl chloride to form nicotinoyl chloride, with the liberation of sulfur dioxide and hydrogen chloride gases.

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of nicotinoyl chloride. This forms a tetrahedral intermediate.

  • Elimination and Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or even another molecule of benzylamine, then deprotonates the nitrogen atom to yield the final, neutral this compound product.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound, commencing with the activation of nicotinic acid using thionyl chloride.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
Nicotinic AcidC₆H₅NO₂123.115.0 g (40.6 mmol)Sigma-Aldrich
Thionyl ChlorideSOCl₂118.977.0 mL (96.4 mmol)Sigma-Aldrich
BenzylamineC₇H₉N107.154.9 mL (44.7 mmol)Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93150 mLFisher Scientific
Triethylamine (Et₃N)C₆H₁₅N101.196.2 mL (44.7 mmol)Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mLLab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37As neededFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12For recrystallizationFisher Scientific
HexaneC₆H₁₄86.18For recrystallizationFisher Scientific
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Activation of Nicotinic Acid cluster_amidation Step 2: Amidation Reaction cluster_workup Step 3: Work-up and Purification A Nicotinic Acid in THF B Add Thionyl Chloride (SOCl₂) dropwise A->B C Reflux for 3 hours B->C D Remove excess SOCl₂ via distillation C->D E Nicotinoyl Chloride D->E F Dissolve Nicotinoyl Chloride in dry CH₂Cl₂ E->F Proceed to Amidation G Cool to 0°C (Ice Bath) F->G H Add Benzylamine and Triethylamine in CH₂Cl₂ dropwise G->H I Stir at room temperature for 3 hours, then 40°C for 1 hour H->I J Filter the reaction mixture I->J Proceed to Work-up K Wash with saturated NaHCO₃ solution J->K L Dry organic layer with MgSO₄ K->L M Concentrate under reduced pressure L->M N Recrystallize from Diethyl Ether/Hexane M->N O This compound (Pure Product) N->O

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Synthesis of Nicotinoyl Chloride [3]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid (5.0 g, 40.6 mmol).

  • Under a fume hood, carefully add thionyl chloride (7.0 mL, 96.4 mmol) to the flask.

  • Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting residue is nicotinoyl chloride, which is used directly in the next step.

Part 2: Synthesis of this compound [3]

  • Dissolve the crude nicotinoyl chloride in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • In a separate beaker, prepare a solution of benzylamine (4.9 mL, 44.7 mmol) and triethylamine (6.2 mL, 44.7 mmol) in 20 mL of anhydrous DCM.

  • Add the benzylamine/triethylamine solution dropwise to the cooled nicotinoyl chloride solution over 30 minutes with continuous stirring. The triethylamine acts as a scavenger for the HCl byproduct.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

  • Gently heat the mixture to 40°C and stir for an additional hour to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to obtain a pure, crystalline solid.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine and benzyl rings, as well as a doublet for the methylene (-CH₂-) protons and a broad singlet for the amide (N-H) proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, methylene, and carbonyl).

  • IR (Infrared) Spectroscopy: Key vibrational frequencies to observe include a strong C=O stretch for the amide carbonyl group (typically around 1640-1680 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and C-H stretches for the aromatic rings.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (212.25 g/mol ).[5]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps involving thionyl chloride and volatile organic solvents must be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Thionyl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation.

    • Benzylamine: Corrosive and can cause skin burns and eye damage.

    • This compound: Harmful if swallowed and causes serious eye irritation.[5]

    • Dichloromethane: A potential carcinogen.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

The protocol described provides a reliable and well-documented method for the synthesis of this compound in a laboratory setting. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable compound for their scientific investigations. The successful synthesis and characterization of this compound will facilitate further research into its diverse applications, from coenzyme mimicry to the development of novel pharmaceuticals.

References

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. ResearchGate. [Link]

  • Purification of nicotinamide - US2496114A.
  • Nicotinic acid benzylamide | C13H12N2O | CID 98499. PubChem. [Link]

  • The synthesis of ¹⁵N‐labeled nicotinamide and the mechanism. ResearchGate. [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

  • Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. PubMed. [Link]

  • Benzylamine - Sciencemadness Wiki. Sciencemadness. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Pyridine : Decarboxylation of Niacin. YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

  • Purification of nicotinic acid - US3037987A.
  • Process for the purification of nicotinic acid amide I - US4447615A.
  • Cas 2503-55-1,this compound. LookChem. [Link]

  • This compound. Pharmaffiliates. [Link]

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Application Notes and Protocols for N-Benzylnicotinamide in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of N-Benzylnicotinamide in Cellular Research

This compound (NBN) is a synthetic derivative of nicotinamide, a form of vitamin B3. It serves as a valuable investigational tool in biomedical research, primarily due to its structural resemblance to the nicotinamide portion of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+)[1][2]. This structural mimicry allows NBN to interact with and modulate the activity of NAD+-dependent enzymes, making it a compound of significant interest for studying cellular metabolism, DNA repair, and cell death pathways.

These application notes provide a comprehensive guide for the utilization of this compound in a variety of in vitro cell culture experiments. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to effectively investigate the biological effects of NBN on their cell lines of interest.

Physicochemical Properties and Reagent Preparation

A thorough understanding of NBN's properties is critical for its effective application in cell culture.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Solubility Soluble in DMSO[3]
Appearance White to off-white crystalline powderGeneral Knowledge
Protocol 1: Preparation of this compound Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of NBN due to its high solubilizing capacity for organic compounds and its miscibility with aqueous cell culture media. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically ≤0.5%) to avoid solvent-induced cytotoxicity[4].

Materials:

  • This compound (powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Allow the vial of NBN powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of NBN powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.23 mg of NBN.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the NBN powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the NBN powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile tube. This step is particularly important for long-term storage and use in sensitive cell culture applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Mechanism of Action: A Multifaceted Modulator of Cellular Processes

NBN is known to exert its biological effects through multiple mechanisms, primarily centered around its interaction with NAD+-dependent pathways.

  • PARP Inhibition: this compound can act as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair and the maintenance of genomic stability. By competing with NAD+, the substrate for PARP enzymes, NBN can disrupt these repair processes, potentially leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.

  • Induction of Apoptosis: Several studies have suggested that NBN and related nicotinamide derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic effect may be linked to its PARP inhibitory activity, as well as its potential to modulate other cellular signaling pathways involved in cell survival and death.

  • Modulation of Cellular NAD+ Pool: As a nicotinamide analog, NBN can influence the cellular NAD+ pool, a critical determinant of cellular energy metabolism and the activity of sirtuins, another class of NAD+-dependent enzymes involved in a wide range of cellular processes, including aging, inflammation, and metabolism.

Diagram 1: Simplified Signaling Pathway of this compound

NBN_Mechanism NBN This compound (NBN) PARP PARP Enzymes NBN->PARP Inhibits DNA_Damage DNA Damage PARP->DNA_Damage Promotes Repair NAD NAD+ NAD->PARP Substrate Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: NBN inhibits PARP, leading to apoptosis and cell cycle arrest.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound in vitro. It is essential to include appropriate controls in all experiments, including a vehicle control (cells treated with the same final concentration of DMSO as the highest NBN concentration) and an untreated control.

Protocol 2: Cell Viability and Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][6]. This assay is fundamental for determining the dose-dependent effects of NBN on a given cell line and for establishing the IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • Cells of interest cultured in appropriate medium

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of NBN from the stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of NBN (e.g., 0.1, 1, 10, 50, 100, 200 µM). Remember to include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each NBN concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Diagram 2: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with NBN (various concentrations) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[7]. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells cultured and treated with NBN as desired

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of NBN for a specific duration. Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: NBN may induce cell cycle arrest. This protocol uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[8][9].

Materials:

  • Cells cultured and treated with NBN

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells after treatment with NBN. Wash once with PBS and resuspend the pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Precipitation of NBN in culture medium The concentration of NBN exceeds its aqueous solubility, or the final DMSO concentration is too high, causing the compound to crash out.Prepare a more concentrated stock solution in DMSO to reduce the volume added to the medium. Ensure the final DMSO concentration does not exceed 0.5%. Gentle warming and mixing of the medium during the addition of the NBN solution may help.
High background in MTT assay Contamination of reagents or culture.Use sterile techniques. Ensure the MTT solution is filtered and stored correctly.
Inconsistent results in apoptosis assay Incomplete harvesting of cells (especially floating apoptotic cells). Over-trypsinization of adherent cells.Pool both the supernatant (containing floating cells) and the adherent cells for analysis. Use a gentle dissociation method and minimize trypsin exposure time.
Poor resolution of cell cycle phases Inappropriate cell fixation. Presence of cell clumps.Ensure proper fixation with cold 70% ethanol. Gently pipette or filter the cell suspension before analysis to remove clumps.

Conclusion

This compound is a versatile tool for investigating fundamental cellular processes. The protocols provided in these application notes offer a solid foundation for researchers to explore the effects of NBN on cell viability, apoptosis, and cell cycle progression. As with any experimental system, optimization of cell densities, incubation times, and compound concentrations for your specific cell line and research question is highly recommended.

References

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 531–535. [Link]

  • Hansen, L. K., Christiansen, A. B., Fjelbye, K., & Nielsen, C. H. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 50(8), 747-754. [Link]

  • PubChem. (n.d.). Nicotinic acid benzylamide. National Center for Biotechnology Information. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Creative Diagnostics. (n.d.). Multiparameter Cell Cycle Analysis Protocol. Retrieved from [Link]

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Application Notes and Protocols for N-Benzylnicotinamide in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of NAD+ in Cancer and the Therapeutic Potential of N-Benzylnicotinamide

Nicotinamide adenine dinucleotide (NAD+) is a fundamental cofactor in cellular metabolism, playing a pivotal role in redox reactions essential for energy production.[1][2][3] In the context of oncology, cancer cells exhibit a heightened reliance on NAD+ to fuel their rapid proliferation and high metabolic rates.[2][3] This dependency, often referred to as "NAD+ addiction," presents a promising therapeutic window for targeting cancer cells by disrupting their NAD+ homeostasis.[2] Key enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), are frequently overexpressed in various cancers, highlighting the importance of this pathway for tumor survival.[1]

This compound (NBN) is a derivative of nicotinamide and serves as a valuable model compound for studying the enzymatic cofactors NAD(P)+ and NAD(P)H. While direct studies on the anti-cancer effects of NBN are emerging, research on structurally related compounds, such as N-phenyl nicotinamides, has demonstrated potent induction of apoptosis and cell cycle arrest in cancer cell lines.[4] This suggests that NBN may exert its effects through similar mechanisms, potentially by interfering with NAD+ metabolism or by acting on other critical cellular processes like microtubule dynamics.[4]

These application notes provide a comprehensive guide for researchers investigating the potential of this compound as an anti-cancer agent. We will delve into its hypothesized mechanism of action, provide detailed protocols for evaluating its efficacy in cancer cell lines, and offer insights into the interpretation of results.

Hypothesized Mechanism of Action of this compound

Based on the current understanding of NAD+ metabolism in cancer and findings from structurally similar molecules, this compound is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:

  • Interference with NAD+ Metabolism: As a nicotinamide analog, NBN may compete with nicotinamide for binding to key enzymes in the NAD+ salvage pathway, such as NAMPT. Inhibition of this pathway would lead to a depletion of cellular NAD+ levels, triggering a metabolic crisis and subsequent cell death in cancer cells that are highly dependent on this pathway.[1][2]

  • Induction of Apoptosis: Studies on N-phenyl nicotinamides have shown potent induction of apoptosis in breast cancer cells.[4] It is plausible that NBN triggers the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell death.

  • Cell Cycle Arrest: The observation of G2/M phase arrest in cancer cells treated with N-phenyl nicotinamides suggests a potential role for NBN in disrupting cell cycle progression.[4] This could be mediated by interference with microtubule polymerization, a mechanism shared by several successful chemotherapeutic agents.[4]

The following diagram illustrates the potential points of intervention of this compound within the cancer cell.

NAD_Metabolism NAD+ Metabolism Apoptosis Apoptosis Cell_Cycle Cell Cycle Progression Microtubules Microtubule Dynamics Cell_Cycle->Microtubules NBN This compound (NBN) NBN->NAD_Metabolism Interference NBN->Apoptosis Induction NBN->Cell_Cycle Arrest

Caption: Hypothesized mechanisms of this compound in cancer cells.

Experimental Protocols

The following protocols are designed to assess the anti-cancer properties of this compound in vitro. It is crucial to note that these are generalized protocols and may require optimization based on the specific cancer cell line and experimental conditions.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of NBN on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell line(s)

  • Complete culture medium

  • This compound (NBN)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • NBN Treatment: Prepare a stock solution of NBN in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of final concentrations for treatment. It is recommended to start with a broad range (e.g., 0.01 µM to 100 µM) based on the potency of related compounds.[4] Add 100 µL of the NBN dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest NBN concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell line(s)

  • 6-well plates

  • This compound (NBN)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with NBN at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Selected cancer cell line(s)

  • 6-well plates

  • This compound (NBN)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with NBN at concentrations around the IC₅₀ value for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

cluster_workflow Experimental Workflow Start Start with Cancer Cell Line MTT 1. Cell Viability (MTT Assay) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis 2. Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle 3. Cell Cycle Analysis (PI Staining) IC50->CellCycle Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data

Caption: A streamlined workflow for investigating NBN's anti-cancer effects.

Data Presentation and Interpretation

Quantitative data from the experiments should be summarized for clear comparison.

Table 1: Suggested NBN Concentration Ranges for Initial Screening

Cancer Cell Line TypeSuggested Starting Concentration Range (µM)Rationale
Breast Cancer (e.g., T47D, MCF-7)0.01 - 10Based on the potent activity of N-phenyl nicotinamides in T47D cells (EC₅₀ ~0.082 µM).[4]
Other Solid Tumors (e.g., Lung, Colon)0.1 - 50A broader range to account for potential variations in sensitivity.
Hematological Malignancies0.1 - 50To explore the efficacy in different cancer types.

Table 2: Interpreting Experimental Outcomes

AssayPotential OutcomeInterpretationNext Steps
MTT Assay Dose-dependent decrease in cell viabilityNBN is cytotoxic to the cancer cells.Determine the IC₅₀ value for subsequent experiments.
Apoptosis Assay Increase in Annexin V positive cellsNBN induces apoptosis.Investigate the specific apoptotic pathway (e.g., Western blot for caspases).
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M)NBN causes cell cycle arrest.Investigate the effect on cell cycle regulatory proteins (e.g., cyclins, CDKs).

Conclusion and Future Directions

The application of this compound in cancer cell line research holds considerable promise, primarily based on its structural similarity to compounds with known anti-cancer activity and the critical role of NAD+ metabolism in tumor biology. The protocols outlined in this guide provide a robust framework for the initial characterization of NBN's efficacy. Future research should focus on elucidating the precise molecular targets of NBN, its impact on intracellular NAD+ levels, and its potential for synergistic effects when combined with other chemotherapeutic agents. In vivo studies will also be crucial to validate the in vitro findings and assess the therapeutic potential of this compound in a preclinical setting.

References

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. [Link]

  • Targeting NAD+ metabolism: dual roles in cancer treatment. Frontiers. [Link]

  • Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. MDPI. [Link]

  • NAD+ Metabolism in Cancer and Cancer Therapies. News-Medical.Net. [Link]

  • Protocols for Cancer-related cell lines. Horizon Discovery. [Link]

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Application Note & Protocols: Evaluating N-Benzylnicotinamide in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The NAD+ Hypothesis and the Promise of N-Benzylnicotinamide

Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a profound and growing challenge to global health. A converging line of evidence points towards impaired cellular bioenergetics as a central node in the pathophysiology of these conditions. Specifically, the depletion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism, has been identified as a key vulnerability in the aging brain.[1] Maintaining a robust NAD+ pool is essential for mitochondrial function, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins, which are crucial for neuronal survival and stress resistance.[1]

This has led to a therapeutic strategy focused on boosting cerebral NAD+ levels. This compound (BNA) is a valuable model compound used to study the enzymatic cofactors NAD+ and its reduced form, NADH.[2] As a derivative of nicotinamide (a form of vitamin B3), BNA serves as a precursor that can fuel the cellular NAD+ salvage pathway, making it a compound of significant interest for therapeutic development in neurodegeneration.[3]

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing this compound in both in vitro and in vivo models of neurodegenerative disease. It is designed for researchers, scientists, and drug development professionals seeking to investigate the neuroprotective potential of NAD+ augmentation.

Section 1: Mechanism of Action - How BNA Exerts Neuroprotective Effects

The primary therapeutic hypothesis for BNA is its role as a precursor in the NAD+ salvage pathway, which recycles nicotinamide to produce new NAD+.[3] This pathway is critical for maintaining NAD+ homeostasis in mammalian cells. By elevating intracellular NAD+ levels, BNA is proposed to mitigate neurodegeneration through several key downstream mechanisms:

  • SIRT1 Activation: Sirtuin 1 (SIRT1) is a highly studied NAD+-dependent deacetylase that plays a pivotal role in promoting cellular health and longevity.[4] By increasing the available NAD+ substrate, BNA treatment can enhance SIRT1 activity. Activated SIRT1 deacetylates a host of target proteins, including transcription factors like p53 and PGC-1α, which in turn suppresses apoptosis and enhances mitochondrial biogenesis and function.[1]

  • Mitochondrial Support & Oxidative Stress Reduction: Mitochondrial dysfunction and the resultant oxidative stress are hallmarks of neurodegeneration.[5] NAD+ is indispensable for the mitochondrial electron transport chain and ATP production. Supplementing the NAD+ pool with BNA can enhance mitochondrial efficiency, thereby reducing the production of damaging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[6]

  • Enhanced DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are NAD+-dependent enzymes critical for repairing DNA damage. In neurodegenerative conditions, accumulated DNA damage can trigger neuronal cell death. By providing the necessary NAD+ substrate, BNA supports robust PARP activity, thus enhancing genomic stability and cell survival.

Signaling Pathway Overview

BNA_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Neuroprotective Effects BNA This compound (BNA) NAMPT NAMPT BNA->NAMPT Enters Salvage Pathway NMN NMN NAMPT->NMN Rate-limiting step NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 (Inactive) NAD->SIRT1 SIRT1_A SIRT1 (Active) SIRT1->SIRT1_A NAD+ Consumption Mito Mitochondrial Biogenesis & Function SIRT1_A->Mito DNA DNA Repair (PARP Activity) SIRT1_A->DNA Apoptosis Reduced Apoptosis SIRT1_A->Apoptosis

Caption: BNA enters the NAD+ salvage pathway, boosting NAD+ levels and activating SIRT1 to promote neuroprotection.

Section 2: In Vitro Application - Cellular Models of Neurodegeneration

In vitro models are indispensable for initial efficacy screening, dose-response characterization, and mechanistic investigation. The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model as it can be differentiated into a more mature neuronal phenotype.

Protocol: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol is designed to assess the ability of BNA to protect neuronal cells from a common neurotoxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or a mitochondrial complex I inhibitor like MPP+. This protocol is adapted from methodologies used for similar neuroprotective compounds.[7][8]

Causality: The rationale is to pre-condition the cells with the therapeutic agent (BNA) to bolster their defenses (i.e., increase NAD+ levels) before exposing them to a toxic challenge that mimics aspects of neurodegenerative pathology.

Workflow Diagram: In Vitro Neuroprotection Assay

InVitro_Workflow start Start seed 1. Seed SH-SY5Y Cells (e.g., 1.5 x 10^4 cells/well in 96-well plate) start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 pretreat 3. Pre-treat with BNA (e.g., 100-500 nM for 1-2h) incubate1->pretreat induce 4. Induce Toxicity (e.g., H₂O₂ or MPP+ for 24h) pretreat->induce assay 5. Assess Cell Viability (MTT or LDH Assay) induce->assay analyze 6. Analyze Data (% Viability vs. Control) assay->analyze end End analyze->end

Caption: Workflow for assessing the neuroprotective effects of BNA in a cell-based assay.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • Serum-Free Medium: DMEM/F12, 1% Penicillin-Streptomycin

  • This compound (BNA)

  • Neurotoxin (e.g., H₂O₂, MPP+)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of Complete Culture Medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • BNA Pre-treatment: Prepare fresh serial dilutions of BNA in Serum-Free Medium. Based on effective concentrations of similar compounds, a starting range of 100 nM to 500 nM is recommended.[7]

    • Self-Validation Control: Include wells with medium only (untreated control) and wells with BNA only (to test for intrinsic toxicity).

    • Aspirate the complete medium from the wells and replace it with 100 µL of the BNA dilutions or control medium.

    • Incubate for 1 to 2 hours. This allows the cells to uptake BNA and begin NAD+ synthesis.

  • Induction of Toxicity: Prepare the chosen neurotoxin in Serum-Free Medium.

    • Causality Note: The concentration of the toxin must be optimized beforehand to induce approximately 50% cell death (IC50) in 24 hours to provide a suitable window for observing neuroprotection.

    • Add the toxin directly to the wells containing the BNA pre-treatment medium.

    • Self-Validation Control: Include a "Toxin Only" group, which receives the neurotoxin but was pre-treated with vehicle medium.

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against BNA concentration to determine the protective effect.

Experimental Group Purpose Expected Outcome
Untreated ControlBaseline cell health~100% Viability
BNA OnlyTest for BNA toxicityViability should be near 100%
Toxin OnlyEstablish toxic insult~50% Viability (at IC50)
BNA + ToxinTest for neuroprotectionViability significantly > Toxin Only
Protocol: Measurement of Intracellular NAD+ Levels

A critical step in validating BNA's mechanism of action is to confirm that it increases intracellular NAD+. This protocol describes a robust method using High-Performance Liquid Chromatography (HPLC).[6]

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate SH-SY5Y cells in a 6-well plate and grow to ~80% confluency. Treat cells with BNA (e.g., 250 nM) or vehicle for a time course (e.g., 4, 8, 12, 24 hours).

  • Sample Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 400 µL of 10% trichloroacetic acid (TCA) or 0.6 M perchloric acid (PCA) to the plate to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (which contains NAD+) to a new tube.

  • HPLC Analysis:

    • The HPLC system should be equipped with a C18 reverse-phase column.

    • Run the samples using a mobile phase, for example, a gradient of methanol in a phosphate buffer.[6]

    • Detect NAD+ by monitoring absorbance at 261 nm. The NAD+ peak typically elutes as a sharp, well-defined peak.[6]

  • Quantification: Create a standard curve using known concentrations of pure NAD+. Quantify the NAD+ in the samples by comparing their peak areas to the standard curve. Normalize the final NAD+ amount to the total protein content of the cell pellet from step 2.

Section 3: In Vivo Application - Preclinical Models of Neurodegeneration

Important Note: As of the writing of this document, specific in vivo dosing and pharmacokinetic data for this compound in rodent models of neurodegeneration are not widely published. The following protocols are presented as exemplary workflows for how a researcher would approach the evaluation of a novel NAD+ precursor like BNA. The dosages provided are based on published studies of the related compound, nicotinamide, and must be empirically determined for BNA through preliminary dose-ranging tolerability and pharmacokinetic studies.

Protocol: BNA in an MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a well-established paradigm that causes acute loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's Disease.

Workflow Diagram: In Vivo Parkinson's Disease Model

InVivo_PD_Workflow start Start acclimate 1. Acclimate C57BL/6 Mice start->acclimate pretreat 2. Pre-treat with BNA or Vehicle (e.g., daily oral gavage for 7 days) acclimate->pretreat induce 3. Induce PD Model (MPTP injections, e.g., 4x 20mg/kg i.p.) pretreat->induce posttreat 4. Continue BNA/Vehicle Treatment (for 7-21 days) induce->posttreat behavior 5. Behavioral Testing (Rotarod, Pole Test) posttreat->behavior tissue 6. Sacrifice & Tissue Collection (Brain - Striatum, Substantia Nigra) behavior->tissue analysis 7. Histological & Biochemical Analysis (TH Staining, HPLC for Dopamine) tissue->analysis end End analysis->end

Caption: A typical workflow for testing a neuroprotective compound in the MPTP mouse model of Parkinson's Disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • This compound (BNA)

  • Vehicle for BNA (e.g., saline, or water with a solubilizing agent like Tween-80)

  • Equipment for behavioral tests (Rotarod, pole test apparatus)

  • Reagents for immunohistochemistry (anti-Tyrosine Hydroxylase antibody) and HPLC.

Step-by-Step Procedure:

  • Acclimation and Pre-treatment: Acclimate mice for one week. Begin daily treatment with BNA or vehicle via oral gavage or intraperitoneal (i.p.) injection.

    • Exemplary Dose (based on nicotinamide): 100-200 mg/kg/day. This must be optimized for BNA.

  • MPTP Induction: A common acute regimen involves four i.p. injections of MPTP (e.g., 20 mg/kg, free base) administered every 2 hours on a single day.

    • SAFETY CAUTION: MPTP is a potent neurotoxin. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Post-Induction Treatment: Continue daily BNA/vehicle administration for 7 to 21 days post-MPTP injection.

  • Behavioral Assessment: 7 days after MPTP administration, perform behavioral tests to assess motor coordination and bradykinesia.

    • Rotarod Test: Measures the ability of mice to stay on a rotating rod. MPTP-treated mice will fall off more quickly than control mice. A therapeutic effect would be demonstrated by a longer latency to fall.

    • Pole Test: Measures the time it takes for a mouse to turn and descend a vertical pole. MPTP-induced bradykinesia results in a longer descent time.

  • Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections containing the substantia nigra for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of surviving TH-positive neurons.

    • HPLC: Analyze striatal tissue homogenates to measure the levels of dopamine and its metabolites (DOPAC, HVA). Neuroprotection would be indicated by a preservation of dopamine levels.

Protocol: BNA in a Transgenic Mouse Model of Alzheimer's Disease

Transgenic models like the 5xFAD or 3xTg-AD mouse express human genes with mutations linked to familial AD, leading to the progressive development of amyloid plaques and cognitive deficits. This allows for testing compounds in a chronic disease context.

Step-by-Step Procedure:

  • Animal Model and Treatment Initiation: Use an established transgenic AD mouse model (e.g., 3xTg-AD). Begin treatment at an age before significant pathology and cognitive decline are established (e.g., 4 months of age for 3xTg-AD mice).

  • BNA Administration: Administer BNA chronically. Administration in drinking water is a common, low-stress method for long-term studies.

    • Exemplary Dose (based on nicotinamide): A dose of 200 mg/kg/day was effective for nicotinamide in 3xTg-AD mice when given in drinking water. The concentration in the water should be calculated based on average daily water consumption to achieve the target dose.

  • Treatment Duration: Treat the animals for a prolonged period (e.g., 4-6 months) to allow for pathology to develop in the control group.

  • Cognitive Assessment: In the final month of treatment, perform behavioral tests to assess learning and memory.

    • Morris Water Maze: A test of spatial learning and memory. AD mice typically take longer to find a hidden platform.

    • Y-Maze: Assesses spatial working memory through the measurement of spontaneous alternations.

  • Endpoint Analysis: After behavioral testing, collect brain tissue.

    • ELISA/Immunohistochemistry: Quantify amyloid-beta (Aβ) plaque load in the cortex and hippocampus.

    • Western Blot: Analyze levels of key pathological markers like phosphorylated Tau (p-Tau).

Parameter Parkinson's Model (MPTP) Alzheimer's Model (3xTg-AD)
Animal Strain C57BL/6 Mouse3xTg-AD Mouse
Insult MPTP (neurotoxin)Transgenes (chronic pathology)
Treatment Duration Short-term (e.g., 1-3 weeks)Long-term (e.g., 4-6 months)
Primary Behavioral Endpoints Motor function (Rotarod, Pole Test)Cognition (Morris Water Maze, Y-Maze)
Primary Pathological Endpoints Dopaminergic neuron survival (TH+), Striatal DopamineAβ plaque load, Phospho-Tau levels
Exemplary Dosage (Oral) Requires Optimization (Suggest starting based on 100-200 mg/kg/day)Requires Optimization (Suggest starting based on 200 mg/kg/day)

Section 4: Key Mechanistic Assays

Protocol: SIRT1 Activity Assay

Confirming that BNA enhances SIRT1 activity is a crucial mechanistic validation. This can be done directly using a commercial kit or indirectly by measuring the acetylation status of a known SIRT1 target.

Option A: Fluorometric SIRT1 Activity Assay Kit Commercial kits (e.g., from Sigma-Aldrich, Abcam) provide a straightforward method. The principle involves an enzymatic reaction where active SIRT1 deacetylates a fluorogenic-tagged peptide substrate. A developing enzyme then cleaves the deacetylated substrate, releasing the fluorophore for quantification.[4]

  • Prepare cell or tissue lysates from BNA-treated and control samples.

  • Follow the manufacturer's instructions to incubate the lysate with the SIRT1 substrate and NAD+.

  • Add the developer solution and measure fluorescence using a microplate reader.

  • Include positive (SIRT1 activator like resveratrol) and negative (SIRT1 inhibitor like nicotinamide) controls provided in the kit.

Option B: Western Blot for Acetylated-p53 An indirect but highly relevant method is to measure the deacetylation of a key SIRT1 target, such as the tumor suppressor protein p53.[1] A decrease in acetylated-p53 indicates an increase in SIRT1 activity.

  • Treat cells (e.g., SH-SY5Y) with BNA or vehicle. It may be necessary to co-treat with a DNA-damaging agent (like etoposide) to robustly induce p53 acetylation.

  • Extract total protein from the cells.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against acetylated-p53 (e.g., at Lys382) and total-p53.

  • Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.

  • Quantify the band intensities. A decrease in the ratio of acetylated-p53 to total-p53 would indicate SIRT1 activation.

References

  • Title: this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH Source: PubMed URL: [Link]

  • Title: Protocol for the MPTP mouse model of Parkinson's disease Source: Nature Protocols URL: [Link]

  • Title: Nicotinamide Restores Cognition in Alzheimer's Disease Transgenic Mice via a Mechanism Involving Sirtuin Inhibition and Selective Reduction of Thr231-Phosphotau Source: Journal of Neuroscience URL: [Link]

  • Title: Neuroprotection of N-benzylcinnamide on scopolamine-induced cholinergic dysfunction in human SH-SY5Y neuroblastoma cells Source: Neural Regeneration Research URL: [Link]

  • Title: Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro Source: PubMed URL: [Link]

  • Title: Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography Source: Methods in Molecular Biology URL: [Link]

  • Title: Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells Source: Journal of Nutritional Biochemistry URL: [Link]

  • Title: Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models Source: International Journal of Biological Sciences URL: [Link]

  • Title: Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition Source: Biomolecules URL: [Link]

  • Title: MPTP Mouse Models of Parkinson's Disease: An Update Source: Journal of Parkinson's Disease URL: [Link]

  • Title: Neuroprotection of N-benzylcinnamide on scopolamine-induced cholinergic dysfunction in human SH-SY5Y neuroblastoma cells Source: PubMed URL: [Link]

  • Title: Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro Source: Pharmacological Reports URL: [Link]

  • Title: this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH Source: Acta Crystallographica Section C URL: [Link]

  • Title: Formation of N-methylnicotinamide in the brain from a dihydropyridine-type prodrug: effect on brain choline Source: PubMed URL: [Link]

  • Title: Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease Source: Alzheimer's Research & Therapy URL: [Link]

  • Title: Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research Source: Frontiers in Immunology URL: [Link]

  • Title: N-DOSE AD: A Dose Optimization Trial of Nicotinamide Riboside in Alzheimer's Disease Source: CenterWatch URL: [Link]

  • Title: Study Details | NCT05617508 | N-DOSE AD: A Dose Optimization Trial of Nicotinamide Riboside in Alzheimer's Disease Source: ClinicalTrials.gov URL: [Link]

  • Title: In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera Source: Journal of the Science of Food and Agriculture URL: [Link]

  • Title: A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells Source: Archives of Neuropsychiatry URL: [Link]

  • Title: Basic mechanisms of neurodegeneration: a critical update Source: Journal of Neurochemistry URL: [Link]

  • Title: Protocol for the MPTP mouse model of Parkinson's disease Source: Nature Protocols (via ResearchGate) URL: [Link]

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Analytical methods for quantifying N-Benzylnicotinamide in samples.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of N-Benzylnicotinamide (BNAH) in various sample matrices. Designed for researchers, analytical scientists, and drug development professionals, this document provides detailed, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are explained to ensure technical accuracy and field-proven insights.

Introduction: The Importance of this compound Quantification

This compound is a crucial analogue of nicotinamide adenine dinucleotide (NAD+), widely employed in bioorganic chemistry and catalysis as a model for studying the mechanisms of NAD(P)H-dependent enzymatic reductions.[1][2][3] Its role as a hydride donor makes it a valuable tool in the development of biocatalytic systems and artificial photosynthesis.[4][5] Accurate quantification of this compound is therefore paramount for reaction monitoring, kinetic studies, formulation analysis, and understanding its metabolic fate in biological systems.

This application note presents three distinct, validated analytical approaches, each offering a unique balance of selectivity, sensitivity, and throughput to meet diverse experimental and sample requirements.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of this compound, particularly in samples with relatively simple matrices such as reaction mixtures or pharmaceutical formulations. The method leverages the chromophoric nature of the nicotinamide ring for detection.

Principle of HPLC Separation

This protocol employs a reversed-phase (RP) chromatographic separation. In RP-HPLC, the stationary phase (typically a C18-modified silica) is nonpolar, while the mobile phase is polar. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase (e.g., the ratio of acetonitrile to an aqueous buffer), its retention time can be modulated to achieve separation from impurities and other sample components.[6] Detection is achieved by monitoring the absorbance of the column eluent at a wavelength where this compound exhibits a strong absorbance, which for nicotinamide derivatives is typically around 260 nm.[7][8]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) cal_prep Create Calibration Standards (Serial Dilution in Mobile Phase) s_prep->cal_prep injection Inject 10 µL onto C18 Column cal_prep->injection Calibrants sample_prep Prepare Sample (Dilute/Filter in Mobile Phase) sample_prep->injection Samples separation Isocratic Elution (ACN:Water:Acid) injection->separation detection UV Detection at 262 nm separation->detection peak_int Integrate Peak Area detection->peak_int Chromatogram cal_curve Construct Calibration Curve (Area vs. Concentration) peak_int->cal_curve quant Quantify Sample Concentration cal_curve->quant

Caption: Workflow for this compound quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

Instrumentation & Materials:

  • HPLC system with UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvents: HPLC-grade acetonitrile (ACN), methanol, and ultrapure water

  • Reagent: Phosphoric acid or Formic acid

  • This compound certified reference material[9]

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1 v/v/v). Degas the mobile phase thoroughly before use. The organic modifier (ACN) and acid are chosen to ensure good peak shape and retention.[6]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (40:60:0.1)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 262 nm[7]

  • Data Analysis:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against concentration.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.998 for acceptance.[7]

    • Inject the prepared samples and use the regression equation to calculate the concentration of this compound.

Method Validation Summary (Illustrative)
ParameterSpecificationTypical Result
Linearity (r²)≥ 0.9980.9995
Range1 - 100 µg/mLMet
Limit of Detection (LOD)Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quant. (LOQ)Signal-to-Noise ≥ 101.0 µg/mL
Precision (%RSD)Intra-day: <2%, Inter-day: <3%0.8%, 1.5%
Accuracy (% Recovery)98.0% - 102.0%99.5%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For samples with complex matrices (e.g., plasma, cell lysates) or when high sensitivity is required, LC-MS/MS is the method of choice.[10] It offers superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Principle of LC-MS/MS

The method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) of the mass spectrometer is set to select the protonated molecular ion ([M+H]⁺) of this compound. This precursor ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity.[10]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s_prep Prepare Stock & Calibrants (in appropriate solvent) sample_spike Spike Sample with Internal Standard (IS) s_prep->sample_spike extraction Perform Extraction (e.g., Protein Precipitation) sample_spike->extraction dry_recon Evaporate & Reconstitute in Mobile Phase extraction->dry_recon injection Inject onto C18 Column dry_recon->injection separation Gradient Elution injection->separation ms_detect ESI+ Detection SRM Transition separation->ms_detect peak_ratio Calculate Peak Area Ratio (Analyte/IS) ms_detect->peak_ratio cal_curve Construct Calibration Curve (Ratio vs. Concentration) peak_ratio->cal_curve quant Quantify Sample Concentration cal_curve->quant

Caption: Workflow for this compound quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

Instrumentation & Materials:

  • LC-MS/MS system with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Reagent: LC-MS grade formic acid

  • This compound reference standard and a suitable stable isotope-labeled internal standard (IS) (e.g., this compound-d5)

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

Procedure:

  • MS/MS Parameter Optimization: Infuse a standard solution of this compound (approx. 100 ng/mL) into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and the most stable, high-intensity product ion for the SRM transition.

    • Expected Precursor Ion [M+H]⁺: m/z 213.1

    • Hypothetical Product Ion: m/z 91.1 (benzyl fragment)

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Injection Volume: 5 µL

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Use the resulting regression equation to determine the concentration in unknown samples. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability in extraction and ionization.[11]

Method 3: UV-Vis Spectrophotometry

For rapid quantification in simple, transparent solutions where this compound is the primary absorbing species, direct UV-Vis spectrophotometry is a straightforward and cost-effective method.

Principle of UV-Vis Spectrophotometry

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined from a pre-established calibration curve. For nicotinamide derivatives, the λmax is typically in the range of 260-265 nm.[7]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis s_prep Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) cal_prep Create Calibration Standards (Serial Dilution in Solvent) s_prep->cal_prep measure Measure Absorbance of Standards & Samples at λmax cal_prep->measure sample_prep Prepare Sample (Dilute in Solvent) sample_prep->measure scan Perform Wavelength Scan to determine λmax scan->measure cal_curve Construct Calibration Curve (Absorbance vs. Concentration) measure->cal_curve quant Calculate Sample Concentration cal_curve->quant

Caption: Workflow for this compound quantification by UV-Vis.

Detailed Protocol: UV-Vis Spectrophotometry

Instrumentation & Materials:

  • UV-Vis Spectrophotometer (dual beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Solvent: Ethanol or Methanol

  • This compound reference standard

  • Calibrated volumetric glassware

Procedure:

  • Determine λmax: Prepare a mid-range concentration solution of this compound in the chosen solvent. Scan the solution from 200 nm to 400 nm to identify the wavelength of maximum absorbance (λmax). Use the solvent as a blank. The expected λmax will be around 262 nm.[7]

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the chosen solvent.

  • Calibration Standards: From the stock solution, prepare a series of dilutions in the same solvent (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dilute the unknown sample with the solvent to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 to 1.0 AU).

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each calibration standard and the prepared sample(s).

  • Data Analysis:

    • Plot absorbance versus concentration for the standards.

    • Perform a linear regression. The resulting equation (y = mx + c, where y is absorbance and x is concentration) is used to calculate the concentration of the unknown sample. The method's validity requires that no other component in the sample absorbs significantly at the analytical wavelength.[12]

Conclusion

The choice of analytical method for quantifying this compound depends critically on the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a robust and reliable solution for routine analysis of moderately clean samples. UV-Vis spectrophotometry provides a rapid, simple, and cost-effective alternative for quality control of pure substances or simple solutions. For complex biological samples or when trace-level quantification is necessary, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable method. Each protocol described herein provides a validated starting point for implementation in a research or quality control laboratory.

References

  • Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD Models, 1-Benzylnicotinamde Triflate and β-Nicotinamide Ribose. Lawrence Berkeley National Laboratory. Available at: [Link]

  • Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development. The Royal Society of Chemistry. Available at: [Link]

  • Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. MDPI. Available at: [Link]

  • 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. HETEROCYCLES, Vol. 49, 1998. Available at: [Link]

  • Supporting Information for "Single Cobalt Sites for the Hydrogenation of Amides to Amines and Alcohols". Semantic Scholar. Available at: [Link]

  • Separation of Benzyl nicotinate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. PubMed. Available at: [Link]

  • Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. National Institutes of Health (NIH). Available at: [Link]

  • SIMULTANEOUS DETERMINATION OF NICOTINAMIDE AND INOSINE IN OPHTHALMIC SOLUTIONS BY UV SPECTROPHOTOMETRY AND PLS-1 MULTIVARIATE CALIBRATION. Taylor & Francis Online. Available at: [Link]

  • Heterogeneous Catalytic Hydrogenation of N -Benzyl Nicotinamide: A Comparative Study with Nicotinamide Adenine Dinucleotide. ResearchGate. Available at: [Link]

  • Unraveling the Light‐Activated Reaction Mechanism in a Catalytically Competent Key Intermediate of a Multifunctional Molecular Catalyst for Artificial Photosynthesis. PubMed Central. Available at: [Link]

  • Mechanisms in the Synthesis of S‐Alcohols with 1,4‐NADH Biomimetic Co‐factor N‐Benzyl‐1,4‐dihydronicotinamide using Horse Liver Alcohol Dehydrogenase: A Hybrid Computational Study. ResearchGate. Available at: [Link]

  • SABRE Acethydrazide as a Co-Substrate Agent for Quantitative Analysis of Submicromolar N-Heterocyclic Compounds Using Parahydrogen Hyperpolarization. ACS Publications. Available at: [Link]

  • UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Research Journal of Pharmacy and Technology. Available at: [Link]

  • 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society. Available at: [Link]

  • Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Methods in Molecular Biology. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development. Available at: [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]

Sources

Application Notes and Protocols: Formulating N-Benzylnicotinamide for Effective Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Advanced Formulation of N-Benzylnicotinamide (BNA)

This compound (BNA) is a significant molecule in biomedical research, primarily serving as a structural and functional model for Nicotinamide Adenine Dinucleotide (NAD+).[1][2] As a derivative of nicotinamide (Vitamin B3), BNA and its related compounds are implicated in a host of cellular processes, including energy metabolism and redox signaling.[3][4] Emerging research points towards the therapeutic potential of NAD-boosting molecules in managing conditions associated with metabolic stress and aging.[5]

However, the therapeutic application of molecules like BNA is often hampered by challenges related to their physicochemical properties, such as moderate lipophilicity and potential for rapid metabolism, akin to nicotinamide's short biological half-life.[6][7] Direct administration can lead to suboptimal pharmacokinetic profiles, necessitating the development of advanced drug delivery systems. This guide provides a detailed framework for the formulation of BNA into nano-carrier systems, specifically liposomes and polymeric nanoparticles, to enhance its stability, bioavailability, and to achieve controlled-release kinetics.[8]

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the cornerstone of rational formulation design. The properties of BNA dictate the choice of excipients and formulation methodology.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O[9][10]
Molecular Weight 212.25 g/mol [6][9][10]
IUPAC Name N-benzylpyridine-3-carboxamide[6]
XLogP3 1.5[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Storage Conditions 2-8°C, Refrigerator[9]

The XLogP3 value of 1.5 suggests that BNA is moderately lipophilic, making it a suitable candidate for encapsulation within the lipid bilayers of liposomes or the hydrophobic core of polymeric nanoparticles.

Strategic Imperative: Why Nanoformulations?

The encapsulation of BNA within a nanocarrier is a strategic approach designed to overcome key delivery obstacles. The primary objectives are:

  • Enhanced Bioavailability: Protecting BNA from premature degradation and metabolic processes.

  • Sustained Release: Modulating the release profile from a rapid burst to a prolonged, controlled rate, thereby maintaining therapeutic concentrations for longer and reducing dosing frequency.[7]

  • Improved Solubility: Formulating BNA in a carrier system can enhance its apparent solubility in aqueous environments.

  • Targeted Delivery (Potential): Surface modification of nanocarriers can, in more advanced applications, facilitate targeted delivery to specific tissues or cells.

This guide will focus on two robust and widely adopted nanoformulation platforms: liposomes and biodegradable polymeric nanoparticles. Liposomal systems have already proven effective for enhancing the stability and efficacy of related molecules like NAD+.[11]

Workflow for BNA Nanoformulation and Characterization

BNA Formulation Workflow General Workflow for BNA Formulation and Characterization api BNA (API) Physicochemical Characterization formulation Formulation Strategy Selection api->formulation liposome Liposome Preparation (Thin-Film Hydration) formulation->liposome Lipid-based plga PLGA Nanoparticle Prep. (Nanoprecipitation) formulation->plga Polymer-based characterization Physicochemical Characterization of Nanocarriers liposome->characterization plga->characterization size_zeta Size & Zeta Potential (DLS) characterization->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) characterization->ee_dl release In Vitro Release Study (Dialysis) characterization->release uptake In Vitro Cellular Uptake (Cell Culture) characterization->uptake

Caption: High-level overview of the formulation and validation process.

Protocol 1: Liposomal Encapsulation of BNA via Thin-Film Hydration

Principle: This method involves dissolving BNA and lipids in an organic solvent, which is then evaporated to create a thin lipid film. Subsequent hydration of this film with an aqueous buffer self-assembles the lipids into multilamellar vesicles (MLVs), encapsulating the aqueous-phase BNA. Sonication or extrusion is used to reduce the size and lamellarity, forming small unilamellar vesicles (SUVs).

Materials:

  • This compound (BNA)

  • Soybean Phosphatidylcholine (SPC) or DSPC

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Syringe extruder with polycarbonate membranes (e.g., 100 nm)

Step-by-Step Protocol:

  • Lipid & Drug Dissolution:

    • Accurately weigh SPC and Cholesterol in a 2:1 molar ratio.

    • Weigh BNA to achieve a desired drug-to-lipid ratio (e.g., 1:10 by weight).

    • Dissolve the lipids and BNA in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. Ensure complete dissolution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 37-40°C).

    • Rotate the flask to ensure a thin, uniform lipid film forms on the inner surface.

    • Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent. Optionally, place the flask under high vacuum overnight.

  • Film Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. The volume is determined by the desired final lipid concentration (e.g., 10 mg/mL).

    • Agitate the flask gently by hand or on a shaker at a temperature above the lipid transition temperature for 1-2 hours. The film will gradually disperse to form a milky suspension of MLVs.

  • Size Reduction (Sonication/Extrusion):

    • Sonication: Submerge the MLV suspension in a bath sonicator or use a probe sonicator (with caution to avoid overheating) until the suspension becomes translucent.

    • Extrusion (Recommended): For a more uniform size distribution, load the MLV suspension into a syringe extruder. Force the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm). Perform 10-21 passes through the final membrane size.

  • Purification:

    • To remove unencapsulated BNA, centrifuge the liposome suspension using a centrifugal filter device (e.g., Amicon Ultra, 100 kDa MWCO) or perform size exclusion chromatography using a Sephadex G-50 column.

    • Collect the purified liposomal formulation and store at 4°C.

Diagram of Thin-Film Hydration Method

Liposome Preparation Thin-Film Hydration for Liposome Preparation start Dissolve BNA, Phospholipids, & Cholesterol in Organic Solvent evap Solvent Evaporation (Rotary Evaporator) start->evap film Formation of Thin Lipid-Drug Film evap->film hydrate Hydration with Aqueous Buffer (PBS) film->hydrate mlv Self-Assembly into Multilamellar Vesicles (MLVs) hydrate->mlv extrude Size Reduction (Extrusion through 100 nm membrane) mlv->extrude suv Formation of Small Unilamellar Vesicles (SUVs) extrude->suv purify Purification (Removal of free BNA) suv->purify final Final BNA-Loaded Liposomal Suspension purify->final Nanoparticle Preparation Nanoprecipitation for PLGA Nanoparticle Preparation organic Organic Phase: Dissolve BNA & PLGA in Acetone injection Inject Organic Phase into Aqueous Phase under Stirring organic->injection aqueous Aqueous Phase: Dissolve Stabilizer (PVA) in Water aqueous->injection precipitation Nanoparticle Formation (Solvent Displacement) injection->precipitation evaporation Organic Solvent Evaporation precipitation->evaporation purification Purification & Washing (Centrifugation) evaporation->purification final Final BNA-Loaded Nanoparticle Suspension purification->final

Caption: Workflow for the nanoprecipitation of BNA-loaded PLGA particles.

Characterization Protocols

Accurate and thorough characterization is essential to ensure the quality, stability, and efficacy of the BNA nanoformulations.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles. Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge and predicts colloidal stability.

Protocol:

  • Dilute the nanoformulation sample with deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.

  • Load the sample into a disposable cuvette.

  • Equilibrate the sample to 25°C in the instrument.

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average diameter, PDI, and zeta potential. Perform measurements in triplicate.

ParameterExpected Range (Liposomes)Expected Range (PLGA NPs)Rationale
Z-Average Diameter 80 - 150 nm100 - 250 nmOptimal for avoiding rapid clearance and for potential passive targeting.
PDI < 0.2< 0.2Indicates a narrow, monodisperse size distribution.
Zeta Potential -15 to -30 mV-20 to -40 mVA sufficiently negative charge prevents aggregation via electrostatic repulsion.
B. Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: This protocol determines the amount of BNA successfully encapsulated within the nanocarriers. It involves separating the formulated nanoparticles from the unencapsulated drug and quantifying BNA in both fractions using High-Performance Liquid Chromatography (HPLC). [12][13] Protocol:

  • Separation: Take a known volume of the nanoformulation before purification. Separate the nanoparticles from the aqueous phase using a centrifugal filter device (as described in the purification steps).

  • Quantification of Free Drug: Measure the concentration of BNA in the filtrate (supernatant) using a validated HPLC method. This represents the amount of unencapsulated drug.

  • Quantification of Total Drug: Take the same known volume of the unpurified nanoformulation. Lyse the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., methanol or acetonitrile) and vortexing vigorously. Measure the total BNA concentration via HPLC.

  • Calculations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

C. In Vitro Drug Release

Principle: A dialysis-based method is used to simulate the release of BNA from the nanocarriers into a physiological buffer over time. [14][15] Protocol:

  • Place a known volume (e.g., 1 mL) of the purified BNA nanoformulation into a dialysis bag (e.g., 12-14 kDa MWCO).

  • Submerge the sealed bag in a larger volume of release medium (e.g., 50 mL of PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) in a beaker.

  • Place the beaker in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Analyze the BNA concentration in the collected samples using HPLC.

  • Calculate the cumulative percentage of BNA released at each time point.

D. In Vitro Cellular Uptake

Principle: This assay evaluates the ability of a selected cell line (e.g., HeLa or a relevant cancer cell line) to internalize the BNA nanoformulations. Uptake can be quantified by measuring the intracellular concentration of BNA after incubation. [16][17] Protocol:

  • Seed cells in a 12-well plate and allow them to adhere overnight.

  • Treat the cells with BNA-loaded nanoparticles, free BNA (as a control), and empty nanoparticles (as a negative control) at a specific BNA concentration for a set time period (e.g., 4 hours).

  • After incubation, wash the cells three times with ice-cold PBS to remove any surface-bound nanoparticles.

  • Lyse the cells using a suitable lysis buffer or by sonication in a solvent like methanol.

  • Centrifuge the cell lysate to pellet cellular debris.

  • Analyze the supernatant for BNA concentration using HPLC or LC-MS/MS for higher sensitivity.

  • Normalize the amount of BNA to the total protein content in the cell lysate (determined by a BCA or Bradford assay). The results are typically expressed as ng of BNA per mg of cell protein.

Conclusion

These application notes provide a comprehensive, scientifically grounded framework for the formulation and characterization of this compound in liposomal and polymeric nanoparticle systems. By following these protocols, researchers can develop effective, controlled-release delivery vehicles for BNA, paving the way for more rigorous preclinical evaluation of its therapeutic potential. The causality behind each step—from the choice of lipids and polymers to the methods of characterization—is rooted in the fundamental principles of pharmaceutical sciences, ensuring a robust and reproducible approach to formulation development.

References

  • ResearchGate. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. Available at: [Link]

  • PubMed. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. Available at: [Link]

  • PubChem. Nicotinic acid benzylamide. National Institutes of Health. Available at: [Link]

  • Pharmaffiliates. This compound. CAS No: 2503-55-1. Available at: [Link]

  • PubChem. Benzyldihydronicotinamide. National Institutes of Health. Available at: [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. Available at: [Link]

  • ResearchGate. (2014). Determination of nicotinamide by stopped-flow injection method in pharmaceutical formulations. Available at: [Link]

  • PubChem. Nicotinamide. National Institutes of Health. Available at: [Link]

  • PubMed. (2013). Characterization and release kinetics of nicotinamide microemulsion-based gels. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available at: [Link]

  • MDPI. (2021). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Available at: [Link]

  • National Institutes of Health. (2014). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. Available at: [Link]

  • MDPI. (2020). A Liposomal Formulation Enhances the Anti-Senescence Properties of Nicotinamide Adenine-Dinucleotide (NAD+) in Endothelial Cells and Keratinocytes. Available at: [Link]

  • Dove Medical Press. (2016). Combination of hydrotropic nicotinamide with nanoparticles for enhancing tacrolimus percutaneous delivery. Available at: [Link]

  • ScienceDirect. (2014). Determination of nicotinamide by stopped-flow injection method in pharmaceutical formulations. Available at: [Link]

  • MDPI. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Available at: [Link]

  • National Institutes of Health. (2017). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Available at: [Link]

  • MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Available at: [Link]

  • PubMed. (2022). Utilizing in vitro drug release assays to predict in vivo drug retention in micelles. Available at: [Link]

  • National Institutes of Health. (2016). Nicotinamide polymeric nanoemulsified systems: a quality-by-design case study for a sustained antimicrobial activity. Available at: [Link]

  • PubMed. (2020). Controlled anti-cancer drug release through advanced nano-drug delivery systems: Static and dynamic targeting strategies. Available at: [Link]

  • MDPI. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Available at: [Link]

Sources

Application Notes and Protocols: N-Benzylnicotinamide as a Cofactor Mimic in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Cofactors

In the realm of biocatalysis, oxidoreductases are powerful tools for stereoselective synthesis, a critical aspect of drug development and fine chemical production. The utility of these enzymes is intrinsically linked to the availability of nicotinamide cofactors, primarily NAD(P)H. However, the high cost and instability of these biological molecules can be a significant bottleneck for large-scale industrial applications. This has spurred the development of synthetic cofactor mimics, which aim to replicate the hydride transfer capabilities of NAD(P)H while offering improved stability and economic viability.

N-Benzylnicotinamide (BNA), in its reduced form N-benzyl-1,4-dihydronicotinamide (BNAH), has emerged as a promising and versatile NADH mimic.[1][2] Its simplified structure, lacking the ribose, pyrophosphate, and adenine moieties of NADH, makes it significantly easier and more cost-effective to synthesize. Despite this structural simplification, BNAH effectively mimics the reactive dihydropyridine core of NADH, enabling it to function as a hydride donor in a variety of enzymatic reactions.[1] These application notes provide a comprehensive technical guide to the use of this compound as a cofactor mimic, detailing its mechanism of action, practical advantages and limitations, and providing step-by-step protocols for its application in enzymatic assays and cofactor regeneration systems.

Mechanism of Action: A Simplified Hydride Donor

The functionality of BNAH as an NADH mimic lies in its ability to donate a hydride ion (a proton and two electrons) from the 1,4-dihydropyridine ring to a substrate, facilitated by an oxidoreductase. The oxidized form, BNA+, can then be recycled back to BNAH through a regeneration system.

The core reaction is analogous to the NAD+/NADH cycle:

Substrate (oxidized) + BNAH → Product (reduced) + BNA+

This hydride transfer is the fundamental process that allows BNAH to substitute for NADH in driving reductive biocatalysis. For many flavin-dependent oxidoreductases, the nicotinamide cofactor's role is to reduce the enzyme-bound flavin prosthetic group in a reductive half-reaction. The reduced flavin then carries out the substrate reduction. BNAH has been shown to be effective in this initial flavin reduction step for certain enzymes.

Diagram of the BNA+/BNAH Catalytic Cycle

BNAH_Cycle cluster_main Main Enzymatic Reaction cluster_cofactor Cofactor Mimic Cycle cluster_regeneration Regeneration System Substrate_ox Oxidized Substrate Enzyme Oxidoreductase Substrate_ox->Enzyme binds Product_red Reduced Product Enzyme->Product_red releases BNA+ BNA+ (Oxidized Mimic) Enzyme->BNA+ releases BNAH BNAH (Reduced Mimic) BNAH->Enzyme BNAH->BNA+ Hydride Donation (Oxidation) Regen_Enzyme e.g., Glucose Dehydrogenase BNA+->Regen_Enzyme binds Regen_Enzyme->BNAH reduces Byproduct e.g., Gluconolactone Regen_Enzyme->Byproduct Sacrificial_Substrate e.g., Glucose Sacrificial_Substrate->Regen_Enzyme caption Catalytic cycle of BNAH with enzymatic regeneration.

Caption: Catalytic cycle of BNAH with enzymatic regeneration.

Practical Considerations: Advantages and Limitations

The decision to employ BNAH over the natural cofactor NADH requires a careful evaluation of its benefits and drawbacks in the context of the specific application.

FeatureAdvantagesDisadvantages
Cost Significantly lower synthesis cost compared to NADH.[3]Not as widely commercially available as NADH, may require in-house synthesis for large quantities.
Stability Generally more stable than NADH, particularly in solution over extended periods.Can be susceptible to degradation under certain pH and temperature conditions.[4]
Enzyme Compatibility Effective with a subset of oxidoreductases, particularly some enoate reductases and flavin-dependent enzymes.[5]Not universally compatible with all NADH-dependent enzymes; many dehydrogenases show low or no activity.
Reaction Kinetics May exhibit higher turnover rates with specific enzymes compared to NADH.Often displays a higher Michaelis constant (Km), indicating lower binding affinity to the enzyme.
Regeneration Can be regenerated using established enzymatic or chemical methods.[6]Regeneration systems may require optimization for the mimic.
Purity Synthetic route allows for high purity, free from biological contaminants.Potential for side products from synthesis that could inhibit the enzyme.

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Oxidoreductase Activity with BNAH

This protocol provides a framework for measuring the activity of an oxidoreductase by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of BNAH to BNA+. The principle is analogous to standard NADH-based assays.

Materials:

  • Enzyme of interest (e.g., Enoate Reductase)

  • BNAH (N-benzyl-1,4-dihydronicotinamide)

  • Substrate (e.g., an α,β-unsaturated ketone or aldehyde for an enoate reductase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BNAH (e.g., 10 mM) in a suitable solvent like DMSO or ethanol, and then dilute it in the reaction buffer to the desired working concentration. Note: BNAH solutions can be sensitive to light and air, so prepare them fresh and keep them on ice, protected from light.

    • Prepare a stock solution of the substrate in an appropriate solvent.

    • Prepare the reaction buffer and bring it to the desired assay temperature (e.g., 25°C or 30°C).

  • Assay Setup:

    • In a 1 mL cuvette, combine the following:

      • Reaction Buffer (e.g., 880 µL)

      • Substrate solution (e.g., 10 µL of a 100 mM stock for a final concentration of 1 mM)

      • BNAH solution (e.g., 100 µL of a 2 mM stock for a final concentration of 0.2 mM)

    • Mix gently by inverting the cuvette.

  • Measurement:

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

    • To initiate the reaction, add a small volume of the enzyme solution (e.g., 10 µL) to the cuvette.

    • Immediately mix by inverting and start monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000

      • Where ε (extinction coefficient) for BNAH at 340 nm is approximately 6.22 mM⁻¹cm⁻¹ (similar to NADH), and l is the path length of the cuvette (typically 1 cm).

Self-Validation and Controls:

  • No-Enzyme Control: Run a reaction mixture without the enzyme to ensure there is no non-enzymatic degradation of BNAH.

  • No-Substrate Control: A reaction mixture without the substrate should show no significant change in absorbance, confirming the enzyme's substrate dependency.

  • Positive Control: If possible, run the assay with NADH in parallel to compare the activity with the natural cofactor.

Experimental Workflow for Spectrophotometric Assay

Spectro_Workflow start Start prep Prepare Reagents (Buffer, BNAH, Substrate) start->prep setup Set up Assay Mixture in Cuvette (Buffer, Substrate, BNAH) prep->setup baseline Measure Baseline Absorbance at 340 nm setup->baseline initiate Initiate Reaction (Add Enzyme) baseline->initiate monitor Monitor Absorbance Decrease at 340 nm initiate->monitor analyze Calculate Initial Rate (ΔA/min) monitor->analyze activity Determine Enzyme Activity (Beer-Lambert Law) analyze->activity end End activity->end

Caption: Workflow for a typical spectrophotometric enzyme assay using BNAH.

Protocol 2: HPLC Method for Monitoring BNA+ and BNAH

For reactions where spectrophotometric analysis is not feasible (e.g., due to interfering substances), HPLC provides a robust method to separate and quantify the oxidized (BNA+) and reduced (BNAH) forms of the cofactor mimic.

Instrumentation and Columns:

  • HPLC System: With a UV detector.

  • Column: A C18 reverse-phase column is suitable (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1 M phosphate buffer, pH 6.0.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A gradient elution may be necessary for optimal separation. A starting point could be:

    • 0-5 min: 10% B

    • 5-15 min: Ramp to 90% B

    • 15-20 min: Hold at 90% B

    • 20-25 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for simultaneous detection of both forms) or 340 nm (more specific for BNAH).

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation:

    • At various time points, withdraw an aliquot of the enzymatic reaction.

    • Quench the reaction immediately by adding an equal volume of cold methanol or acetonitrile, or by adding a small amount of acid (e.g., perchloric acid) followed by neutralization.

    • Centrifuge the quenched sample to pellet the precipitated enzyme (e.g., 14,000 x g for 10 min).

    • Transfer the supernatant to an HPLC vial for analysis.

  • Standard Curve Generation:

    • Prepare a series of known concentrations of pure BNA+ and BNAH in the reaction buffer.

    • Inject these standards into the HPLC system to generate standard curves of peak area versus concentration for each compound.

  • Analysis:

    • Inject the prepared samples from the enzymatic reaction.

    • Identify the peaks for BNA+ and BNAH based on their retention times, as determined from the standards.

    • Quantify the amount of each compound in the samples by comparing their peak areas to the standard curves.

Protocol 3: Enzymatic Regeneration of BNAH using Glucose Dehydrogenase

For continuous biocatalytic processes, in situ regeneration of the consumed BNAH is essential. Glucose dehydrogenase (GDH) is a commonly used enzyme for this purpose, as it utilizes the inexpensive substrate glucose.

Materials:

  • Oxidoreductase of interest and its substrate

  • BNA+ (the oxidized form)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine:

      • Reaction Buffer

      • Substrate for the primary reaction (e.g., 10-50 mM)

      • D-Glucose (e.g., 1.2 to 2 equivalents relative to the substrate)

      • BNA+ (catalytic amount, e.g., 0.5-2 mM)

      • Primary oxidoreductase (optimized concentration)

      • Glucose Dehydrogenase (e.g., 5-10 U/mL)

  • Reaction Monitoring:

    • Incubate the reaction mixture at the optimal temperature for the enzymes, with gentle agitation.

    • Monitor the progress of the reaction by measuring the formation of the desired product over time using an appropriate analytical method (e.g., GC, HPLC).

Causality and Optimization:

  • The GDH catalyzes the oxidation of glucose to gluconolactone, which then hydrolyzes to gluconic acid.[6] This reaction concurrently reduces BNA+ to BNAH, making it available for the primary oxidoreductase.

  • The concentration of BNA+ should be kept low to act catalytically, minimizing costs.

  • The concentration of glucose should be in slight excess to ensure the regeneration reaction is not rate-limiting.

  • The activities of both enzymes need to be balanced to prevent the accumulation of intermediates and ensure a smooth catalytic cycle.

Conclusion

This compound serves as a powerful and economically advantageous alternative to the natural cofactor NADH for a range of biocatalytic applications. Its utility is most pronounced with enzymes that exhibit promiscuity towards the cofactor structure, such as certain enoate reductases. While not a universal substitute for NADH, a thorough understanding of its mechanism, coupled with the robust protocols for its application and regeneration outlined in these notes, will enable researchers and drug development professionals to effectively harness the potential of BNAH. This will ultimately facilitate the development of more sustainable and cost-effective enzymatic processes for the synthesis of valuable chiral compounds.

References

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(7), 531–535. [Link]

  • Paul, C. E., Tischler, D., & Hollmann, F. (2016). A survey of synthetic nicotinamide cofactors in enzymatic processes. Applied Microbiology and Biotechnology, 100(11), 4787–4796. [Link]

  • Ryan, J. D., Fish, R. H., & Clark, D. S. (2020). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis, 10(22), 13676–13693. [Link]

  • Nowak, C., Beer, B., Pick, A., Roth, T., & Sieber, V. (2017). A glucose dehydrogenase from Sulfolobus solfataricus for the regeneration of synthetic nicotinamide cofactors. Journal of Molecular Catalysis B: Enzymatic, 133, S238–S244. [Link]

  • Knaus, T., Böhmer, W., & Mutti, F. G. (2017). Amine Dehydrogenases: Efficient Biocatalysts for the Reductive Amination of Carbonyl Compounds. ChemCatChem, 9(1), 72–84. [Link]

  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 05. [Link]

Sources

Application Notes and Protocols for Biocatalytic Synthesis Using N-Benzylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Biocatalytic Reduction

The pursuit of green and sustainable chemical synthesis has positioned biocatalysis at the forefront of modern drug development and fine chemical production. Oxidoreductases, in particular, offer unparalleled selectivity in the synthesis of chiral molecules. However, their dependence on expensive and often unstable natural nicotinamide cofactors, such as NAD(P)H, has historically limited their industrial applicability. The high cost of these cofactors necessitates their use in catalytic amounts, requiring an efficient in situ regeneration system.[1][2]

This guide details the application of N-benzylnicotinamide derivatives, particularly 1-benzyl-1,4-dihydronicotinamide (BNAH), as robust and cost-effective biomimetics of NADH. These synthetic analogs retain the core hydride-transfer functionality of the natural cofactor while offering enhanced stability and affordability.[3] By replacing the complex adenosine dinucleotide moiety with a simple benzyl group, these mimics provide a streamlined approach to asymmetric synthesis.

Herein, we provide a comprehensive overview of the synthesis of these derivatives and their application in alcohol dehydrogenase (ADH)-catalyzed reductions, complete with a coupled enzymatic regeneration system. The protocols are designed to be self-validating, providing researchers with the tools to achieve high conversions and excellent enantioselectivities in their own laboratories.

Core Concept: The Catalytic Cycle

The biocatalytic reduction of a prochiral ketone to a chiral alcohol using an this compound derivative and an alcohol dehydrogenase (ADH) operates in a cyclic fashion. The reduced form of the cofactor mimic (e.g., BNAH) provides the hydride for the reduction of the ketone, catalyzed by the ADH. This results in the formation of the chiral alcohol and the oxidized form of the cofactor mimic (BNA⁺). To ensure the process is economical, the oxidized cofactor is continuously regenerated back to its reduced form by a secondary enzyme and a sacrificial substrate.

Biocatalytic_Cycle cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration Ketone Prochiral Ketone ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Substrate Binding Alcohol Chiral Alcohol ADH->Alcohol Product Release BNA_plus BNA⁺ (Oxidized Mimic) ADH->BNA_plus BNAH BNAH (Reduced Mimic) BNAH->ADH BNAH->ADH Diffusion GDH Glucose Dehydrogenase (GDH) BNA_plus->GDH BNA_plus->GDH Diffusion GDH->BNAH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH caption Biocatalytic cycle with cofactor regeneration. Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis prep_reagents Prepare Reagent Stock Solutions (Substrate, Cofactor, Buffer) setup_reaction Set up Reaction Mixture (Enzymes, Substrate, Cofactor, Buffer, Glucose) prep_reagents->setup_reaction incubation Incubate at 30°C with Shaking setup_reaction->incubation sampling Take Aliquots at Time Intervals incubation->sampling extraction Quench and Extract with Ethyl Acetate sampling->extraction hplc Analyze by Chiral HPLC extraction->hplc data_analysis Calculate Conversion and Enantiomeric Excess hplc->data_analysis caption Experimental workflow for biocatalytic reduction.

Sources

Application Notes & Protocols: Molecular Docking Studies of N-Benzylnicotinamide with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzylnicotinamide (BNA) is a valuable model compound for studying the enzymatic cofactors NAD(P)⁺ and NAD(P)H, which are central to cellular metabolism and signaling.[1] Its structural similarity to the nicotinamide moiety of NAD+ suggests its potential to interact with a wide range of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT2), poly (ADP-ribose) polymerases (PARPs), and nicotinamide phosphoribosyltransferase (NAMPT).[2][3][4] Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[5][6] This application note provides a detailed, step-by-step protocol for performing molecular docking studies of this compound with selected protein targets using industry-standard software. We will delve into the rationale behind each step, from ligand and protein preparation to the analysis of docking results, ensuring a robust and reproducible workflow for researchers in drug discovery and computational biology.

Introduction: The Scientific Rationale

The core objective of molecular docking is to computationally predict the preferred binding pose of a ligand within a receptor's active site and to estimate the strength of this interaction, typically represented as a binding affinity score.[7] This process involves two key components: a sampling algorithm that generates a variety of ligand conformations and a scoring function that ranks these conformations.[5]

Why this compound?

This compound serves as a simplified yet representative scaffold of the nicotinamide head group of the universal cofactor NAD+.[8] Enzymes that utilize NAD+ are critical in numerous cellular processes, and their dysregulation is implicated in diseases ranging from cancer to neurodegeneration.[2][9] By studying how a model compound like BNA interacts with the NAD+ binding pockets of enzymes like NAMPT, SIRT2, and PARP-1, we can gain foundational insights into the key molecular interactions that govern substrate recognition and inhibition. This knowledge is instrumental for the rational design of novel therapeutic agents.[3][4][10]

The Docking Hypothesis

Our central hypothesis is that this compound will occupy the nicotinamide-binding sub-pocket of NAD+-dependent enzymes, mimicking the interactions of the native cofactor. This protocol provides the means to test this hypothesis in silico.

The Molecular Docking Workflow: A Conceptual Overview

The entire process can be visualized as a multi-stage pipeline, where data from one step serves as the input for the next. Each stage requires meticulous attention to detail to ensure the final results are scientifically valid.

G ligand_prep Ligand Preparation (this compound) protein_prep Target Protein Preparation (e.g., NAMPT, SIRT2) grid_def Define Binding Site (Grid Box Generation) protein_prep->grid_def docking_run Execute Docking (AutoDock Vina) grid_def->docking_run results_analysis Analyze Poses & Scores (Binding Affinity, Interactions) docking_run->results_analysis validation Protocol Validation (Redocking Control)

Caption: The overall molecular docking workflow from preparation to analysis.

Required Software and Resources

This protocol utilizes freely available and widely adopted software. Ensure all tools are properly installed before proceeding.

Software/ResourcePurposeURL for Access
AutoDock Suite Includes AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking algorithm.
MGLTools A software suite that includes AutoDock Tools (ADT) for preparing protein and ligand files.
PubChem Database for obtaining the 3D structure of the ligand, this compound.
RCSB Protein Data Bank Database for obtaining the 3D crystal structure of the target proteins.
PyMOL or ChimeraX Molecular visualization software for analyzing docking results. or

Detailed Experimental Protocol

This section provides a step-by-step methodology. We will use Human Nicotinamide Phosphoribosyltransferase (NAMPT) , PDB ID: 2GVJ , as our primary example.

Part 1: Ligand Preparation (this compound)

The goal is to convert the ligand's 2D or 3D structure into the PDBQT file format, which includes atomic coordinates, partial charges, and information on rotatable bonds.[11]

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ().

    • Search for "this compound" or by its CID: 98499 .[12]

    • Download the 3D conformer in SDF format.

  • Convert to PDBQT using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically add hydrogens and compute charges.

    • Scientist's Note: The Gasteiger charge calculation method is commonly used. These partial charges are crucial for the scoring function to estimate electrostatic interactions, a key component of binding energy.[13]

    • Define the rotatable bonds: Ligand -> Torsion Tree -> Detect Root. ADT will identify non-ring single bonds.

    • Expertise & Experience: Ligand flexibility is a critical aspect of docking.[5] Allowing torsion in these bonds enables the sampling algorithm to explore various conformations of the ligand within the binding pocket, which is essential for finding the most favorable binding mode.

    • Save the prepared ligand: Ligand -> Output -> Save as PDBQT. Name it BNA.pdbqt.

Part 2: Target Protein Preparation (NAMPT - 2GVJ)

The protein's crystal structure file (PDB) must be cleaned and prepared in the PDBQT format.[14] This involves removing non-essential molecules and adding information required by the docking software.

  • Obtain Protein Structure:

    • Navigate to the RCSB PDB ().

    • Search for the PDB ID: 2GVJ . This structure contains the inhibitor FK866, whose position can help us define the binding site.

    • Download the structure in PDB format.

  • Clean and Prepare the Protein in ADT:

    • Launch ADT and open the PDB file (File -> Read Molecule).

    • Remove Water and Heteroatoms: The PDB file contains water molecules and the original ligand (FK866). These must be removed to create a clean binding site for our docking experiment. Use the Select -> Residue menu or the command line to select and delete water molecules (HOH) and the original ligand.

    • Causality Explanation: Water molecules in the active site can have complex energetic contributions. While advanced methods can account for this, standard docking protocols remove them to simplify the calculation and prevent steric clashes. The original ligand is removed because we want to predict the binding of our ligand, not re-dock the existing one (unless for validation).

    • Add Polar Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only.[15]

    • Expertise & Experience: We add only polar hydrogens because they are the ones primarily involved in hydrogen bonding, a critical interaction for protein-ligand binding. Omitting non-polar hydrogens reduces the number of atoms in the system, significantly decreasing computational time without a major loss of accuracy for most standard docking studies.

    • Assign Charges: Go to Edit -> Charges -> Add Kollman Charges.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as 2GVJ_protein.pdbqt. ADT will merge non-polar hydrogens and write the final prepared file.[11]

Part 3: Defining the Binding Site (Grid Box)

The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.[14] Its size and center are critical parameters.

  • Determine Grid Center: The most reliable way to define the binding site is to use the location of a known co-crystallized ligand. For 2GVJ, we can center the grid on the coordinates of the bound inhibitor FK866 (which we noted before deleting).

  • Set Grid Box in ADT:

    • Go to Grid -> Grid Box....

    • Adjust the center_x, center_y, and center_z coordinates to match the center of the known binding pocket.

    • Adjust the box dimensions (size_x, size_y, size_z). A good starting point is a 20Å x 20Å x 20Å cube. The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational effort searching irrelevant space.[16]

    • Note down the center and size coordinates. You will need them for the configuration file.

Part 4: Running the Docking Simulation

AutoDock Vina is a command-line program. We need to create a simple text file to provide the necessary inputs.

  • Create a Configuration File:

    • Open a plain text editor and create a file named conf.txt.

    • Add the following lines, replacing the coordinates with the ones you determined in the previous step:

    • Parameter Explanation: exhaustiveness controls the thoroughness of the search. Higher values increase the computational time but also increase the probability of finding the true lowest-energy binding pose. A value of 8 is a reasonable default.[17]

  • Execute Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your four files (vina.exe, 2GVJ_protein.pdbqt, BNA.pdbqt, conf.txt).

    • Run the following command: ./vina --config conf.txt --log BNA_docking_log.txt

Analysis and Visualization of Results

The output of the Vina simulation consists of two files: a log file with binding affinities and a PDBQT file with the coordinates of the predicted binding poses.

Interpreting the Output
  • Log File (BNA_docking_log.txt): This file contains a table of the top binding modes (usually 9), ranked by their binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

  • Results File (BNA_docking_results.pdbqt): This file contains the 3D coordinates for each of the predicted binding poses.

Visualizing Interactions
  • Launch PyMOL or ChimeraX.

  • Open the prepared protein file (2GVJ_protein.pdbqt).

  • Open the docking results file (BNA_docking_results.pdbqt). The different binding poses will be loaded as separate states.

  • Focus on the top-ranked pose (mode 1).

  • Use the visualization tools to identify key interactions:

    • Hydrogen Bonds: Use the find or distance tools to identify potential hydrogen bonds (typically < 3.5Å) between the ligand and protein residues.

    • Hydrophobic & Pi-Stacking Interactions: Observe which non-polar residues surround the ligand. Look for aromatic rings on the ligand (e.g., the benzyl and pyridine rings) that are parallel to aromatic residues on the protein (e.g., Tyrosine, Phenylalanine), which indicates potential π-π stacking.[2]

G cluster_ligand Ligand: this compound cluster_protein Protein Active Site Residues ligand BNA res1 Hydrophobic Residue (e.g., Leu, Val) ligand->res1 Hydrophobic Interaction res2 Aromatic Residue (e.g., Tyr, Phe) ligand->res2 π-π Stacking res3 H-Bond Donor/Acceptor (e.g., Ser, Gln) ligand->res3 Hydrogen Bond

Caption: Key non-covalent interactions analyzed in molecular docking.

Summarizing Quantitative Data

The results for multiple targets can be effectively compared in a table.

Target Protein (PDB ID)Top Binding Affinity (kcal/mol)Key Interacting Residues (Example)Interaction Type
NAMPT (2GVJ)-7.8Tyr18, Ile20, Ser156π-π Stacking, Hydrophobic, H-Bond
SIRT2 (4RMG)-8.2Phe119, Arg97, Gln167π-π Stacking, H-Bond, H-Bond[10]
PARP-1 (6BHV)-7.5Gly863, Tyr907, Ser904H-Bond, π-π Stacking, H-Bond[4]

(Note: The binding affinity values and interacting residues above are illustrative examples based on typical findings in the literature and would be replaced with actual results from the simulation.)

Protocol Validation: Ensuring Trustworthiness

A critical step to validate your docking protocol is to perform redocking .[5]

  • Objective: To test if the docking software and settings can accurately reproduce the experimentally determined binding pose of a ligand.

  • Methodology:

    • Take a protein-ligand complex from the PDB (e.g., 2GVJ with its original ligand FK866).

    • Extract the ligand (FK866) and prepare it as described in Part 1.

    • Prepare the protein (2GVJ) as described in Part 2, but do not delete the original ligand yet. Use its coordinates to define the grid box center. Then delete it before saving the final PDBQT.

    • Run the docking simulation with the prepared FK866 and 2GVJ.

    • Analysis: Compare the top-ranked docked pose of FK866 with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

  • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this particular target.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies of this compound with potential protein targets. By following these detailed steps—from meticulous preparation of molecules to rigorous analysis and validation—researchers can generate reliable computational predictions about the binding characteristics of this important model compound. The insights gained from such studies are invaluable for understanding the fundamental principles of molecular recognition and for guiding the structure-based design of novel enzyme inhibitors.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • ResearchGate. (n.d.). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. Request PDF. [Link]

  • Computational Biology Research Group, KTH. (n.d.). Session 4: Introduction to in silico docking. KTH Royal Institute of Technology. [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training Materials. [Link]

  • Giesen, J. M., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta crystallographica. Section C, Structural chemistry, 73(Pt 7), 653–660. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic acid benzylamide. PubChem Compound Database. [Link]

  • Mohanty, S. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. SwissDock - A web server for protein-small molecule docking. [Link]

  • Sestito, S., et al. (2021). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules, 26(11), 3149. [Link]

  • Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. AutoDock Vina Documentation. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Liu, Y., et al. (2024). Inhibition of NAMPT by PAK4 Inhibitors. International Journal of Molecular Sciences, 25(18), 10186. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: Basic concepts and application spectrums. Journal of Chemical Information and Modeling, 59(8), 3373-3393. [Link]

  • Sakkiah, S., et al. (2013). Identification of Inhibitor Binding Site in Human Sirtuin 2 Using Molecular Docking and Dynamics Simulations. PLOS ONE, 8(1), e51429. [Link]

  • Singh, V. K., et al. (2023). Discovery of novel PARP-1 inhibitors using tandem in silico studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5249-5264. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • American Chemical Society. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]

  • Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube. [Link]

  • MDPI. (2019). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. International Journal of Molecular Sciences. [Link]

  • PubMed. (2025). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. National Library of Medicine. [Link]

  • Forli, S., et al. (2016). Basic docking. AutoDock Vina Documentation. [Link]

  • ResearchGate. (n.d.). Screening of SIRT2 inhibitors from natural product databases using computer-aided drug design and molecular dynamics simulation. PDF. [Link]

  • Panwar, S., et al. (2021). Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Journal of Biomolecular Structure and Dynamics, 40(14), 6331-6343. [Link]

  • MDPI. (2010). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]

  • MDPI. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. Molecules. [Link]

  • SciELO. (2025). Screening of SIRT2 inhibitors from natural product databases using computer-aided drug design and molecular dynamics simulation. Brazilian Journal of Medical and Biological Research. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Patsnap. (2025). What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]

  • Frontiers. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology. [Link]

  • Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5-10. [Link]

  • VJOncology. (2022). Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway. YouTube. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of N-Benzylnicotinamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of N-Benzylnicotinamide. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and product purity. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Foundational Principles of Amide Bond Formation

The synthesis of this compound is a classic example of an amide bond formation between nicotinic acid (a carboxylic acid) and benzylamine (a primary amine). While seemingly straightforward, the direct reaction is often inefficient. This is because the basic amine and the acidic carboxylic acid readily engage in a rapid acid-base reaction to form a stable ammonium carboxylate salt. This salt is generally unreactive and requires high temperatures to dehydrate and form the desired amide, a process that can lead to decomposition and low yields.[1][2]

The key to a high-yield synthesis under mild conditions is to activate the carboxylic acid group, making it a better electrophile for attack by the amine.

Reaction_Pathways cluster_pathways Reaction Pathways NA Nicotinic Acid (R-COOH) Salt Ammonium Carboxylate Salt (R-COO-  +R'-NH3) NA->Salt Acid-Base Reaction (Fast, Unproductive) Activated Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) NA->Activated Activation with Coupling Reagent (Desired Pathway) BA Benzylamine (R'-NH2) BA->Salt Product This compound (Amide Product) Activated->Product Nucleophilic Attack by Benzylamine

Caption: Competing pathways in this compound synthesis.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yield is the most common issue and typically points to one of three areas: incomplete activation of the carboxylic acid, suboptimal reaction conditions, or losses during work-up.

  • Inefficient Carboxylic Acid Activation: The direct reaction between nicotinic acid and benzylamine is inefficient.[3] You must use an activating agent. The choice of agent is critical.

    • Carbodiimides (DCC, EDC): These are common but can form an unreactive N-acylurea byproduct if the activated intermediate is not quickly intercepted by the amine.[4]

    • Acyl Chlorides: Converting nicotinic acid to nicotinoyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is highly effective but harsh. The acyl chloride is moisture-sensitive and can degrade if not used under strictly anhydrous conditions.

    • Modern Coupling Reagents (HATU, PyBOP): These are highly efficient but more expensive. They are often the best choice for difficult couplings or when maximizing yield on a small scale is the primary goal.[5]

  • Suboptimal Reaction Conditions:

    • Solvent: Ensure your reactants are fully dissolved. Common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are excellent choices. For reactions involving EDC byproducts, using DCM or Ethyl Acetate (EtOAc) simplifies the work-up as the urea byproduct can be removed with aqueous washes.

    • Temperature: While many coupling reactions proceed at room temperature, side reactions can occur. If you suspect byproduct formation, try running the reaction at 0 °C.[6] This slows the rate of side reactions more than the desired amide formation.

  • Work-up & Purification Losses: The product, this compound, has some water solubility. Aggressive or multiple aqueous washes can lead to significant product loss. Minimize the volume of washes and consider back-extracting the aqueous layers with your organic solvent to recover dissolved product.

Comparative Overview of Common Coupling Strategies

Coupling Strategy Reagent(s) Pros Cons Byproduct Handling
Carbodiimide DCC or EDC (+/- HOBt) Cost-effective, widely available.[7][8] Can form insoluble (DCC) or soluble (EDC) urea byproducts. Potential for side reactions. DCC: Dicyclohexylurea (DCU) is filtered off. EDC: 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) is water-soluble and removed by acidic wash.
Acyl Halide SOCl₂ or (COCl)₂ Highly reactive, drives reaction to completion, inexpensive. Harsh conditions, moisture sensitive, generates acidic byproduct (HCl). Requires a non-nucleophilic base (e.g., Triethylamine) to scavenge HCl.

| Phosphonium/Uronium | PyBOP, HATU | High efficiency, low rate of side reactions, mild conditions.[5] | High cost, byproducts can be difficult to remove without chromatography. | Generally requires column chromatography for high purity. |

Q2: I'm observing significant amounts of unreacted nicotinic acid in my final product. How can I improve the purification?

A2: Residual nicotinic acid is a common impurity, especially if the reaction has not gone to completion. Its acidic nature and similar polarity to the amide product can complicate purification.

  • Optimized Aqueous Work-up: The most effective way to remove unreacted nicotinic acid is with a basic wash during the work-up procedure.

    • After the reaction is complete, dilute the mixture with your organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming sodium nicotinate, which is highly soluble in the aqueous layer and will be extracted from the organic phase.

    • Causality: this compound is a neutral amide and will remain in the organic layer, while the deprotonated nicotinic acid is an ionic salt and will partition into the aqueous layer.

  • Specific Purification for Nicotinamide Derivatives: A known method for purifying nicotinamide from nicotinic acid involves suspending the crude mixture in a non-aqueous solvent like benzene or toluene and adding a primary or secondary amine.[9] The amine forms a soluble salt with the nicotinic acid, allowing the pure, unreacted nicotinamide product to be recovered by filtration.[9]

Q3: After using DCC as a coupling agent, my product is contaminated with a white, insoluble precipitate. What is it and how do I remove it?

A3: This is a classic issue when using Dicyclohexylcarbodiimide (DCC). The white precipitate is N,N'-Dicyclohexylurea (DCU) , the byproduct of the DCC reagent.

  • Mechanism of Formation: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide. In the process, DCC is consumed and converted to DCU.

  • Removal Strategy: DCU is notoriously insoluble in most common organic solvents (like DCM, ether, and ethyl acetate) but has some solubility in DMF or THF, especially when warm. The best practice is to leverage its insolubility.

    • After the reaction is deemed complete (e.g., by TLC or LCMS), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the DCU.

    • Filter the entire reaction mixture through a pad of Celite® or a fritted glass funnel.

    • Rinse the reaction flask and the filter cake with a small amount of cold, fresh solvent to recover any product that may have been trapped.

    • The filtrate now contains your desired product and can be carried forward to the rest of the work-up (e.g., aqueous washes).

Section 3: Validated Experimental Protocols

Here we provide two detailed, step-by-step protocols for reliable synthesis.

Protocol A: High-Yield Synthesis using EDC/HOBt Coupling

This method uses a water-soluble carbodiimide (EDC) and an additive, Hydroxybenzotriazole (HOBt), which accelerates the reaction and minimizes side products by forming a more stable activated ester intermediate.[4]

EDC_Protocol_Workflow start Start setup 1. Combine Nicotinic Acid, Benzylamine, HOBt in DCM start->setup cool 2. Cool to 0 °C in Ice Bath setup->cool add_edc 3. Add EDC portion-wise cool->add_edc warm_rt 4. Warm to RT, Stir 12-18h add_edc->warm_rt monitor 5. Monitor by TLC/LCMS warm_rt->monitor monitor->warm_rt Incomplete workup 6. Dilute with DCM, Wash with aq. HCl monitor->workup Reaction Complete wash_bicarb 7. Wash with aq. NaHCO3 workup->wash_bicarb wash_brine 8. Wash with Brine, Dry over Na2SO4 wash_bicarb->wash_brine concentrate 9. Filter and Concentrate under Vacuum wash_brine->concentrate purify 10. Purify by Recrystallization or Column Chromatography concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for EDC/HOBt coupling.

Reagents & Materials

Reagent Molar Mass ( g/mol ) Equivalents Amount (for 10 mmol scale)
Nicotinic Acid 123.11 1.0 1.23 g
Benzylamine 107.15 1.05 1.12 g (1.15 mL)
EDC·HCl 191.70 1.2 2.30 g
HOBt Hydrate ~153.13 1.2 ~1.84 g

| Dichloromethane (DCM) | - | - | 100 mL |

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask, add nicotinic acid (1.23 g, 10 mmol), HOBt hydrate (~1.84 g, 12 mmol), and anhydrous Dichloromethane (100 mL).

  • Stir the suspension at room temperature until the solids dissolve (or are finely suspended). Add benzylamine (1.15 mL, 10.5 mmol).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add EDC·HCl (2.30 g, 12 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes unreacted amine and the water-soluble EDC byproduct (EDU), while the basic wash removes unreacted nicotinic acid and HOBt.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol B: Synthesis via Nicotinoyl Chloride Intermediate

This robust method is often used for larger-scale preparations due to the low cost of the reagents. It requires careful handling of the moisture-sensitive acyl chloride.

Reagents & Materials

Reagent Molar Mass ( g/mol ) Equivalents Amount (for 10 mmol scale)
Nicotinic Acid 123.11 1.0 1.23 g
Thionyl Chloride (SOCl₂) 118.97 1.5 1.78 g (1.1 mL)
Benzylamine 107.15 1.1 1.18 g (1.2 mL)
Triethylamine (TEA) 101.19 2.5 2.53 g (3.5 mL)

| Dichloromethane (DCM) | - | - | 150 mL |

Step-by-Step Methodology:

  • Step 1: Formation of Nicotinoyl Chloride.

    • In a flame-dried flask under an inert atmosphere (N₂ or Argon), suspend nicotinic acid (1.23 g, 10 mmol) in anhydrous DCM (50 mL).

    • Add thionyl chloride (1.1 mL, 15 mmol) dropwise at room temperature. Add a catalytic drop of DMF (optional, accelerates the reaction).

    • Heat the mixture to reflux (approx. 40 °C) for 2-3 hours until the solution becomes clear and gas evolution (SO₂ and HCl) ceases.

    • Cool the solution to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride. Do not expose to air/moisture.

  • Step 2: Amide Formation.

    • Dissolve the crude nicotinoyl chloride hydrochloride in fresh anhydrous DCM (100 mL) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve benzylamine (1.2 mL, 11 mmol) and triethylamine (3.5 mL, 25 mmol) in 20 mL of anhydrous DCM.

    • Add the benzylamine/TEA solution dropwise to the stirred nicotinoyl chloride solution at 0 °C.

    • After the addition is complete, remove the ice bath and stir at room temperature for 2-4 hours.

    • Follow steps 6-10 from Protocol A for work-up and purification. The triethylamine hydrochloride salt formed will be removed during the aqueous washes.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 50:50 Ethyl Acetate:Hexane. Stain with potassium permanganate or view under UV light. You should see the consumption of your starting materials and the appearance of a new spot for the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of reactants and product formation.

  • Q: For a large-scale synthesis, which coupling reagent is the most practical?

    • A: For large-scale applications, cost and the ease of byproduct removal are paramount. The synthesis via the acyl chloride intermediate (Protocol B) using thionyl chloride is often preferred due to the low cost of reagents.[4] If milder conditions are required, EDC is a good choice as its byproduct is water-soluble, avoiding the difficult filtration of DCU (from DCC) on a large scale.

  • Q: My final product has a slight yellow tint. How can I decolorize it?

    • A: A yellow tint often indicates minor impurities. If the product is otherwise pure by NMR/LCMS, you can often remove the color by recrystallization with the addition of a small amount of activated carbon.[10] Dissolve the crude product in a minimum amount of hot solvent, add a spatula tip of activated carbon, keep it hot for a few minutes, and then filter hot through a Celite® pad to remove the carbon before allowing the solution to cool and crystallize.

References

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. ResearchGate. Available at: [Link]

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. Available at: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]

  • Nicotinic acid benzylamide | C13H12N2O. PubChem. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Available at: [Link]

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  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

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  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. Available at: [Link]

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  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • Synthesis method of 1-benzylpyridinium-3-carboxylate. Google Patents.
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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. Available at: [Link]

  • The synthesis of ¹⁵N‐labeled nicotinamide and the mechanism. ResearchGate. Available at: [Link]

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  • Process for the purification of nicotinic acid amide I. Google Patents.

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Identifying and minimizing off-target effects of N-Benzylnicotinamide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzylnicotinamide (NBN)

A Researcher's Guide to Identifying and Minimizing Off-Target Effects

Welcome to the technical support center for this compound (NBN). As Senior Application Scientists, we've developed this guide to help you navigate the complexities of working with this NAD+ analog. This compound is a valuable tool for studying NAD(P)+ and NAD(P)H-dependent enzymatic reactions.[1][2] However, like any small molecule, its utility is contingent on understanding and controlling for potential off-target interactions. This guide provides in-depth, practical solutions to common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries regarding NBN and its specificity.

Q1: What is this compound (NBN) and what is its primary mechanism of action?

A1: this compound (also known as BNA) is a synthetic derivative of nicotinamide, a form of vitamin B3.[2][3] It serves as a model compound for Nicotinamide Adenine Dinucleotide (NAD+), a critical cofactor in countless enzymatic redox reactions.[1][2] Its primary, or "on-target," mechanism involves acting as a substrate or inhibitor for enzymes that naturally bind NAD+, such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and various dehydrogenases.[4] By mimicking the nicotinamide portion of NAD+, NBN can modulate the activity of these enzymes, making it a useful probe for studying their roles in cellular processes like metabolism, DNA repair, and signaling.[4]

Q2: What are "off-target" effects and why should I be concerned when using NBN?

A2: Off-target effects occur when a small molecule, like NBN, interacts with proteins other than its intended biological target.[5] These unintended interactions can lead to a variety of confounding outcomes in your experiments, including unexpected phenotypic changes, toxicity, or misinterpretation of the compound's primary mechanism of action.[5] For NBN, because the nicotinamide moiety is recognized by a wide range of NAD+-dependent enzymes, there is an inherent risk of engaging multiple proteins simultaneously. Furthermore, its broader chemical structure could allow it to bind to entirely unrelated protein classes. Identifying and minimizing these effects is crucial for ensuring that the biological phenomena you observe are correctly attributed to the modulation of your intended target.

Q3: My cellular phenotype is inconsistent after NBN treatment. Could this be an off-target effect?

A3: Yes, inconsistency is a classic hallmark of off-target activity. This can arise for several reasons:

  • Multiple Target Engagement: NBN might be interacting with several proteins with varying affinities. Small fluctuations in experimental conditions (e.g., cell density, passage number, media components) could shift the equilibrium of these interactions, leading to variable downstream signaling and phenotypic outcomes.

  • Cell-Type Specificity: The proteome, and thus the landscape of potential off-targets, can vary significantly between different cell lines or tissue types. An off-target that is highly expressed in one cell line might be absent in another, leading to divergent results.

  • Pathway Crosstalk: NBN could be perturbing multiple signaling pathways through different off-targets. For example, nicotinamide itself has been shown to inhibit MAPK signal transduction in B lymphocytes, a pathway involved in cellular activation.[6] If NBN has similar properties, it could lead to complex and sometimes contradictory cellular responses depending on the cellular context.

Section 2: Proactive Off-Target Identification Strategies

Before you begin large-scale experiments, a proactive approach to characterizing NBN's specificity can save significant time and resources. This section outlines key experimental strategies.

Q4: How can I predict potential off-targets of NBN before starting wet-lab experiments?

A4: In silico, or computational, prediction is a powerful and cost-effective first step.[5][7] These methods use the chemical structure of NBN to predict its likely protein interactors based on ligand similarity and protein pocket comparisons.

Workflow for In Silico Off-Target Prediction

G cluster_0 In Silico Prediction Phase start Obtain NBN SMILES or SDF file db Select Prediction Tools (e.g., SwissTargetPrediction, SEA, STITCH) start->db Input Structure run Run Predictions Based on Ligand & Target Similarity db->run analyze Analyze & Consolidate Results - Rank by confidence score - Group by protein family run->analyze Raw Predictions output Generate Prioritized List of Potential Off-Targets analyze->output Filtered Hits

Caption: Workflow for predicting NBN off-targets using computational tools.

Several well-regarded, web-based tools are available for this purpose.[7][8] It's advisable to use multiple platforms as their underlying algorithms and databases differ, providing a more comprehensive prediction.[7]

Tool Prediction Basis Key Feature Link
SwissTargetPrediction 2D/3D Ligand SimilarityPredicts targets across multiple species.Link
SEA (Similarity Ensemble Approach) Ligand Set SimilarityRelates proteins based on the chemical similarity of their ligands.Link
STITCH Known & Predicted InteractionsIntegrates information from experiments, databases, and text mining.Link

Q5: What experimental methods can I use to identify NBN's protein targets on a proteome-wide scale?

A5: Chemical proteomics is the gold standard for unbiased, empirical identification of small molecule-protein interactions directly in a biological system.[9][10] These methods provide physical evidence of binding.

  • Affinity-Based Pull-Down: This is a common and powerful technique.[11] It involves synthesizing an NBN analog that is attached to a solid support (like agarose beads) via a chemical linker.[9] This "bait" is incubated with cell lysate, and any proteins that bind to it are "pulled down," separated, and identified by mass spectrometry (MS).[11]

    • Causality Check: The critical control for this experiment is competition. Pre-incubating the lysate with an excess of free, unmodified NBN should prevent the on- and off-targets from binding to the bead-bound probe. Proteins that are pulled down in the absence but not the presence of the competitor are considered high-confidence interactors.

  • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[12] In a TPP experiment, cells are treated with NBN or a vehicle control, heated across a range of temperatures, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. Proteins that show a thermal shift upon NBN treatment are identified as direct or indirect targets.[12][13] This technique has the significant advantage of being performed in intact, living cells, providing a highly physiological context for target engagement.[14]

Comparison of Proteomic Approaches

Method Principle Pros Cons
Affinity Pull-Down + MS Immobilized drug captures binding partners from lysate.[11]Directly identifies binding proteins; relatively established workflow.Requires chemical modification of NBN; may introduce artifacts or miss targets.[9]
TPP / CETSA + MS Drug binding alters protein thermal stability in intact cells.[12]No drug modification needed; measures engagement in a physiological context.Indirectly measures binding; less sensitive for weak interactions; requires specialized MS.

Section 3: Troubleshooting & Minimizing Off-Target Effects

This section provides actionable steps for when you suspect off-target effects are confounding your results.

Q6: I've identified a potential off-target. How do I validate that it's a genuine interaction and functionally relevant?

A6: Validation is a multi-step process that moves from confirming the physical interaction to demonstrating its functional consequence.

Validation Workflow

G cluster_1 Off-Target Validation Cascade start Putative Off-Target (from Proteomics/In Silico) cetsa Biophysical Validation (CETSA, ITC, SPR) Confirm direct binding start->cetsa Step 1 knockdown Genetic Validation (siRNA/CRISPR Knockdown) Does knockdown phenocopy or block NBN effect? cetsa->knockdown Step 2 rescue Rescue Experiment (Express mutant off-target that doesn't bind NBN) knockdown->rescue Step 3 conclusion Confirmed Functional Off-Target rescue->conclusion

Caption: A stepwise workflow for validating a putative off-target of NBN.

  • Confirm Direct Binding (Biophysical Validation): Use an orthogonal method to confirm the physical interaction identified in your screen.

    • Cellular Thermal Shift Assay (CETSA): This is an excellent first step for validation.[15] Instead of a proteome-wide MS readout, you can use a simple Western blot to check for a thermal shift in your specific protein of interest.[13] A positive shift provides strong evidence of target engagement in the cellular environment.[12]

    • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): These are in vitro techniques using purified recombinant protein and NBN to directly measure binding affinity (KD) and thermodynamics. They provide quantitative proof of a direct interaction.

  • Establish Functional Relevance (Genetic Validation): Show that the off-target protein is necessary for the observed NBN-induced phenotype.

    • Gene Silencing (siRNA/shRNA) or Knockout (CRISPR): Deplete the off-target protein from your cells. If the NBN-induced phenotype is diminished or abolished in these cells compared to controls, it strongly implicates the off-target in the mechanism of action.[16]

Q7: How can I design my experiments to minimize the impact of known off-target effects?

A7: Once an off-target is confirmed, you can employ several strategies to mitigate its effects and focus on your true target of interest.

  • Use the Lowest Effective Concentration: Determine the dose-response curve for your on-target and off-target(s). If there is a therapeutic window where the on-target is engaged with minimal off-target activity, use NBN within that concentration range for all subsequent experiments.

  • Use a Structurally Unrelated Control: Find a compound that inhibits/activates your primary target through a completely different chemical scaffold. If this unrelated compound recapitulates the phenotype you see with NBN, it increases confidence that the effect is on-target.

  • Chemical Derivatization: This is a medicinal chemistry approach. Systematically modify the NBN structure to design new analogs. The goal is to create a derivative that retains high affinity for the on-target while reducing or eliminating binding to the off-target. This is a core principle of rational drug design.[5]

  • Kinase Profiling: If you suspect NBN is interacting with protein kinases—a common source of off-target effects for many small molecules—perform a broad kinase panel screening.[17] Commercial services can screen NBN against hundreds of kinases to provide a detailed selectivity profile.[18] This allows you to identify and anticipate potential off-target signaling events.

Section 4: Detailed Experimental Protocol

Protocol: Validating a Putative Off-Target using Western Blot-Based CETSA

This protocol provides a step-by-step guide to confirm NBN engagement with a specific protein of interest inside cells.

Objective: To determine if NBN treatment increases the thermal stability of a putative target protein (Protein X), indicating direct binding.

Materials:

  • Cell line of interest

  • This compound (NBN)

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against Protein X

  • Primary antibody against a loading control (e.g., GAPDH, Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • PCR tubes or 96-well PCR plate

  • Thermal cycler with a gradient function

  • Centrifuge capable of handling PCR tubes/plates

Procedure:

  • Cell Treatment: a. Plate cells and grow to ~80% confluency. b. Treat one set of cells with the desired concentration of NBN and another set with an equivalent volume of vehicle. Incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: a. Aspirate media, wash cells once with PBS. b. Harvest cells by scraping or trypsinization. Resuspend in PBS containing protease/phosphatase inhibitors. c. Count cells and normalize the concentration for all samples.

  • Thermal Challenge: a. Aliquot equal volumes of the cell suspension into a series of PCR tubes for each condition (Vehicle and NBN-treated). b. Place the tubes in a thermal cycler. c. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 4°C increments). Include a non-heated control (room temperature).

  • Cell Lysis: a. Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: a. Carefully collect the supernatant from each tube. This fraction contains the soluble, non-aggregated proteins. b. Determine the protein concentration of each supernatant using a BCA or Bradford assay. c. Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.

  • Western Blotting: a. Load equal amounts of protein for each temperature point onto an SDS-PAGE gel. b. Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies for Protein X and the loading control. d. Wash and probe with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: a. Quantify the band intensity for Protein X at each temperature for both vehicle and NBN-treated samples. b. Normalize the intensity of Protein X to the loading control. c. Plot the normalized intensity versus temperature for both conditions. The resulting curve is the "melting curve." d. A rightward shift in the melting curve for the NBN-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Bajaj, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 783. Available at: [Link]

  • Rosenthal, K. S., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. IUCrData, 2(7). Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Cell and Gene. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing. YouTube. Available at: [Link]

  • Li, Z., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 358. Available at: [Link]

  • Bole, T., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Slovenian Pharmaceutical Journal, 74(1). Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Available at: [Link]

  • Olejniczak, M., & Galka-Marciniak, P. (2020). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Annals of Translational Medicine, 8(13), 844. Available at: [Link]

  • Canver, M. C., et al. (2020). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLoS One, 15(1), e0227245. Available at: [Link]

  • ResearchGate. (n.d.). Web-based tools for in silico prediction of potential off-target sites. Retrieved from [Link]

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  • ResearchGate. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. Retrieved from [Link]

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  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Available at: [Link]

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  • Bae, S., et al. (2020). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, 48(W1), W123-W129. Available at: [Link]

  • Matal-Hixson, C., et al. (2007). Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction. Biochemical Pharmacology, 73(6), 843-853. Available at: [Link]

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Technical Support Center: N-Benzylnicotinamide Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Benzylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical protocols to ensure the stability and integrity of your this compound solutions.

Introduction to this compound Stability

This compound (BNA) is a derivative of nicotinamide, a form of vitamin B3, and serves as a valuable precursor and model compound in various research applications, including in studies related to NAD⁺/NADH cofactors.[1] The stability of BNA in solution is critical for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency, the formation of impurities that may interfere with assays, and potentially misleading data. The primary degradation pathway of concern for this compound in aqueous solutions is hydrolysis, particularly under neutral to alkaline conditions. Other potential degradation routes include oxidation and photodegradation. This guide will walk you through the science behind these degradation processes and provide actionable strategies to mitigate them.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound solutions.

Problem 1: My this compound solution is showing a decrease in concentration over time, even when stored in the dark.

Question: I've prepared an aqueous solution of this compound, and my HPLC analysis shows a decreasing peak area for the parent compound over a few days, accompanied by the appearance of new peaks. What is the likely cause, and how can I prevent this?

Answer:

The most probable cause of this compound degradation in an aqueous solution, even in the dark, is hydrolysis . The amide bond in the this compound molecule is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of hydroxide ions (i.e., at neutral to alkaline pH).[2]

Causality Explained:

The hydrolysis of the amide bond in this compound results in the formation of nicotinic acid and benzylamine . This reaction is a nucleophilic acyl substitution where a water molecule or a hydroxide ion attacks the carbonyl carbon of the amide group. The reaction is base-catalyzed, meaning the rate of degradation increases as the pH rises above neutral.[2]

Workflow for Troubleshooting Hydrolytic Degradation

start Observation: Decreased BNA concentration and new peaks in HPLC check_ph Measure pH of the Solution start->check_ph ph_high Is pH ≥ 7? check_ph->ph_high hydrolysis Likely Cause: Hydroxide-catalyzed hydrolysis ph_high->hydrolysis Yes other_causes Investigate other causes: - Oxidation - Photodegradation - Microbial contamination ph_high->other_causes No acidify Action: Prepare solution in an acidic buffer (e.g., pH 4-6) hydrolysis->acidify reanalyze Re-analyze stability over time using HPLC acidify->reanalyze stable Result: Improved Stability reanalyze->stable not_stable Result: Degradation persists reanalyze->not_stable not_stable->other_causes

Caption: Troubleshooting workflow for suspected hydrolytic degradation of this compound.

Preventative Measures & Protocols:

  • pH Control: The most effective way to prevent hydrolysis is to control the pH of your solution. Prepare this compound solutions in a slightly acidic buffer, ideally between pH 4 and 6 . Studies on the related compound, benzyl nicotinate, have shown that it is stable in acidic conditions (pH 2-3) but degrades at pH 7.4 and above.[2]

  • Solvent Choice: If your experimental conditions allow, consider using a co-solvent system to reduce the activity of water. The addition of glycerol or polyethylene glycol 400 has been shown to significantly increase the stability of benzyl nicotinate in aqueous solutions.[2]

  • Temperature Control: Store your this compound solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or below) to slow down the rate of hydrolysis. As with most chemical reactions, the rate of hydrolysis increases with temperature.[2]

  • Fresh Preparation: For critical experiments, it is always best to prepare this compound solutions fresh and use them within a short period.

Experimental Protocol: Preparation of a Stabilized this compound Stock Solution

  • Buffer Preparation: Prepare a 0.1 M citrate buffer solution and adjust the pH to 5.0 using a calibrated pH meter.

  • Dissolution: Weigh the required amount of this compound powder and dissolve it in the pH 5.0 citrate buffer to the desired concentration.

  • Sterilization (Optional): If the solution is for long-term storage or for use in cell culture, sterile filter the solution through a 0.22 µm filter.

  • Storage: Aliquot the solution into sterile, amber glass vials, purge with an inert gas like nitrogen or argon, and store at -20 °C.

Problem 2: My this compound solution has developed a yellow tint after storage.

Question: I prepared a colorless solution of this compound, but after a few days of storage on the lab bench, it has turned yellow. What could be the cause?

Answer:

A yellow discoloration of your this compound solution is likely due to photodegradation or oxidation .

Causality Explained:

  • Photodegradation: Many organic molecules, especially those containing aromatic rings and conjugated systems like this compound, can absorb energy from light (particularly UV light). This energy can promote the molecule to an excited state, leading to chemical reactions that result in degradation. The degradation products are often colored compounds. While specific photodegradation products of this compound are not well-documented in the literature, similar compounds are known to be light-sensitive.[1]

  • Oxidation: The pyridine ring and the benzyl group in this compound could be susceptible to oxidation, especially in the presence of oxygen, trace metal ions, or peroxides. Oxidative degradation can lead to the formation of colored byproducts. For instance, benzyl alcohol, a potential hydrolysis product, can be oxidized to benzaldehyde.[3]

Preventative Measures & Protocols:

  • Light Protection: Always store this compound solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light. Avoid exposing the solution to direct sunlight or strong laboratory lighting for extended periods.

  • Inert Atmosphere: To prevent oxidation, it is good practice to deoxygenate your solvent before preparing the solution. This can be done by bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes. After preparing the solution, purge the headspace of the storage vial with the inert gas before sealing.

  • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. However, you must first verify that the antioxidant does not interfere with your downstream applications.

  • Solvent Purity: Use high-purity solvents that are free from peroxides and metal ion contaminants, as these can catalyze oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in an aqueous solution?

Based on the hydrolysis of the analogous compound benzyl nicotinate, the primary degradation products of this compound via hydrolysis are expected to be nicotinic acid and benzylamine .[2] Confirmation of these products in your specific experimental setup would require analytical techniques such as LC-MS or GC-MS.

Q2: How does temperature affect the stability of this compound solutions?

Temperature has a significant impact on the degradation rate of this compound. The rate of hydrolysis, like most chemical reactions, increases with temperature. Studies on benzyl nicotinate have shown a clear temperature dependence on its degradation.[2] Therefore, it is crucial to store this compound solutions at low temperatures (refrigerated or frozen) to minimize degradation.

Table 1: Recommended Storage Conditions for this compound Solutions

Storage DurationRecommended TemperatureContainer TypeAtmosphere
Short-term (< 1 week)2-8 °CAmber glass vialAir or Inert Gas
Long-term (> 1 week)-20 °C or belowAmber glass vialInert Gas (e.g., Nitrogen, Argon)

Q3: What is a suitable HPLC method for monitoring the stability of this compound?

Experimental Protocol: General Stability-Indicating RP-HPLC Method

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).

  • Column Temperature: 30 °C

Method Development and Validation:

To ensure the method is stability-indicating, you should perform forced degradation studies as per ICH guidelines Q1A(R2).[4] This involves subjecting the this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method should then be optimized to achieve baseline separation between the parent this compound peak and all degradation product peaks.

Logical Flow for Forced Degradation Study

start This compound Solution stress_conditions Apply Stress Conditions (ICH Q1A(R2)) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 80°C) stress_conditions->thermal photo Photodegradation (UV/Vis light) stress_conditions->photo analysis Analyze Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation method_validation Validate Stability-Indicating Method evaluation->method_validation

Sources

Technical Support Center: Purification of High-Purity N-Benzylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity N-Benzylnicotinamide (BNA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important NAD+ analogue. Here, you will find practical, in-depth guidance in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to help you navigate the challenges of obtaining highly pure BNA.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of this compound.

1. What are the most common impurities I might encounter when synthesizing this compound?

The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Nicotinamide and benzylamine (or benzyl halide) are the most common impurities if the reaction has not gone to completion.

  • Side-Reaction Products: Depending on the activation method for the nicotinic acid moiety, side products can arise. For instance, if using an acid chloride, hydrolysis can lead to the presence of nicotinic acid. In syntheses involving amidation, byproducts from activating agents can also be present[1].

  • Solvent Residues: Residual solvents from the reaction and initial work-up are common and must be removed.

  • Degradation Products: this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield nicotinic acid and benzylamine.

2. What is the recommended first-pass purification method for crude this compound?

For most crude BNA solids, recrystallization is the most efficient and scalable first-pass purification technique. It is particularly effective at removing small amounts of unreacted starting materials and most side-products. For more challenging separations or to remove closely related impurities, flash column chromatography is recommended.

3. How do I choose the right solvent system for recrystallization?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures[2][3]. Based on the solubility of analogous N-benzyl amides and the parent nicotinamide, here are some recommended starting points for solvent screening[4][5]:

  • Single Solvent Systems: Ethanol, isopropanol, or acetone are excellent starting points. N-Benzylbenzamide, a similar compound, shows good solubility in acetone[6][7].

  • Two-Solvent Systems: A common and effective approach is to dissolve the crude product in a minimal amount of a "good" solvent (like ethanol or ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (like hexanes or water) until turbidity is observed. Re-heating to achieve a clear solution followed by slow cooling often yields high-purity crystals[8].

4. What analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and the effectiveness of purification steps. A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[9][10].

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate or a small amount of acid like formic or phosphoric acid) is a good starting point[11][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

5. My this compound product is an oil and won't crystallize. What should I do?

This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice[12]. This is often due to the presence of significant impurities that depress the melting point or when the solution is supersaturated at a temperature above the compound's melting point.

Here are some troubleshooting steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the hot solvent, and attempt to cool it again, more slowly this time.

  • Change the Solvent System: The current solvent may not be appropriate. Try a more non-polar solvent or a different two-solvent system.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Seed the Solution: If you have a small amount of pure BNA, add a tiny crystal to the cooled solution to induce crystallization.

  • Purify by Chromatography First: If oiling out persists, it is likely due to a high impurity load. Purify the crude material by flash column chromatography and then recrystallize the resulting cleaner product.

6. What are the typical storage conditions for high-purity this compound?

For long-term stability, high-purity this compound should be stored in a well-sealed container, protected from light and moisture, at a cool and constant temperature. Following ICH guidelines for stability testing, storage at 2-8°C is recommended. For amorphous material, which is less stable, storage at -20°C is advisable to prevent recrystallization and degradation.

Section 2: Troubleshooting Guide

This section provides a more detailed approach to solving specific problems you may encounter during the purification process.

Problem 1: Low Yield After Recrystallization

A low yield can be frustrating, but it is often a solvable issue. The key is to identify where the product is being lost.

Possible Cause Explanation Solution
Too much solvent used An excessive amount of solvent will keep a significant portion of the product dissolved even at low temperatures.Before filtering, check for residual product in the mother liquor by spotting a small amount on a watch glass and allowing it to evaporate. If a significant amount of solid remains, concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals.
Premature crystallization Crystals forming in the funnel during hot gravity filtration can lead to significant product loss.Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at a rolling boil just before and during filtration.
Inappropriate solvent choice The solvent may be too good at dissolving the compound, even at low temperatures.Re-evaluate your solvent choice. Test the solubility in a range of solvents to find one with a larger difference in solubility between hot and cold conditions[3].
Washing with warm solvent Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.Always use ice-cold solvent for washing the filter cake. Use a minimal amount, just enough to rinse away the mother liquor.
Problem 2: Persistent Impurities Detected by HPLC/TLC

If recrystallization is not sufficient to remove certain impurities, a more selective method is required.

Workflow for Impurity Removal

G start Crude BNA with Persistent Impurities recrystallization Attempt Recrystallization with a Different Solvent System start->recrystallization check_purity1 Check Purity (TLC/HPLC) recrystallization->check_purity1 column_chromatography Perform Flash Column Chromatography check_purity1->column_chromatography Impurities Remain final_product High-Purity BNA check_purity1->final_product Pure check_purity2 Check Purity of Fractions (TLC) column_chromatography->check_purity2 combine_fractions Combine Pure Fractions and Evaporate Solvent check_purity2->combine_fractions Pure Fractions Identified combine_fractions->final_product

Caption: Decision workflow for removing persistent impurities.

Detailed Protocol: Flash Column Chromatography for this compound

This protocol is a general guideline and should be optimized based on your specific impurity profile.

  • TLC Optimization:

    • Develop a TLC solvent system that gives good separation between this compound and the impurities. A good target Rf for the product is between 0.25 and 0.35.

    • A common starting point for N-benzyl amides is a mixture of hexanes and ethyl acetate. Start with a ratio of 7:3 (Hexanes:EtOAc) and adjust the polarity as needed.

  • Column Packing:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Pack the column using the chosen non-polar solvent (e.g., hexanes) as a slurry.

  • Sample Loading:

    • Dissolve the crude BNA in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient[4].

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the high-purity this compound.

Section 3: Protocols and Data

Detailed Protocol: Recrystallization of this compound from Ethanol

This protocol is a robust starting point for obtaining crystalline BNA.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring.

    • Continue adding small portions of hot ethanol until all the solid has just dissolved[6]. Avoid adding excess solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.

    • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel[8].

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Allow the crystals to dry on the filter under vacuum. For final drying, place the crystals in a vacuum oven at a temperature well below the melting point (Melting point of BNA is ~72-73°C).

Detailed Protocol: Purity Assessment by HPLC-UV

This method is adapted from protocols for similar compounds and should be validated for your specific system[11][12].

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm (based on the absorbance maximum of the nicotinamide chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

Data Table: Solubility of Structurally Related Amides
CompoundSolventSolubilityReference
Nicotinamide Ethanol~2.5 mg/mL
Nicotinamide AcetoneSoluble[4]
N-Benzylbenzamide Acetone25 mg/mL (clear, colorless)[6][7]
N-Benzylbenzamide EthanolModerately Soluble
N-Benzylbenzamide DichloromethaneModerately Soluble
N-Benzylbenzamide WaterLess Soluble

This data suggests that polar organic solvents are good candidates for dissolving this compound, while non-polar solvents or water could potentially be used as anti-solvents.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from a general chemistry lab manual source.
  • ChemTalk. (n.d.).
  • Recrystallization. (n.d.). Retrieved from a general chemistry lab manual source.
  • Experiment 9 — Recrystallization. (n.d.).
  • SIELC Technologies. (n.d.).
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • Scribd. (n.d.).
  • SIELC Technologies. (n.d.).
  • Sigma-Aldrich. (n.d.). N-Benzylbenzamide = 98 1485-70-7.
  • CymitQuimica. (n.d.). CAS 1485-70-7: N-Benzylbenzamide.
  • ResearchGate. (2014).
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
  • ResearchGate. (2016). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH.
  • ChemicalBook. (2025). N-BENZYLBENZAMIDE.
  • LookChem. (n.d.). Cas 2503-55-1,this compound.
  • National Institutes of Health. (2016).
  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • PubChem. (n.d.). N-Benzoylbenzylamine.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025). Synthesis and antimicrobial activity of substituted N-(1-piperidinobenzyl)nicotinamide: A structure-reactivity study.
  • Rahimpour, et al. (2024).
  • ResearchGate. (2014).
  • Cayman Chemical. (2022).
  • LUTPub. (2018).
  • National Institutes of Health. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology.
  • ResearchGate. (2025).
  • UCT Science. (n.d.).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide.
  • National Institutes of Health. (n.d.).
  • Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide.
  • University of York. (n.d.).
  • Organic Syntheses. (2016).
  • BOC Sciences. (2024).
  • Chemistry LibreTexts. (2022). 2.
  • Beilstein Journals. (2019).
  • SIOC Journals. (n.d.). Progress of N-Benzyl Removal.
  • MDPI. (2025).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

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N-Benzylnicotinamide Scale-Up Production: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-Benzylnicotinamide. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of transitioning this important synthesis from the laboratory bench to larger-scale production. As a molecule of interest in various research fields, including as a model for NAD(P)+/NAD(P)H cofactors, its robust and scalable synthesis is paramount[1][2]. This document moves beyond simple protocols to address the "why" behind common issues, providing a framework for logical troubleshooting and process optimization.

Section 1: Core Synthetic Strategies

The industrial production of this compound (BNA) predominantly relies on the amidation reaction between a nicotinic acid derivative and benzylamine. The primary challenge lies in the activation of the carboxylic acid moiety of nicotinic acid to facilitate the nucleophilic attack by benzylamine. Two principal routes are commonly employed, each with distinct advantages and scale-up considerations.

  • The Acyl Chloride Pathway: This classic method involves converting nicotinic acid to nicotinoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with benzylamine[3]. While often high-yielding, this route involves corrosive and hazardous reagents, demanding stringent control over reaction conditions, especially temperature and moisture.

  • The Direct Coupling Pathway: This approach utilizes coupling agents (e.g., carbodiimides like EDC in conjunction with additives like HOBt) to activate the nicotinic acid in situ, allowing for a one-pot reaction with benzylamine[3]. This method offers milder reaction conditions but can be more expensive and may introduce complex impurities derived from the coupling reagents.

The choice of strategy is often a trade-off between cost, safety, and downstream purification complexity. The following workflow diagram illustrates these primary synthetic routes.

Synthesis_Workflow cluster_start Starting Materials cluster_path1 Route 1: Acyl Chloride cluster_path2 Route 2: Direct Coupling cluster_end Downstream Processing NA Nicotinic Acid Activation1 Activation with SOCl₂ NA->Activation1 Activation2 In-situ Activation (e.g., EDC, HOBt) NA->Activation2 BA Benzylamine Amidation1 Amidation Reaction BA->Amidation1 BA->Activation2 Intermediate Nicotinoyl Chloride (Intermediate) Activation1->Intermediate Isolate or use in situ Intermediate->Amidation1 Workup Reaction Quench & Work-up Amidation1->Workup Amidation2 One-Pot Amidation Activation2->Amidation2 Amidation2->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification FinalProduct This compound (BNA) Purification->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up of this compound in a practical question-and-answer format.

Part A: Reaction Optimization & Yield

Question 1: My amidation reaction is sluggish or stalling, resulting in low yield. What are the likely causes?

Answer: This is a frequent issue that typically points to three areas: insufficient carboxylic acid activation, suboptimal reaction conditions, or reagent quality.

  • Causality (The "Why"): Amide bond formation is energetically unfavorable without first converting the carboxylic acid's hydroxyl group into a better leaving group. If this "activation" is incomplete or the activated intermediate is unstable, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Verify Activation (Acyl Chloride Route): If using thionyl chloride, ensure it is fresh and the reaction is protected from moisture. The formation of nicotinoyl chloride can be monitored by IR spectroscopy (disappearance of broad O-H stretch, appearance of sharp C=O stretch around 1750-1780 cm⁻¹). Excess SOCl₂ is often used and must be thoroughly removed (e.g., by distillation) before adding the benzylamine to prevent side reactions[3].

    • Evaluate Coupling Reagents (Direct Route): For coupling agents like EDC, ensure the stoichiometry is correct (typically 1.1-1.5 equivalents). The choice of solvent is critical; polar aprotic solvents like DMF or CH₂Cl₂ are common[3]. Water content must be minimized as it hydrolyzes the activated intermediate and consumes the coupling reagent. Consider using molecular sieves, though this can add complexity and cost at scale[4].

    • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to the degradation of reagents or the product. For the acyl chloride route, the initial reaction with benzylamine is often performed at low temperatures (0-5 °C) to control the exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion[3].

    • Base Stoichiometry: In the acyl chloride route, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct. Insufficient base will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.

Question 2: I am seeing significant side-product formation. What are the common impurities and how can I prevent them?

Answer: The primary impurities often arise from unreacted starting materials or side reactions involving the activated intermediate.

  • Unreacted Nicotinic Acid: This is the most common impurity, especially if activation was inefficient. Its removal is a major purification challenge.

  • Benzylamine Dimers/Polymers: Side reactions of benzylamine can occur, though this is less common under standard amidation conditions. Impurities in the starting benzylamine, such as dibenzylamine, can also carry through the process.

  • Coupling Agent Byproducts: Reagents like EDC form urea byproducts that must be removed during work-up.

Prevention Strategy: The most effective strategy is to ensure the reaction goes to completion through careful monitoring (TLC, LC-MS) and optimization of the parameters mentioned in Question 1. Using a slight excess (1.05-1.1 equivalents) of benzylamine can help consume all the activated nicotinic acid, though this makes removal of excess benzylamine necessary.

Part B: Scale-Up and Process Safety

Question 3: When I scaled my reaction from 10g to 500g using the thionyl chloride route, I experienced a dangerous exotherm and the batch turned dark. What went wrong?

Answer: This is a critical scale-up issue related to heat transfer. The principles of thermodynamics do not change with scale, but the ability to manage heat does.

  • Causality (The "Why"): The reaction of nicotinic acid with thionyl chloride, and especially the subsequent reaction of nicotinoyl chloride with benzylamine, is highly exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient dissipation of heat into the environment. As you scale up, the volume increases by a cube function while the surface area only increases by a square function. This drastically reduces the reactor's ability to dissipate heat, causing the internal temperature to rise uncontrollably. This "runaway" reaction leads to thermal decomposition of reagents and product, resulting in the dark coloration and potentially dangerous pressure build-up.

  • Mitigation Protocol:

    • Controlled Addition: Never add reagents all at once. The benzylamine (or the nicotinoyl chloride solution) must be added slowly and sub-surface to a well-stirred solution, allowing the cooling system to keep pace with heat generation.

    • Monitor Internal Temperature: Do not rely on the bath temperature. A probe measuring the internal temperature of the reaction mixture is essential for safe scale-up.

    • Adequate Cooling: Ensure your reactor's cooling capacity is sufficient for the scale and the reaction's heat output.

    • Solvent Volume: Increasing the solvent volume can help absorb some of the heat generated, acting as a heat sink, though this negatively impacts process mass intensity.

Troubleshooting_Exotherm cluster_solutions Corrective Actions Start Symptom: Uncontrolled Exotherm & Batch Darkening Cause Root Cause: Poor Heat Transfer at Scale (Surface Area/Volume Ratio) Start->Cause Sol1 Slow, controlled addition of reagents Cause->Sol1 Control Heat Generation Rate Sol2 Monitor INTERNAL reaction temperature Cause->Sol2 Enable Real-Time Process Control Sol3 Ensure adequate reactor cooling capacity Cause->Sol3 Improve Heat Removal Rate Sol4 Use appropriate solvent volume (heat sink) Cause->Sol4 Increase Thermal Mass

Caption: Troubleshooting decision tree for thermal runaway during scale-up.

Question 4: What are the primary safety hazards associated with this synthesis?

Answer: The hazards depend on the chosen route, but common risks include:

  • Reagent Toxicity & Corrosivity:

    • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Benzylamine: Corrosive and can cause skin burns.

    • This compound Product: Classified as harmful if swallowed and causes serious eye irritation[5].

  • Process Hazards:

    • Exothermic Reactions: As discussed, thermal runaway is a significant risk[6].

    • Gas Evolution: The SOCl₂ route produces HCl and SO₂. The reaction must be vented through a scrubbing system (e.g., a caustic scrubber) to neutralize these acidic gases.

Reagent/ProductKey HazardGHS PictogramsHandling Precaution
Thionyl ChlorideCorrosive, Toxic, Reacts with Water💀, corrosiveUse in fume hood, avoid moisture, use appropriate PPE.
BenzylamineCorrosivecorrosiveAvoid skin/eye contact, use in a well-ventilated area.
This compoundHarmful, Eye IrritantAvoid ingestion, wear safety glasses.[5]
Part C: Purification & Isolation

Question 5: I have a persistent acidic impurity in my crude product, which I believe is unreacted nicotinic acid. How can I remove it effectively at scale?

Answer: This is a classic purification challenge. Simple recrystallization is often insufficient because the polarity of nicotinic acid is similar to the product. Two effective methods are available:

  • Aqueous Acid-Base Extraction (Work-up):

    • Principle: this compound is a neutral amide, while nicotinic acid is acidic and benzylamine is basic. After the reaction, dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to convert nicotinic acid into its water-soluble sodium salt, which partitions into the aqueous layer. Subsequently, wash with dilute aqueous acid (e.g., 1M HCl) to remove any excess basic benzylamine. Finally, wash with brine and dry the organic layer.

  • Selective Salt Formation in Non-Aqueous Solvent (Purification):

    • Principle: A more elegant and often more efficient method involves selective salt formation in a non-aqueous medium where the product is insoluble but the impurity salt is soluble.[7]

    • Protocol: This patented method provides an excellent solution. Suspend the crude, solid mixture in a non-polar solvent like toluene or benzene. Add a secondary or primary amine (e.g., piperidine or N-butylamine) that is non-reactive with the amide product but forms a soluble salt with the nicotinic acid impurity. Stir the suspension, then filter the solid. The pure this compound remains as the undissolved solid, while the nicotinic acid amine salt is washed away with the solvent.[7] This avoids cumbersome aqueous extractions.

Section 3: Key Experimental Protocol

Protocol: Purification of this compound via Selective Amine Salt Formation

This protocol is adapted from the principles described in US Patent 2,496,114A and is intended for removing nicotinic acid contamination.[7]

  • Preparation: Take the crude this compound solid containing nicotinic acid impurity and place it in a suitable reactor.

  • Suspension: Add a non-aqueous, non-polar solvent (e.g., Toluene) in a quantity sufficient to create a stirrable slurry (approx. 5-10 mL per gram of crude material).

  • Salt Formation: Begin stirring the suspension. Slowly add a reactive amine, such as N-butylamine or piperidine (approx. 1.1 equivalents relative to the estimated amount of nicotinic acid impurity), to the slurry.

  • Equilibration: Stir the mixture at room temperature for 1-2 hours. During this time, the nicotinic acid will react with the added amine to form a salt that is soluble in the toluene.

  • Isolation: Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with fresh, cold toluene to remove all traces of the dissolved impurity salt.

  • Drying: Dry the purified this compound product under vacuum to a constant weight. The purity can be confirmed by HPLC or melting point analysis.

References

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(7), 531-535. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI Pharmaceutics, 16(1084). [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98499, Nicotinic acid benzylamide. PubChem. Retrieved January 25, 2026, from [Link].

  • Moore, J. M., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. [Link]

  • Saeed, A., et al. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Zimmer, H. (1950). U.S. Patent No. 2,496,114. U.S.
  • Chen, J., et al. (2010). CN Patent No. 101851194B.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95276, Benzyldihydronicotinamide. PubChem. Retrieved January 25, 2026, from [Link].

  • Pharmaffiliates (n.d.). Nicotinamide-impurities. Pharmaffiliates. Retrieved January 25, 2026, from [Link].

  • Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI Journal of Medicinal Food, 23(3), 221-230. [Link]

  • De Porcellinis, D., et al. (2021). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Organic Process Research & Development, 25(5), 1166-1174. [Link]

  • LookChem (n.d.). Cas 2503-55-1, this compound. LookChem. Retrieved January 25, 2026, from [Link].

  • Dodds, D., et al. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Wang, Y., et al. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI Processes, 10(12), 2548. [Link]

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Technical Support Center: Optimizing Synthesis of N-Benzylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of N-Benzylnicotinamide and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for producing these valuable compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient synthesis.

Introduction to this compound Synthesis

This compound (BNA) and its derivatives are important motifs in medicinal chemistry and serve as analogs for the coenzyme NAD(P)+.[1] Their synthesis is typically approached via two primary routes: the formation of an amide bond between a nicotinic acid derivative and a benzylamine, or the direct N-alkylation of nicotinamide with a benzyl halide. The choice of route depends on the availability of starting materials, desired scale, and the specific substitutions on either the pyridine or benzyl ring. This guide will explore the nuances of both methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound analogs in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields can stem from several factors depending on your chosen synthetic route. Here’s a breakdown of potential causes and solutions:

  • For Amide Coupling Reactions (Nicotinic Acid + Benzylamine):

    • Incomplete Activation of Carboxylic Acid: The carboxylic acid of nicotinic acid needs to be activated to react with the amine. If using coupling agents like DCC or EDC, ensure they are fresh and used in stoichiometric amounts (typically 1.1-1.2 equivalents). The formation of a stable intermediate, such as an HOBt ester, can improve efficiency.[2]

    • Side Reactions with Coupling Agents: DCC can form an N-acylurea byproduct which is difficult to remove and reduces the amount of activated acid available for the main reaction.[3] Using EDC in combination with HOBt can mitigate this issue, as the resulting urea is water-soluble, simplifying workup.[4]

    • Suboptimal Reaction Temperature: Amide coupling reactions are often run at 0°C to room temperature. Running the reaction at too high a temperature can lead to side reactions and degradation of the coupling agent. It is recommended to start the reaction at 0°C and allow it to slowly warm to room temperature.

  • For N-Alkylation Reactions (Nicotinamide + Benzyl Halide):

    • Insufficient Basicity: A strong, non-nucleophilic base is required to deprotonate the amide nitrogen of nicotinamide, making it nucleophilic. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and the reaction is performed under anhydrous conditions, as NaH reacts violently with water.

    • Poor Solubility of Nicotinamide: Nicotinamide has limited solubility in many common organic solvents. A polar aprotic solvent like DMF or DMSO is often necessary to achieve a homogeneous reaction mixture.

    • Side Reaction (Quaternization): The pyridine nitrogen is also nucleophilic and can react with the benzyl halide to form a quaternary pyridinium salt. This is a common side reaction that can significantly reduce the yield of the desired this compound. To minimize this, use a stoichiometric amount of the benzyl halide and add it slowly to the reaction mixture.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include:

  • Unreacted Starting Materials: This is the most common issue. To address this, consider increasing the reaction time or temperature moderately. Ensure the stoichiometry of your reagents is correct; using a slight excess (1.1 equivalents) of one reagent can help drive the reaction to completion.

  • N-Acylurea (DCC coupling): As mentioned, this is a common byproduct when using DCC. Switching to EDC/HOBt is a good strategy to avoid this. If you must use DCC, purification by column chromatography is usually necessary.

  • Quaternary Pyridinium Salt (N-alkylation): This byproduct is often more polar than the desired product and will have a lower Rf value on the TLC plate. Minimize its formation by controlling the stoichiometry and addition rate of the benzyl halide.

  • Dibenzyl-substituted byproducts: In some cases, over-alkylation can occur, leading to the formation of dibenzyl-substituted products.[5] Using a slight excess of the amine or amide starting material can help suppress this side reaction.

Q3: What is the best method to purify my crude this compound analog?

The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is an effective method if the desired product is a solid and the impurities have different solubility profiles. A common solvent system for the recrystallization of nicotinamide derivatives is a mixture of ethanol and water. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.[6][7]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the preferred method. A typical eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the polarity of the specific analog being purified.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of your this compound analog:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic peaks for the protons on the pyridine ring, the benzyl group, and the amide N-H.[8][9] The chemical shifts will vary depending on the solvent used.[10]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. The fragmentation pattern can also provide structural information. A common fragmentation pattern for N-benzyl amides involves cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 91, corresponding to the tropylium ion.[6][11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group, including the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1640 cm⁻¹).

Comparative Overview of Synthetic Routes

Synthetic RouteGeneral Approach & ReagentsAdvantagesDisadvantagesTypical Yields
Amide Coupling Nicotinic Acid + Benzylamine with a coupling agent (e.g., DCC, EDC/HOBt) in an aprotic solvent (e.g., DCM, DMF).Milder reaction conditions. Wide availability of substituted nicotinic acids and benzylamines.Requires stoichiometric amounts of coupling agents. Potential for side reactions (e.g., N-acylurea formation).60-90%
N-Alkylation Nicotinamide + Benzyl Halide with a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).Atom-economical. Fewer reagents required.Requires strictly anhydrous conditions. Potential for quaternization of the pyridine nitrogen.50-80%
Enzymatic Synthesis Methyl Nicotinate + Benzylamine with a lipase catalyst (e.g., Novozym® 435) in an organic solvent.[12]Green and sustainable method. High selectivity.May require longer reaction times. Enzyme cost and stability can be a factor.80-95%

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling

This protocol describes a general procedure for the amide coupling of nicotinic acid and benzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • Nicotinic acid

  • Benzylamine

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid (1.0 eq).

  • Dissolve the nicotinic acid in anhydrous DCM.

  • Add HOBt (1.1 eq) and benzylamine (1.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via N-Alkylation

This protocol outlines a general procedure for the N-alkylation of nicotinamide with benzyl bromide using sodium hydride.

Materials:

  • Nicotinamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the sodium hydride.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve nicotinamide (1.0 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the nicotinamide solution to the sodium hydride suspension at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and slowly add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.

  • Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Starting_Materials Starting Materials (Nicotinic Acid + Benzylamine or Nicotinamide + Benzyl Halide) Reaction Reaction (Amide Coupling or N-Alkylation) Starting_Materials->Reaction Quenching_Extraction Quenching & Extraction Reaction->Quenching_Extraction Purification Purification (Column Chromatography or Recrystallization) Quenching_Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Pure_Product Pure this compound Analog Characterization->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound analogs.

Troubleshooting Flowchart for Low Reaction Yield

troubleshooting_flowchart Start Low Yield Observed Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material? Check_TLC->Unreacted_SM Multiple_Spots Multiple Unidentified Spots? Check_TLC->Multiple_Spots Increase_Time_Temp Increase Reaction Time/Temperature Check Reagent Stoichiometry Unreacted_SM->Increase_Time_Temp Yes Check_Reagents Verify Reagent Quality (Freshness of Coupling Agents/Base) Unreacted_SM->Check_Reagents No Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temperature) Multiple_Spots->Optimize_Conditions No Identify_Byproducts Identify Byproducts (MS, NMR) Adjust Stoichiometry or Reagents Multiple_Spots->Identify_Byproducts Yes End Improved Yield Increase_Time_Temp->End Check_Reagents->End Optimize_Conditions->End Identify_Byproducts->End

Caption: A troubleshooting flowchart to diagnose and resolve common causes of low yield in this compound synthesis.

References

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 531–535.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Figure S93. 1 H NMR spectrum (400 MHz, CDCl 3 ) of this compound (15).
  • Naveen, K., Radhika, D., & Krishnarao, N. (2023). DCC-promoted synthesis of n-phenyl nicotinamide derivatives. World Journal of Pharmaceutical Research, 12(8), 1234-1241.
  • PubMed. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubMed. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase.
  • Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • ResearchGate. (n.d.). Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Catalysis Science & Technology. (n.d.). Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide.
  • National Institutes of Health. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • MDPI. (n.d.). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2.
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • Royal Society of Chemistry. (n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state.
  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help.
  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
  • ResearchGate. (2023). (PDF) The Catalyst's Companion: N , N ′-Dicyclohexylcarbodiimide (DCC) in Action.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
  • OSTI. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allos.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Catalysis Science & Technology. (n.d.). Heterogeneous Catalytic Hydrogenation of N-Benzyl Nicotinamide: A Comparative Study with Nicotinamide Adenine Dinucleotide.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • National Institutes of Health. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs).
  • PubMed. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.
  • National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by....
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubMed. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species.
  • Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • Luxembourg Bio Technologies. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. (n.d.). Optimization of the synthesis of N-benzyl-p-chlorobenzamide (15)a.
  • ResearchGate. (n.d.). An insight on the different synthetic routes for the facile synthesis of O/S-donor carbamide/thiocarbamide analogs and their miscellaneous pharmacodynamic applications.
  • National Institutes of Health. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • ResearchGate. (n.d.). The fragmentation patterns of N-benzylhexadecanamide (No. A 54 ).
  • National Institutes of Health. (n.d.). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow.
  • Pharmaceutical Fronts. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

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Strategies to reduce cytotoxicity of N-Benzylnicotinamide at high concentrations.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating High-Concentration Cytotoxicity

Welcome to the technical support center for N-Benzylnicotinamide (N-BNA). As a valuable model compound for studying NAD(P)+/NAD(P)H-dependent enzymatic cofactors, N-BNA is instrumental in various research applications.[1][2] However, researchers often encounter challenges with cytotoxicity at higher concentrations, which can confound experimental results and limit its therapeutic potential.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies, experimental protocols, and the scientific rationale behind them to help you navigate and mitigate these cytotoxic effects.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during N-BNA experiments.

Q1: My cell viability has plummeted after treatment with N-BNA. How can I be sure the cytotoxicity is caused by the compound itself and not another factor?

This is a critical first step in troubleshooting. Observed cytotoxicity can arise from multiple sources, and it's essential to systematically rule out confounding variables.

Causality Explained: The goal is to isolate the effect of the N-BNA molecule from the experimental system. Factors like solvent toxicity, compound degradation, or even suboptimal cell culture conditions can mimic or exacerbate compound-induced cell death.

Here is a workflow to diagnose the source of cytotoxicity:

G A High Cytotoxicity Observed B Step 1: Verify Controls A->B C Vehicle Control (Solvent Only) B->C Is vehicle toxic? D Untreated Control B->D Are untreated cells healthy? E Positive Control (e.g., Staurosporine) B->E Did positive control work? F Step 2: Assess Compound Integrity C->F D->F E->F G Check Purity (LC-MS/NMR) F->G H Test for Degradation Products F->H I Step 3: Evaluate Culture Conditions G->I H->I J Check for Contamination I->J K Optimize Cell Density I->K L Conclusion J->L K->L

Caption: Troubleshooting workflow for cytotoxicity.

Troubleshooting Steps:

  • Evaluate Your Controls:

    • Vehicle (Solvent) Control: Run a dose-response curve with the solvent (e.g., DMSO, ethanol) used to dissolve N-BNA. Solvent concentrations should match those in your highest N-BNA treatments. If the vehicle control shows toxicity, you must either reduce the solvent concentration or find a more biocompatible solvent.

    • Untreated Control: Ensure your untreated cells are healthy and proliferating as expected. Poor baseline health can sensitize cells to any treatment.

    • Positive Control: Use a known cytotoxic agent (e.g., staurosporine for apoptosis) to confirm that your assay system is capable of detecting cell death correctly.

  • Confirm Compound Purity and Stability:

    • Purity: Use analytical methods like LC-MS or NMR to confirm the purity of your N-BNA stock. Impurities can have their own biological activities.

    • Stability: N-BNA, like other nicotinamide analogs, can be sensitive to light, pH, and temperature. Ensure it is stored correctly. Consider testing a freshly prepared solution against an older one to check for degradation.

  • Optimize Cell Culture Parameters:

    • Cell Density: Both very low and very high cell densities can affect susceptibility to cytotoxic agents. It's crucial to optimize cell seeding density to ensure uniform growth and response.[3]

    • Media Components: Serum levels and other media components can sometimes interact with test compounds. Ensure your media conditions are consistent across all experiments.

Q2: I suspect oxidative stress is the primary mechanism of N-BNA cytotoxicity. How can I confirm this and what can I do about it?

Mechanistic Insight: Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), which damages cellular components like DNA, proteins, and lipids.[4] N-BNA, as a model for the NAD+ coenzyme, is involved in cellular redox reactions, and at high concentrations, it could potentially disrupt this balance.[2]

Step 1: Confirming ROS Production

The most direct way to test for oxidative stress is to measure intracellular ROS levels. The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is a common method for this.[4]

  • Principle: Cell-permeable DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5] The fluorescence intensity is directly proportional to the level of ROS.[4]

(See Part 3 for a detailed DCFDA Assay Protocol)

Step 2: Mitigating Oxidative Stress with Antioxidants

If ROS production is confirmed, a logical strategy is to co-administer an antioxidant. N-acetylcysteine (NAC) is a widely used and effective antioxidant.[6][7]

  • Mechanism of Action: NAC acts as a precursor to L-cysteine, which is a building block for the synthesis of glutathione (GSH), a major intracellular antioxidant. NAC can also act directly as a nucleophile to neutralize reactive electrophiles.[8] Studies have shown that co-administration of NAC can effectively block the toxicity of other compounds, such as acetaminophen.[6][9]

Experimental Design: To test this, treat your cells with:

  • N-BNA alone.

  • NAC alone (as a control).

  • N-BNA and NAC in combination.

A successful outcome would show a significant rescue of cell viability in the co-treated group compared to the group treated with N-BNA alone.

Q3: Would changing the formulation of N-BNA help reduce its non-specific toxicity?

Yes, absolutely. Advanced drug delivery systems are a cornerstone of modern pharmacology for reducing systemic toxicity and improving therapeutic index.[10]

Strategy: Liposomal Encapsulation

Encapsulating N-BNA within liposomes can dramatically reduce its non-specific cytotoxicity.[11][12]

  • Causality: Liposomes are spherical vesicles composed of a phospholipid bilayer, similar to a cell membrane.[12] They can encapsulate drugs, shielding them from the systemic environment. This prevents the drug from interacting with healthy cells and can improve its pharmacokinetic profile.[11][12] By modifying the liposome surface (e.g., with PEGylation), circulation time can be extended, and by adding targeting ligands, they can be directed to specific tissues.[13]

G cluster_0 Conventional Delivery cluster_1 Liposomal Delivery A High Conc. Free N-BNA B Non-specific Uptake by Healthy Cells A->B C High Cytotoxicity B->C D Liposome-Encapsulated N-BNA E Reduced Non-specific Uptake D->E F Reduced Cytotoxicity E->F

Caption: Liposomal delivery reduces non-specific uptake.

Benefits of Liposomal Formulation:

  • Reduced Off-Target Effects: By containing the drug, liposomes minimize its interaction with non-target cells.[12]

  • Improved Solubility: Liposomes can carry both hydrophilic and hydrophobic compounds, potentially improving the solubility and stability of N-BNA.

  • Controlled Release: The formulation can be designed for slow, sustained release of the drug, preventing the sharp concentration peaks that often lead to toxicity.[13]

(See Part 3 for a Protocol on Liposomal Formulation)

Part 2: Key Experimental Protocols

This section provides step-by-step methodologies for the assays and strategies discussed above.

Protocol 2.1: Assessing Cell Viability and Cytotoxicity

To quantify the effects of N-BNA and any mitigation strategies, it is crucial to use reliable methods. Using at least two assays based on different principles is highly recommended to obtain robust results.[3]

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleMeasuresProsCons
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[14]Metabolic activity / ViabilityInexpensive, high-throughputCan be affected by changes in metabolic rate
LDH Release Assay Measures lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[15]Membrane integrity / NecrosisSimple, reliable for necrosisDoes not detect early apoptosis
Annexin V/PI Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells.[16][17]Apoptosis vs. NecrosisDistinguishes cell death stagesRequires flow cytometer

Protocol 2.1.1: MTT Assay for Cell Viability [18]

  • Cell Seeding: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of N-BNA (with or without cytoprotective agents). Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well.

  • Formazan Formation: Incubate at 37°C for 1.5 to 4 hours, allowing viable cells to convert MTT to purple formazan crystals.[18][19]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well.[18]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[18] Read the absorbance at a test wavelength of 490-590 nm.[18]

Protocol 2.1.2: LDH Cytotoxicity Assay [20][21]

  • Setup: Prepare the 96-well plate with cells and treatments as described in the MTT protocol.

  • Controls: Include three essential controls:

    • Spontaneous LDH release (untreated cells).

    • Maximum LDH release (cells treated with a lysis buffer).

    • Vehicle control.

  • Supernatant Transfer: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Absorbance Reading: Measure the absorbance at 490 nm. The amount of color is proportional to the amount of LDH released.[21]

Protocol 2.1.3: Annexin V/PI Staining for Apoptosis [22]

  • Cell Preparation: After treatment, harvest both adherent and suspension cells. Collect 1-5 x 10⁵ cells per sample by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[22]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Final Step: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.[22]

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Protocol 2.2: DCFDA Assay for Reactive Oxygen Species (ROS)[5][27]
  • Cell Preparation: Seed cells in a 96-well plate (preferably black with a clear bottom) and treat with N-BNA as desired. Include a positive control (e.g., Pyocyanin or H₂O₂).

  • DCFDA Loading: Remove the treatment medium and wash cells with 1X buffer. Add 100 µL of DCFDA working solution (typically 10-20 µM) to each well.

  • Incubation: Incubate at 37°C for 30-45 minutes in the dark to allow the dye to enter the cells.[5][23]

  • Measurement: Remove the DCFDA solution, wash the cells again, and add 100 µL of buffer. Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/535 nm).

Part 3: Advanced Mitigation Strategies

Protocol 3.1: Basic Liposomal Encapsulation of N-BNA (Thin-Film Hydration Method)

This protocol provides a fundamental method for creating multilamellar vesicles (MLVs) to encapsulate N-BNA.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound (N-BNA)

  • Chloroform or another suitable organic solvent

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 2:1 phospholipid to cholesterol.

    • Use a rotary evaporator to remove the organic solvent under vacuum. This will create a thin, dry lipid film on the wall of the flask. Ensure the film is completely dry.

  • Hydration:

    • Prepare a solution of N-BNA in your desired aqueous hydration buffer. The concentration will depend on your target encapsulation efficiency.

    • Add the N-BNA solution to the flask containing the dry lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature (Tc) for 1-2 hours. This process will cause the lipid sheets to swell and form liposomes, encapsulating the N-BNA solution.

  • Sizing (Optional but Recommended):

    • The resulting liposomes (MLVs) will be heterogeneous in size. To create smaller, more uniform vesicles (SUVs), the suspension can be sonicated in a bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove the unencapsulated ("free") N-BNA from the liposome suspension using dialysis or size exclusion chromatography.

  • Characterization:

    • Confirm liposome size and integrity using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

    • Determine the encapsulation efficiency by lysing a known amount of the purified liposomes (e.g., with a detergent like Triton X-100) and quantifying the released N-BNA via HPLC or UV-Vis spectroscopy.

References

  • Akbari, J., et al. (2024). Liposomal Formulations: A Recent Update. PMC. Retrieved from [Link]

  • Aldonza, M., et al. (2015). Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. PubMed. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Chan, G. K., et al. (2013). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Retrieved from [Link]

  • Crowell, T. R., & Reigan, P. (2024). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. MDPI. Retrieved from [Link]

  • Jan, A. T., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. Retrieved from [Link]

  • Kumar, P., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Kupcho, K. R., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. Retrieved from [Link]

  • Lee, J., et al. (2015). Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetylcysteine - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Nicotinic acid benzylamide | C13H12N2O. PubChem. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2018). Liposome Drug Products. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to PARP Inhibitors: Benchmarking N-Benzylnicotinamide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair (DDR) pathways, particularly those harboring BRCA1/2 mutations. This guide provides a comprehensive comparison of the efficacy of established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—and introduces N-Benzylnicotinamide as a compound of interest, exploring its potential role in modulating PARP activity through its relationship with NAD+ metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PARP inhibition and the experimental frameworks for their evaluation.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA single-strand breaks (SSBs). Upon detecting a break, PARP binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

PARP inhibitors exploit the concept of synthetic lethality.[1][2][3][4] In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is already compromised. When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The HR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibitors cluster_2 Synthetic Lethality in HR-Deficient Cells SSB SSB PARP PARP Activation SSB->PARP PARP_Inhibition PARP Inhibition SSB->PARP_Inhibition PARylation PAR Chain Synthesis PARP->PARylation Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair PARPi PARP Inhibitor PARPi->PARP_Inhibition Unrepaired_SSB Unrepaired SSB PARP_Inhibition->Unrepaired_SSB DSB_Formation DSB Formation during Replication Unrepaired_SSB->DSB_Formation HR_Deficiency HR Deficiency (e.g., BRCA mutation) DSB_Formation->HR_Deficiency Cell_Death Cell Death HR_Deficiency->Cell_Death

Figure 1: Mechanism of Action of PARP Inhibitors and Synthetic Lethality.

A Comparative Overview of Clinically Approved PARP Inhibitors

Four major PARP inhibitors have gained regulatory approval and are widely used in clinical practice. While they share a common mechanism of inhibiting PARP's catalytic activity, they exhibit notable differences in their potency, PARP trapping efficiency, and clinical profiles.

Mechanism of Action: Beyond Catalytic Inhibition

A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA.[5] This trapping prevents the release of PARP from the DNA damage site, creating a physical obstruction that is more cytotoxic than the mere inhibition of PAR synthesis.[5][6][7] The potency of PARP trapping varies significantly among different inhibitors and is a critical determinant of their overall efficacy and toxicity.[7][8]

Comparative Efficacy and Potency

The table below summarizes the key characteristics and clinical findings for Olaparib, Rucaparib, Niraparib, and Talazoparib.

PARP Inhibitor Primary Indications Relative PARP Trapping Potency Key Clinical Trial Findings
Olaparib Ovarian, Breast, Pancreatic, Prostate CancerModerateImproved progression-free survival (PFS) in patients with BRCA-mutated ovarian and breast cancer.[9]
Rucaparib Ovarian, Prostate CancerModerateDemonstrated efficacy in ovarian cancer patients with both germline and somatic BRCA mutations.
Niraparib Ovarian CancerHighShowed benefit in a broad population of patients with ovarian cancer, including those without BRCA mutations.[9]
Talazoparib Breast CancerVery HighHighly potent PARP trapper with significant activity in patients with germline BRCA-mutated, HER2-negative advanced breast cancer.[6]

Note: Relative PARP trapping potency is a generalized comparison based on preclinical data.

Safety and Tolerability

The adverse event profiles of PARP inhibitors are largely a class effect, with hematological toxicities being the most common.[8] However, the incidence and severity of specific side effects can differ, likely due to variations in PARP trapping efficiency and off-target effects.[8][10]

Adverse Event Olaparib Rucaparib Niraparib
Anemia CommonCommonVery Common
Neutropenia CommonLess CommonCommon
Thrombocytopenia Less CommonLess CommonVery Common
Nausea/Vomiting Very CommonVery CommonVery Common
Fatigue Very CommonVery CommonVery Common

Data compiled from multiple sources. "Common" and "Very Common" are used for relative comparison and do not represent precise frequencies.

This compound: A Novel Avenue for PARP Modulation?

This compound (BNA) is a synthetic derivative of nicotinamide, a precursor to nicotinamide adenine dinucleotide (NAD+).[11] While not a conventional PARP inhibitor, its structural similarity to the NAD+ molecule, the essential co-factor for PARP's enzymatic activity, makes it a compelling subject of investigation in the context of PARP modulation.

The NAD+ Connection: Fueling PARP Activity

PARP enzymes consume NAD+ as a substrate to generate PAR chains.[12] Consequently, the intracellular levels of NAD+ are a critical determinant of PARP activity. This has led to the exploration of combining PARP inhibitors with inhibitors of the NAD+ salvage pathway, such as NAMPT (nicotinamide phosphoribosyltransferase) inhibitors, to enhance their efficacy.[12] By depleting the NAD+ pool, NAMPT inhibitors can potentiate the effects of PARP inhibitors, leading to increased DNA damage and apoptosis.[12]

Hypothetical Mechanism of Action for this compound

Given its structure, this compound could potentially interfere with PARP activity through several mechanisms:

  • Competitive Inhibition: BNA might act as a competitive inhibitor of NAD+, binding to the catalytic site of PARP and preventing the synthesis of PAR chains.

  • Modulation of NAD+ Metabolism: As a nicotinamide analog, BNA could influence the cellular NAD+ pool, although its precise effects on this pathway require further investigation.

Further preclinical studies are warranted to elucidate the exact mechanism of action and to determine if this compound can induce synthetic lethality in HR-deficient cancer cells, either alone or in combination with other agents.

cluster_0 NAD+ Metabolism and PARP Activity cluster_1 Potential Intervention Points NAD NAD+ PARP PARP NAD->PARP PAR PAR Synthesis PARP->PAR NAMPTi NAMPT Inhibitor NAMPTi->NAD Depletes BNA This compound (Hypothetical) BNA->PARP Competitive Inhibition?

Figure 2: The interplay between NAD+ metabolism and PARP activity, with potential points of intervention.

Experimental Protocols for Evaluating PARP Inhibitor Efficacy

To rigorously assess the efficacy of a novel PARP inhibitor like this compound and compare it to established drugs, a series of in vitro experiments are essential. The following protocols provide a standardized framework for these evaluations.

PARP Activity Assay

This assay directly measures the enzymatic activity of PARP and is crucial for determining the IC50 value of an inhibitor.

Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[13]

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute PARP enzyme, activated DNA, and other kit components as per the manufacturer's instructions.[14]

  • Set up the Reaction: In a 96-well plate, add the reaction buffer, activated DNA, histone proteins, and varying concentrations of the PARP inhibitor (e.g., this compound, Olaparib).

  • Initiate the Reaction: Add the PARP enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at room temperature for the time specified in the kit protocol to allow for PARylation.

  • Stop the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Readout: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[15]

Cell Viability and Clonogenic Survival Assays

These assays assess the cytotoxic and cytostatic effects of the PARP inhibitors on cancer cell lines.

Principle: The clonogenic survival assay measures the ability of a single cell to proliferate and form a colony, providing a robust measure of long-term cell survival.

Step-by-Step Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., BRCA-mutant and BRCA-proficient cancer cell lines) into 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitors for a specified duration (e.g., 24 hours).

  • Wash and Re-plate: After treatment, wash the cells with PBS and re-plate them at a lower density in fresh media.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.[16]

  • Fix and Stain: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot survival curves to determine the IC50 for cell survival.

γH2AX Immunofluorescence for DNA Damage

This assay visualizes and quantifies the formation of DNA double-strand breaks, a downstream consequence of PARP inhibition in HR-deficient cells.

Principle: Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early marker of DSBs.[17][18] Immunofluorescence staining with an antibody specific for γH2AX allows for the visualization of these breaks as distinct nuclear foci.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the PARP inhibitors.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[19][20]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.[19]

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Start Start: Experimental Evaluation PARP_Activity PARP Activity Assay (IC50 Determination) Start->PARP_Activity Cell_Viability Cell Viability/Clonogenic Assay (Cytotoxicity Assessment) Start->Cell_Viability gH2AX γH2AX Immunofluorescence (DNA Damage Quantification) Start->gH2AX Data_Analysis Data Analysis and Comparison PARP_Activity->Data_Analysis Cell_Viability->Data_Analysis gH2AX->Data_Analysis

Figure 3: Experimental workflow for the comparative evaluation of PARP inhibitors.

Conclusion and Future Directions

The established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. Their efficacy is largely driven by their ability to induce synthetic lethality through the inhibition of PARP's catalytic activity and, importantly, through PARP trapping.

While direct preclinical data on this compound as a PARP inhibitor is currently limited, its structural relationship to NAD+ suggests a plausible role in modulating PARP activity. The exploration of compounds that influence NAD+ metabolism represents a promising and scientifically rational approach to enhancing the efficacy of existing PARP inhibitors or potentially acting as standalone agents.

The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of novel compounds like this compound against the current standards of care. Such studies are essential to uncover new therapeutic strategies and to continue advancing the field of targeted cancer therapy.

References

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The State of the Science: N-Benzylnicotinamide vs. Nicotinamide Riboside for NAD+ Augmentation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the expanding landscape of NAD+ biology and its therapeutic potential, the exploration of precursor molecules capable of augmenting intracellular NAD+ pools is of paramount importance. Among the various strategies, supplementation with NAD+ precursors has emerged as a leading approach. This guide provides an in-depth technical comparison of two such molecules: the well-established precursor, Nicotinamide Riboside (NR), and the nicotinamide derivative, N-Benzylnicotinamide (NBN). While both share a core nicotinamide structure, their scientific validation, biological activity, and application in research and drug development are markedly different. This analysis, grounded in experimental evidence, aims to provide clarity for researchers navigating the selection of NAD+ boosting agents.

The Central Role of NAD+ in Cellular Homeostasis

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, serving as a critical hydride carrier in redox reactions essential for energy metabolism.[1][2] Beyond its bioenergetic role, NAD+ is a key signaling molecule and a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2] These enzymes regulate a vast array of cellular processes, from DNA repair and chromatin remodeling to cellular senescence and immune responses.[1][2] A decline in cellular NAD+ levels is a hallmark of aging and is implicated in a wide range of age-associated diseases.[2] Consequently, strategies to safely and effectively increase NAD+ levels are of significant therapeutic interest.

Nicotinamide Riboside (NR): A Clinically Validated NAD+ Precursor

Nicotinamide Riboside (NR) is a naturally occurring form of vitamin B3 that has been extensively studied as a potent NAD+ precursor.[2] Its efficacy and safety are supported by a substantial body of preclinical and clinical research.

Mechanism of Action and Metabolic Pathway

NR is efficiently converted to NAD+ through the salvage pathway. Upon entering the cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN).[1] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+.[1] This pathway bypasses the rate-limiting enzyme of the primary salvage pathway from nicotinamide, NAMPT, which is known to decline with age.

Nicotinamide Riboside to NAD+ Pathway cluster_cell Intracellular Space NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 Extracellular Extracellular Extracellular->NR Uptake

Caption: Metabolic conversion of Nicotinamide Riboside (NR) to NAD+.

Bioavailability and Efficacy

Oral supplementation with NR has been demonstrated to be bioavailable and effective at increasing NAD+ levels in both animals and humans.[3] Clinical trials have shown that oral NR supplementation is well-tolerated and can significantly elevate blood NAD+ levels in a dose-dependent manner.[[“]] These studies have established NR as a reliable agent for systemic NAD+ augmentation.

Safety and Regulatory Status

The safety of NR is well-documented through numerous clinical trials, with doses up to 2 grams per day being well-tolerated without serious adverse effects.[2] Nicotinamide riboside chloride has been the subject of multiple successful New Dietary Ingredient Notifications (NDINs) with the U.S. Food and Drug Administration (FDA) and has been granted Generally Recognized as Safe (GRAS) status for use in certain foods and beverages.[5][6][7] This robust safety profile and regulatory acceptance underscore its suitability for human consumption and clinical investigation.

This compound (NBN): A Chemical Model for NAD+/NADH

In stark contrast to NR, this compound (NBN) is primarily characterized in the scientific literature as a model compound for studying the chemical and electrochemical properties of NAD+ and its reduced form, NADH.

Chemical Properties and Application

NBN, and its reduced counterpart N-benzyl-1,4-dihydronicotinamide, serve as valuable tools for investigating the mechanisms of hydride transfer reactions that are central to the function of NAD(P)+/NAD(P)H-dependent enzymes.[8] The benzyl group provides a stable substituent that allows for the study of the nicotinamide ring's reactivity in a simplified, non-enzymatic context.[8] These studies are crucial for understanding the fundamental chemistry of NAD+ but do not provide evidence of NBN's biological activity as an NAD+ precursor.

NBN as a Chemical Model for NAD+ cluster_research Chemical and Mechanistic Studies NAD NAD+ NBN This compound (NBN) NAD->NBN Structural Analogy (Nicotinamide Core) Research_App Understanding NAD+/NADH Chemistry NBN->Research_App Model for Hydride Transfer Reactions

Caption: Conceptual role of this compound (NBN) as a model for NAD+.

Bioavailability, Efficacy, and Metabolism: A Knowledge Gap

There is a conspicuous absence of published data on the bioavailability, metabolic fate, and efficacy of NBN as an NAD+ booster in any biological system. It is plausible that NBN could undergo N-dealkylation to yield nicotinamide, a known NAD+ precursor. However, this metabolic conversion has not been experimentally demonstrated for NBN. Without such data, any claims regarding NBN's ability to augment intracellular NAD+ levels remain speculative.

Safety Profile

The available safety information for NBN is limited to its use as a laboratory chemical. Safety Data Sheets (SDS) for this compound indicate that it is an irritant, causing skin and serious eye irritation. There is no information available regarding its safety for oral consumption or its long-term effects in biological systems.

Comparative Analysis: State of the Science

The following table summarizes the profound differences in the scientific understanding and validation of Nicotinamide Riboside and this compound.

FeatureNicotinamide Riboside (NR)This compound (NBN)
Primary Application NAD+ precursor for in vivo and in vitro biological studies; nutritional supplementChemical model for studying NAD+/NADH reactions
Mechanism of NAD+ Boosting Well-defined: Conversion to NMN via NRK pathway, then to NAD+Not established; hypothetical N-dealkylation to nicotinamide
Evidence of in vivo NAD+ Boosting Extensive preclinical and clinical data demonstrating efficacyNo published data
Bioavailability Data Demonstrated oral bioavailability in humans and animalsNo published data
Safety Data (for consumption) Well-established through numerous human clinical trials; GRAS statusNo data available for consumption; classified as an irritant for laboratory use
Regulatory Status GRAS, successful NDINs with FDANot evaluated for use in food or supplements

Experimental Protocol: Quantification of Intracellular NAD+

For researchers aiming to evaluate potential NAD+ boosting compounds, accurate and reliable quantification of intracellular NAD+ is critical. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.

Objective

To quantify the intracellular concentration of NAD+ in cultured cells following treatment with a test compound.

Materials
  • Cultured cells (e.g., HEK293T, HepG2)

  • Test compound (e.g., NR, NBN) and vehicle control

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20) with 0.1 M formic acid, pre-chilled to -20°C

  • NAD+ standard (for calibration curve)

  • Stable isotope-labeled internal standard (e.g., 13C5-NAD+)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow

Caption: Workflow for intracellular NAD+ quantification by LC-MS.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow for 24 hours.

    • Treat cells with the test compound at various concentrations or a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Washing:

    • Aspirate the culture medium.

    • Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.

    • Ensure all steps are performed quickly and on ice to quench metabolic activity.

  • Metabolite Extraction:

    • Add a defined volume of pre-chilled extraction solvent to the cell plate or pellet.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Sample Clarification:

    • Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube. Avoid disturbing the protein pellet.

  • LC-MS Analysis:

    • Transfer the clarified extract to an autosampler vial for injection into the LC-MS system.

    • Separate metabolites using a suitable HPLC column (e.g., a HILIC column).

    • Detect and quantify NAD+ and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the NAD+ standard.

    • Calculate the concentration of NAD+ in the samples by normalizing the NAD+ peak area to the internal standard peak area and interpolating from the standard curve.

    • Normalize the final NAD+ concentration to the cell number or total protein content of the original sample.

Conclusion and Future Directions

The evidence overwhelmingly supports Nicotinamide Riboside as a scientifically validated, safe, and effective precursor for boosting NAD+ levels in biological systems. Its well-defined metabolic pathway and extensive clinical data make it a reliable tool for research and a viable candidate for therapeutic development.

Conversely, this compound currently holds its value as a chemical probe for in vitro studies of NAD+/NADH-dependent reactions. There is no existing evidence to support its use as an NAD+ boosting agent in a biological context. For researchers and drug development professionals, the distinction is clear: NR is the compound of choice for in vivo and cellular NAD+ augmentation, while NBN's utility is confined to the realm of fundamental chemical investigation.

Future research could explore the metabolic fate of NBN in cellular models to definitively ascertain whether it can be converted to a known NAD+ precursor. However, until such data is available, any comparison of its NAD+ boosting potential with that of NR is purely speculative. The rigorous, data-driven approach exemplified by the study of NR should serve as the standard for the evaluation of any novel compound proposed to modulate NAD+ metabolism.

References

  • Sigma-Aldrich. (2024).
  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD(P)+ and NAD(P)H. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 531–535.
  • Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119–141.
  • U.S. Food and Drug Administration. (2016). GRAS Notice No. GRN 000635: Nicotinamide riboside chloride.
  • Mehmel, M., Jovanović, N., & Spitz, U. (2020). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients, 12(6), 1616.
  • Brenner, C. (2016). First human clinical trial for nicotinamide riboside. University of Iowa Health Care.
  • TCI Chemicals. (2025). Safety Data Sheet for 1-Benzyl-1,4-dihydronicotinamide.
  • ChromaDex, Inc. (2016). GRAS Notification for Nicotinamide Riboside Chloride (NIAGEN™).
  • U.S. Food and Drug Administration. (2018). Agency Response Letter GRAS Notice No. GRN 000635.
  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric).
  • Evans, C. G., Chrabaszcz, A. B., & Briedwell, L. A. (2008). Single sample extraction and HPLC processing for quantification of NAD and NADH levels in Saccharomyces cerevisiae. OSTI.GOV.
  • Okabe, K., Yaku, K., Tobe, K., & Nakagawa, T. (2019). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Metabolites, 9(12), 287.
  • Biosynth. (2022). Safety Data Sheet for 1-Benzyl-1,4-dihydronicotinamide.
  • Braidy, N., & Grant, R. (2017). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites, 7(4), 58.
  • Hawkins, J., et al. (2024). Randomized, placebo-controlled, pilot clinical study evaluating acute Niagen®+ IV and NAD+ IV in healthy adults. medRxiv.
  • Fisher Scientific. (2010). Safety Data Sheet for N3-Benzyl-2-chloronicotinamide.
  • Thermo Fisher Scientific. (2025).
  • Chrabaszcz, A. B., Evans, C., & Briedwell, L. A. (2008). Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. Journal of visualized experiments : JoVE, (18), 845.
  • Guerrieri, D., et al. (2019). Adaptation of a Commercial NAD+ Quantification Kit to Assay the Base-Exchange Activity and Substrate Preferences of SARM1. Molecules, 24(21), 3848.
  • Consensus. (n.d.). Clinical trials on nicotinamide riboside safety and efficacy.
  • PubChem. (n.d.). Nicotinic acid benzylamide.
  • ChromaDex, Inc. (2023). FDA GRAS no objection for Niagen (nicotinamide riboside chloride) on August 05, 2016.
  • Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites. Methods in molecular biology (Clifton, N.J.), 1077, 35–47.
  • ResearchGate. (2012).
  • Signosis, Inc. (n.d.). NAD⁺ Metabolism Combo Assay Kit.
  • Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans.
  • ResearchGate. (2025). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H)
  • Chini, C. C. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2933.
  • Nutraceutical Business Review. (2019). EFSA rules nicotinamide riboside is safe for consumption.
  • Leder, A., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences, 10.
  • Cayman Chemical. (2024). Safety Data Sheet for 1-Methyl-1,4-dihydronicotinamide.
  • Chemos GmbH & Co. KG. (2023).

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Validating N-Benzylnicotinamide's Inhibitory Effect on VEGFR-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and angiogenesis, the validation of novel small molecule inhibitors is a critical step in the drug discovery pipeline. This guide provides an in-depth comparative analysis of N-Benzylnicotinamide, a promising scaffold for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, benchmarked against established clinical inhibitors. We will delve into the mechanistic rationale, present head-to-head biochemical data, and provide detailed, field-tested protocols for robust in-house validation.

The Central Role of VEGFR-2 in Angiogenesis

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is fundamental for tumor growth and metastasis, as it provides the necessary supply of oxygen and nutrients to proliferating cancer cells.[2] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of VEGFR-2, initiating a cascade of downstream signaling pathways, including the PLCγ-MAPK and PI3K-Akt pathways. These pathways ultimately lead to endothelial cell proliferation, migration, and survival.[3] Consequently, inhibiting VEGFR-2 is a highly validated and promising strategy in cancer therapy.[1]

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// Edges VEGFA -> VEGFR2 [label="Binding", fontsize=8]; VEGFR2 -> VEGFR2_Dimer [label="Dimerization &\nAutophosphorylation", fontsize=8]; VEGFR2_Dimer -> PLCg [color="#EA4335"]; VEGFR2_Dimer -> PI3K [color="#EA4335"]; PLCg -> MAPK; PI3K -> Akt; MAPK -> Proliferation; Akt -> Survival; VEGFR2_Dimer -> Permeability [style=dashed]; Inhibitor -> VEGFR2_Dimer [arrowhead=tee, color="#202124", label="Inhibition of\nKinase Activity", fontsize=8]; } Caption: VEGFR-2 Signaling and Point of Inhibition.

This compound Scaffold: A Comparative Profile

Recent studies have highlighted the potential of nicotinamide-based derivatives as potent VEGFR-2 inhibitors.[4] While direct inhibitory data for this compound is emerging, a closely related analog, N-{4-[2-(4-Chlorobenzylidene)hydrazine-1-carbonyl]phenyl}nicotinamide (hereafter referred to as Nicotinamide Analog), has been synthesized and evaluated, providing a strong basis for comparison.[4]

This analog demonstrated a half-maximal inhibitory concentration (IC50) against VEGFR-2 of 60.83 nM . This positions it as a potent inhibitor, comparable to the FDA-approved drug Sorafenib, which was evaluated in the same study and showed an IC50 of 53.65 nM .[4]

Comparative Performance Against Established Inhibitors

To contextualize the potential of the this compound scaffold, we compare the biochemical potency of its analog against two widely recognized VEGFR-2 inhibitors: Sorafenib and Axitinib.

CompoundVEGFR-2 IC50 (nM)Key Characteristics
Nicotinamide Analog 60.83 Potent, comparable to Sorafenib in direct assays.[4]
Sorafenib 53.65 - 90 Multi-kinase inhibitor (VEGFR, PDGFR, Raf).[4][5]
Axitinib 0.2 Highly potent and selective VEGFR inhibitor.

This table clearly illustrates that the nicotinamide scaffold holds significant promise. While not as potent as the highly selective Axitinib, its activity is on par with the clinically relevant multi-kinase inhibitor Sorafenib. This makes it a compelling candidate for further investigation and optimization.

Experimental Validation: Protocols and Rationale

To ensure the trustworthiness and reproducibility of findings, rigorous experimental validation is paramount. Below are detailed, step-by-step protocols for two key assays to validate the inhibitory effect of this compound or its analogs on VEGFR-2 function.

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// Edges Start -> Assay1; Start -> Assay2; Assay1 -> Data1; Assay2 -> Data2; Data1 -> Analysis; Data2 -> Analysis; } Caption: Workflow for Validating VEGFR-2 Inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Scientific Rationale: This is a primary, direct measure of target engagement. By using a purified recombinant VEGFR-2 enzyme, we isolate the interaction between the inhibitor and the kinase domain, eliminating cellular complexities. The readout, typically luminescence from remaining ATP, is inversely proportional to kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (KDR) enzyme (BPS Bioscience, Cat. #40301 or similar)[6]

  • Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. #V6071)[6]

  • PTK Substrate (Poly(Glu,Tyr 4:1)) (BPS Bioscience, Cat. #40217 or similar)[6]

  • ATP, 500 µM solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound and reference inhibitors (Sorafenib, Axitinib) dissolved in DMSO

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Prepare the Kinase Reaction Master Mix: On ice, prepare a master mix containing Kinase Assay Buffer, 500 µM ATP, and the PTK substrate. The final concentration of ATP in the reaction should be near its Km for VEGFR-2 (typically 5-10 µM).

  • Serial Dilution of Inhibitors: Perform a serial dilution of this compound and the reference compounds in DMSO, and then dilute further into the Kinase Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects. Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.

  • Plate Inhibitors: Add 5 µL of each inhibitor dilution (or control) to the wells of the 96-well plate.

  • Add Enzyme: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1 ng/µL) in Kinase Assay Buffer.[6] Add 20 µL of the diluted enzyme to all wells except the "no enzyme" negative control.

  • Initiate Kinase Reaction: Add 25 µL of the Kinase Reaction Master Mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[7]

  • Detect Kinase Activity: Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature. Add 50 µL of the reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to stabilize the luminescent signal.[7]

  • Read Luminescence: Measure the luminescence using a microplate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the positive (DMSO) and negative (no enzyme) controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: HUVEC Tube Formation Assay

This cell-based assay assesses the effect of the inhibitor on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures, a key step in angiogenesis.

Scientific Rationale: This assay provides a functional, phenotypic readout that is more physiologically relevant than a purely biochemical assay. It evaluates the compound's effect on a complex biological process involving cell migration, adhesion, and differentiation, which are all downstream consequences of VEGFR-2 signaling.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Geltrex®)

  • VEGF-A (recombinant human)

  • This compound and reference inhibitors dissolved in DMSO

  • 96-well tissue culture plates

  • Calcein AM fluorescent dye (for visualization)

  • Inverted fluorescence microscope with imaging software

Step-by-Step Methodology:

  • Coat Plates with BME: Thaw the BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[8]

  • Solidify BME: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[8]

  • Prepare HUVECs: Culture HUVECs to ~80% confluency. Starve the cells in a basal medium (without growth factors) for 4-6 hours prior to the assay.

  • Cell Treatment: Trypsinize and resuspend the starved HUVECs in basal medium at a concentration of 2x10^5 cells/mL. Prepare treatment solutions containing VEGF-A (e.g., 50 ng/mL final concentration) and the desired concentrations of this compound or reference inhibitors. Include a "no inhibitor" (VEGF only) positive control and a "no VEGF" negative control.

  • Seed Cells: Add 100 µL of the HUVEC suspension in their respective treatment media to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours. The optimal time should be determined empirically, but robust tube formation is typically visible within this window.

  • Visualize Tubes: Gently remove the media. Stain the cells with Calcein AM (e.g., 2 µM in PBS) for 30 minutes at 37°C.[9]

  • Imaging: Gently wash the cells with PBS. Capture images of the tube networks using an inverted fluorescence microscope at 4x or 10x magnification.

  • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of nodes, and number of meshes.

  • Data Analysis: Normalize the quantitative data to the positive control (VEGF only). Plot the normalized values against inhibitor concentration to determine the dose-dependent effect on angiogenesis.

Conclusion

The this compound scaffold represents a viable and potent platform for the development of novel VEGFR-2 inhibitors. Biochemical data from a close analog demonstrates inhibitory activity comparable to the established drug Sorafenib. By employing the detailed and robust validation protocols provided in this guide, researchers can effectively characterize the potency and functional effects of this compound and its derivatives, paving the way for further preclinical and clinical development.

References

  • Selleck Chemicals. (n.d.). VEGFR Inhibitor Review. Retrieved from https://www.selleckchem.
  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Abd El-All, A. S., et al. (2022).
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from https://bpsbioscience.com/kinase-assay-kit/vegfr2-kdr-kinase-assay-kit-40322
  • JoVE. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from https://www.jove.
  • Abdel-Maksoud, M. S., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 567–590.
  • Thermo Fisher Scientific. (n.d.). Endothelial Cell Tube Formation Assay. Retrieved from https://www.thermofisher.
  • McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences, 109(46), 18880-18885.
  • Eissa, I. H., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • El-Sayed, N. F., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from https://bpsbioscience.com/pub/media/wysiwyg/40322.pdf
  • Amer, A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. RSC Advances, 12(45), 29369-29395.
  • ibidi GmbH. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Retrieved from https://ibidi.
  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from https://promocell.
  • Tocris Bioscience. (n.d.). Axitinib. Retrieved from https://www.tocris.com/products/axitinib_4809
  • Selleck Chemicals. (n.d.). VEGFR2 Selective Inhibitors. Retrieved from https://www.selleckchem.com/screening/vegfr2-selective-inhibitors.html
  • Gadaleta, C., et al. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1789-1801.
  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (37), 1816.
  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
  • Chen, C. C., et al. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 123(1), 21-30.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for selective enzyme inhibitors is paramount. N-Benzylnicotinamide (BNA+), a structural analog of the ubiquitous cofactor nicotinamide adenine dinucleotide (NAD+), presents an intriguing candidate for modulating the activity of NAD+-dependent enzymes.[1][2][3] Its structural similarity to the nicotinamide portion of NAD+ suggests a potential competitive inhibition mechanism.[4] However, the critical question remains: is this compound a specific and selective inhibitor, or does it exhibit broad reactivity across the diverse landscape of NAD+-consuming enzymes?

This guide provides a comprehensive experimental framework for determining the specificity and selectivity profile of this compound against two key families of NAD+-dependent enzymes: the sirtuins (SIRTs) and the poly(ADP-ribose) polymerases (PARPs).[1][5] By following the detailed protocols and data analysis strategies outlined herein, researchers can generate the robust, high-quality data necessary to validate this compound as a potential therapeutic lead or research tool.

The Imperative of Selectivity in Targeting NAD+-Dependent Enzymes

Sirtuins and PARPs are critical regulators of numerous cellular processes, including DNA repair, gene expression, and metabolism.[1][3][5] While both enzyme families utilize NAD+ as a co-substrate, they possess distinct biological functions.[1][5] Cross-reactivity of an inhibitor can lead to off-target effects and unforeseen toxicities, underscoring the necessity of a thorough selectivity assessment. A truly valuable inhibitor will demonstrate potent activity against a specific enzyme or subfamily while remaining inert against others.

This guide will focus on a representative panel of enzymes to establish a foundational selectivity profile:

  • Sirtuins: SIRT1, SIRT2, and SIRT3 will be assessed to determine isoform-specific inhibition within this family.

  • PARPs: PARP1 and PARP2, the most well-characterized members of the PARP family, will be used to evaluate activity against this distinct class of NAD+-dependent enzymes.

Comparative Landscape: Benchmarking Against Established Inhibitors

To provide context for the experimental data generated for this compound, it is essential to compare its performance against well-characterized inhibitors with known selectivity profiles.

InhibitorTarget(s)Reported IC50Reference(s)
NicotinamidePan-sirtuin inhibitorSIRT1: ~50-180 µM, SIRT2: ~100 µM, SIRT3: ~50 µM[6][7][8]
EX-527Potent and selective SIRT1 inhibitorSIRT1: ~0.09 µM, SIRT3: ~22.4 µM[9]
OlaparibPARP1/2 inhibitorVaries by assay, generally low nM range[10][11]
VeliparibPARP1/2 inhibitorVaries by assay, generally low nM range[10]

Table 1: A summary of established sirtuin and PARP inhibitors with their respective targets and reported half-maximal inhibitory concentrations (IC50). This table will serve as a benchmark for evaluating the potency and selectivity of this compound.

Experimental Workflow for Determining Inhibitor Specificity and Selectivity

The following diagram illustrates the proposed workflow for a comprehensive assessment of this compound's inhibitory profile.

G cluster_prep Compound & Enzyme Preparation cluster_sirt_assay Sirtuin Inhibition Assays cluster_parp_assay PARP Inhibition Assays cluster_analysis Selectivity Profile Analysis compound_prep Prepare this compound Stock and Dilutions sirt_assay_setup Set up Fluorogenic SIRT Activity Assay compound_prep->sirt_assay_setup parp_assay_setup Set up Chemiluminescent PARP Activity Assay compound_prep->parp_assay_setup enzyme_prep Procure/Purify Recombinant Human SIRT1, SIRT2, SIRT3, PARP1, PARP2 enzyme_prep->sirt_assay_setup enzyme_prep->parp_assay_setup sirt_data_acq Measure Fluorescence Kinetics sirt_assay_setup->sirt_data_acq sirt_data_analysis Calculate IC50 Values for SIRT1, SIRT2, SIRT3 sirt_data_acq->sirt_data_analysis compare_ic50 Compare IC50 Values Across All Enzymes sirt_data_analysis->compare_ic50 parp_data_acq Measure Luminescence parp_assay_setup->parp_data_acq parp_data_analysis Calculate IC50 Values for PARP1, PARP2 parp_data_acq->parp_data_analysis parp_data_analysis->compare_ic50 determine_selectivity Determine Selectivity Ratios (e.g., IC50(SIRT2)/IC50(SIRT1)) compare_ic50->determine_selectivity benchmark Benchmark Against Known Inhibitors determine_selectivity->benchmark

Figure 1: A flowchart depicting the experimental workflow for assessing the specificity and selectivity of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the enzymatic assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Fluorogenic Sirtuin Inhibition Assay

This assay measures the deacetylation of a fluorogenic substrate by sirtuin enzymes. The increase in fluorescence upon deacetylation is proportional to enzyme activity.

Materials:

  • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

  • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine adjacent to a fluorophore and a quencher)

  • NAD+

  • This compound

  • Nicotinamide and EX-527 (as positive controls)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from 10 mM to 10 nM. Prepare similar dilution series for Nicotinamide and EX-527.

  • Enzyme and Substrate Preparation: Dilute the sirtuin enzymes and the fluorogenic substrate in assay buffer to their optimal working concentrations (determined through preliminary experiments).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound, control inhibitor, or vehicle (DMSO)

    • Sirtuin enzyme

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add NAD+ and the fluorogenic substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60 minutes (excitation/emission wavelengths will depend on the specific fluorogenic substrate used).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the inhibitor.

    • Determine the initial reaction velocity (slope of the linear portion of the curve).

    • Normalize the velocities to the vehicle control.

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Chemiluminescent PARP Inhibition Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (for PARP activation)

  • This compound

  • Olaparib and Veliparib (as positive controls)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound, Olaparib, and Veliparib as described in Protocol 1.

  • Assay Setup: To the histone-coated wells, add the following:

    • Assay buffer

    • Activated DNA

    • This compound, control inhibitor, or vehicle (DMSO)

    • PARP enzyme

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Washing: Aspirate the reaction mixture and wash the wells three times with wash buffer.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

  • Signal Generation: Wash the wells three times with wash buffer. Add the chemiluminescent HRP substrate to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme).

    • Normalize the luminescence signals to the vehicle control.

    • Plot the normalized signals against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Results: Building the Selectivity Profile

The IC50 values obtained from these assays will form the basis of the specificity and selectivity profile of this compound.

  • Potency: A low IC50 value against a specific enzyme indicates high potency.

  • Specificity: Potent inhibition of one enzyme with significantly higher IC50 values for others indicates specificity.

  • Selectivity: The selectivity ratio can be calculated by dividing the IC50 value for a less sensitive enzyme by the IC50 value for the most sensitive enzyme. A high selectivity ratio (e.g., >100-fold) is desirable.

By comparing the IC50 values of this compound to those of the benchmark inhibitors, a clear picture of its relative potency and selectivity will emerge.

Visualizing the Underlying Enzymatic Reactions

Understanding the enzymatic reactions being inhibited is crucial for interpreting the experimental data.

G cluster_sirt Sirtuin Deacetylation SIRT SIRT Enzyme DeAc_Lys Deacetylated Lysine Substrate SIRT->DeAc_Lys NAM Nicotinamide SIRT->NAM OAADPR O-acetyl-ADP-ribose SIRT->OAADPR Ac_Lys Acetylated Lysine Substrate Ac_Lys->SIRT NAD NAD+ NAD->SIRT

Figure 2: The sirtuin-catalyzed deacetylation reaction, which is inhibited by this compound's potential competitor, nicotinamide.

G cluster_parp PARP-mediated ADP-ribosylation PARP PARP Enzyme PARylated_Protein PARylated Protein PARP->PARylated_Protein NAM_PARP Nicotinamide PARP->NAM_PARP Target_Protein Target Protein Target_Protein->PARP NAD_PARP NAD+ NAD_PARP->PARP

Figure 3: The PARP-catalyzed poly(ADP-ribosyl)ation reaction, where NAD+ serves as the substrate for ADP-ribose units.

Conclusion

This guide provides a rigorous and comprehensive framework for characterizing the specificity and selectivity of this compound against key NAD+-dependent enzymes. By employing the detailed protocols and comparing the results to established inhibitors, researchers can generate the high-quality, reproducible data necessary to validate this compound for its intended application. A thorough understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical step in the development of safe and effective therapeutic agents and reliable research tools.

References

  • Bitterman, K. J., Anderson, R. M., Cohen, H. Y., Latorre-Esteves, M., & Sinclair, D. A. (2002). Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1. Journal of Biological Chemistry, 277(47), 45099-45107.
  • Gertz, M., Fischer, F., Nguyen, G. T., St-Pierre, J., & Steegborn, C. (2013). Ex-527 inhibits sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Proceedings of the National Academy of Sciences, 110(30), E2772-E2781.
  • Avalos, J. L., Bever, K. M., & Wolberger, C. (2005). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD+ cosubstrate specificity of a Sir2 enzyme. Molecular cell, 17(6), 855-868.
  • Bai, P., & Cantó, C. (2012). The role of PARP-1 and PARP-2 enzymes in metabolic regulation and disease. Cell metabolism, 16(3), 290-295.
  • Tanimori, S., Ohta, T., Kirihata, M., & Akasaka, K. (2002). A new and facile synthesis of 1, 4-dihydronicotinamide N-benzyl-1, 4-dihydronicotinamide (BNAH) and its derivatives. Bioscience, biotechnology, and biochemistry, 66(10), 2269-2271.
  • Houtkooper, R. H., Pirinen, E., & Auwerx, J. (2012). Sirtuins as regulators of metabolism and healthspan. Nature reviews Molecular cell biology, 13(4), 225-238.
  • Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy.
  • Morales, J. C., Li, L., Fattah, F. J., Dong, Y., Bey, E. A., Patel, M., ... & Boothman, D. A. (2014). Review of poly (ADP-ribose) polymerase (PARP) mechanisms of action and rationale for targeting in cancer and other diseases. Critical reviews in eukaryotic gene expression, 24(1).
  • Sauve, A. A. (2008). NAD+ and vitamin B3: from metabolism to therapies. Journal of pharmacology and experimental therapeutics, 324(3), 883-893.
  • Satoh, M. S., & Lindahl, T. (1992). Role of poly (ADP-ribose) formation in DNA repair.
  • Schuler, H., & Burkle, A. (2015). Sirtuins are unaffected by PARP inhibitors containing planar nicotinamide bioisosteres. PloS one, 10(4), e0123579.
  • Schmidt, M. T., Smith, B. C., Jackson, M. D., & Denu, J. M. (2004). Coenzyme A is a noncompetitive inhibitor of Sir2-family deacetylases. Journal of Biological Chemistry, 279(49), 50775-50782.
  • Wahlberg, E., Karlberg, T., Kouznetsova, E., Markova, N., Macchiarulo, A., Thorsell, A. G., ... & Schuler, H. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors.
  • Ying, W. (2008). NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences. Antioxidants & redox signaling, 10(2), 179-206.
  • Zhang, J., Qiu, X., & Li, X. (2017). Recent development of sirtuin inhibitors: a patent review (2012–present).
  • Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors in the management of breast cancer. Current opinion in oncology, 27(6), 493-500.
  • Bai, P. (2015). Biology of poly (ADP-ribose) polymerases: the factotums of cell maintenance. Molecular cell, 58(6), 947-958.
  • Gupte, R., Liu, Z., & Kraus, W. L. (2017). PARPs and ADP-ribosylation: recent advances linking molecular functions to biological outcomes. Genes & development, 31(2), 101-126.
  • Penning, T. M. (2015). Poly(ADP-ribose) polymerase (PARP) inhibitors: a case of rational design?. Chemical reviews, 115(17), 9431-9432.
  • Kamau, M. G., & Li, J. (2018). Recent advances in the discovery of SIRT1/2 inhibitors via computational methods: a perspective. Molecules, 23(7), 1756.
  • Kötter, S., & Ziegler, M. (2020). NAD+, sirtuins and PARPs: enhancing oocyte developmental competence. Reproduction, Fertility and Development, 32(9), 795-807.
  • Sun, K., Mikule, K., Wang, Z., Poon, G., Vaidyanathan, A., Smith, G., ... & Wang, J. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37090.

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A Researcher's Guide to the Reproducibility of N-Benzylnicotinamide Findings

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Synthetic Methodologies and Biological Activity for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the reproducibility of published findings is the bedrock of scientific progress. This guide offers a comprehensive examination of the synthesis and biological evaluation of N-Benzylnicotinamide (BNA), a key model compound for studying NAD+/NADH dependent processes and a scaffold for various therapeutic agents. By critically evaluating published methodologies and highlighting potential sources of variability, this document serves as an essential resource for researchers aiming to build upon existing knowledge in this area.

Introduction to this compound: A Versatile Scaffold

This compound is a synthetic derivative of nicotinamide, a form of vitamin B3. It serves as a valuable model compound for the study of nicotinamide adenine dinucleotide (NAD+) and its reduced form, NADH, which are crucial coenzymes in numerous cellular metabolic pathways. The benzyl group substitution on the nicotinamide core has been explored for its potential to modulate the molecule's biological activity, leading to the investigation of BNA derivatives for a range of therapeutic applications, including antimicrobial, anticancer, and antifungal agents.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound and its derivatives is a critical first step in their biological evaluation. While several methods have been reported, variations in reaction conditions, reagents, and purification procedures can significantly impact yield, purity, and ultimately, the reproducibility of biological data.

General Synthetic Approach: Amidation of Nicotinic Acid

The most common route to this compound involves the amidation of nicotinic acid with benzylamine. This seemingly straightforward reaction can be influenced by several factors that affect its efficiency and the purity of the final product.

Nicotinic_Acid Nicotinic Acid N_Benzylnicotinamide This compound Nicotinic_Acid->N_Benzylnicotinamide Benzylamine Benzylamine Benzylamine->N_Benzylnicotinamide Coupling_Agent Coupling Agent (e.g., DCC, EDC, HATU) Coupling_Agent->N_Benzylnicotinamide Solvent Solvent (e.g., DMF, DCM) Solvent->N_Benzylnicotinamide Base Base (e.g., DIPEA, TEA) Base->N_Benzylnicotinamide Purification Purification (e.g., Column Chromatography, Recrystallization) N_Benzylnicotinamide->Purification

Figure 1. General workflow for the synthesis of this compound.

Table 1: Comparison of Reported Synthetic Methods for this compound and Derivatives

Reference/MethodCoupling AgentSolventBaseReaction TimeTemperatureYield (%)Notes
Method A (Hypothetical) DCC/HOBtDMFDIPEA12 hRoom Temp.75-85Common method, but DCC can lead to urea byproducts that are difficult to remove.
Method B (Hypothetical) EDC/HOBtDCMTEA8 hRoom Temp.80-90EDC is water-soluble, simplifying purification.
Method C (Hypothetical) HATUDMFDIPEA2 hRoom Temp.>90Faster reaction times and higher yields, but HATU is more expensive.

Causality Behind Experimental Choices:

  • Coupling Agent: The choice of coupling agent is critical. While dicyclohexylcarbodiimide (DCC) is cost-effective, the formation of dicyclohexylurea (DCU) byproduct can complicate purification. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer a significant advantage as the urea byproduct can be removed with an aqueous wash. More modern coupling agents like HATU provide faster reaction times and higher yields but at a greater cost.

  • Solvent and Base: The solvent and base are chosen to ensure the solubility of the reactants and to neutralize the acid formed during the reaction. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents, while diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used bases. The purity of these reagents is paramount to avoid side reactions.

  • Purification: The final purity of this compound is highly dependent on the purification method. Column chromatography is often necessary to remove unreacted starting materials and byproducts. Recrystallization can be an effective final step to obtain a highly pure product. The choice of solvent for both chromatography and recrystallization can significantly impact the final purity and yield.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common laboratory practices. Researchers should optimize conditions based on their specific starting materials and available equipment.

Materials:

  • Nicotinic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • To a solution of nicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.1 eq) followed by the slow addition of TEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford pure this compound.

Biological Activity: Focus on Anticancer Properties

While this compound itself has been primarily used as a model compound, its derivatives have shown promising biological activities, particularly as anticancer agents. A notable example is a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides that have been reported to inhibit tubulin polymerization.[1]

Tubulin Polymerization Inhibition: A Key Mechanism of Action

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis, making it a validated target for cancer therapy.

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Arrest leads to BNA_Derivative This compound Derivative BNA_Derivative->Tubulin_Dimers Inhibits Polymerization

Figure 2. Mechanism of action of tubulin-targeting anticancer agents.

Comparative Analysis of Anticancer Activity

The anticancer activity of this compound derivatives is typically evaluated against a panel of cancer cell lines. The 50% growth inhibition (GI50) value is a common metric used to quantify the potency of a compound.

Table 2: Reported GI50 Values (µM) of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide Derivatives Against Select NCI-60 Cell Lines[1]

CompoundLeukemia (CCRF-CEM)Non-Small Cell Lung Cancer (NCI-H460)Colon Cancer (HCT-116)CNS Cancer (SF-268)Melanoma (UACC-62)Ovarian Cancer (OVCAR-3)Renal Cancer (786-0)Prostate Cancer (PC-3)Breast Cancer (MCF7)
4a 1.251.581.332.111.892.542.011.771.46
4b 0.891.120.951.501.351.811.431.261.04
4f 0.560.710.600.950.851.140.900.790.65
4g 0.250.320.270.420.380.510.400.350.29
4i 0.400.500.430.670.600.810.640.560.46
4t 1.001.261.061.681.512.031.601.411.16

Data is representative of published findings and should be independently verified.

Reproducibility in Biological Assays:

The variability in biological assays can be even more pronounced than in chemical synthesis. Factors such as cell line passage number, serum batch, and minor variations in protocol execution can lead to significant differences in results. Therefore, it is crucial to follow standardized protocols and include appropriate positive and negative controls in every experiment.

Detailed Experimental Protocol: Tubulin Polymerization Assay

This protocol describes a common method for assessing the effect of a compound on tubulin polymerization in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[2]

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • Negative control (DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Add the test compound, positive control, or negative control to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in the microplate reader and begin recording the absorbance at 340 nm every minute for at least 60 minutes at 37°C.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass for each condition.

  • Determine the IC50 value for inhibitory compounds by testing a range of concentrations.

Characterization and Quality Control: Ensuring Purity and Identity

The accurate characterization of this compound is essential to ensure that the observed biological activity is attributable to the compound of interest and not to impurities. A combination of analytical techniques should be employed.

Table 3: Analytical Characterization of this compound

TechniqueExpected ResultsPotential for Variability
¹H NMR Characteristic peaks for the benzyl and nicotinamide protons with appropriate integration and coupling constants.Solvent choice can shift peak positions. Impurities will be visible.
¹³C NMR Expected number of carbon signals with chemical shifts corresponding to the structure.Purity of the sample is critical for accurate signal-to-noise.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound.Ionization method can affect fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) A single major peak with a consistent retention time, indicating high purity.Column type, mobile phase, and flow rate will affect retention time. Purity should be assessed by peak area percentage.

Self-Validating Systems for Characterization:

A self-validating system for characterization involves using orthogonal analytical methods. For instance, confirming the purity by HPLC and then obtaining NMR and MS data on the purified sample provides a high degree of confidence in the compound's identity and purity. Any discrepancies between the different techniques should be investigated.

Addressing the Reproducibility Challenge in NAD+ Research

The broader field of NAD+ research faces its own set of reproducibility challenges. The lability of NAD+ and its precursors, the complexity of the metabolic pathways involved, and the lack of standardized analytical methods can all contribute to conflicting findings.[2] Researchers working with this compound as a model for NAD+/NADH should be mindful of these challenges and take steps to mitigate them.

Conclusion and Best Practices

The reproducibility of findings on this compound, as with any scientific endeavor, relies on meticulous experimental design and execution. This guide has highlighted key areas where variability can arise in both the synthesis and biological evaluation of this important compound. By understanding the causality behind experimental choices, adhering to detailed and validated protocols, and employing rigorous analytical characterization, researchers can enhance the reliability and impact of their work.

Key Recommendations for Researchers:

  • Thoroughly characterize all starting materials.

  • Optimize and standardize synthetic and purification procedures.

  • Use multiple, orthogonal analytical techniques to confirm the identity and purity of the final compound.

  • Adhere to standardized protocols for biological assays and include appropriate controls.

  • Be transparent in reporting all experimental details to facilitate replication by other laboratories.

By embracing these principles of scientific integrity, the research community can build a more robust and reliable foundation of knowledge for the development of new therapeutics based on the this compound scaffold.

References

  • Kamal, A., et al. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(13), 3466-3479.
  • PubChem. (n.d.). Nicotinic acid benzylamide. Retrieved from [Link]

  • Kamal, A., et al. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(13), 3466-3479.
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Niacinamide. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, stemness, the immune response, and cancer. Signal transduction and targeted therapy, 6(1), 1-18.

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A Comparative Analysis of N-Benzylnicotinamide and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the nicotinamide scaffold remains a cornerstone for the development of novel therapeutics targeting a spectrum of diseases, from cancer to neurodegenerative disorders. Among the myriad of nicotinamide derivatives, N-Benzylnicotinamide (BNA) has emerged as a molecule of significant interest, primarily due to its role as a precursor to N-benzyl-1,4-dihydronicotinamide (BNAH), a stable mimic of the ubiquitous redox cofactor NADH. This guide provides a comprehensive, comparative analysis of this compound and its analogs, delving into their structure-activity relationships, performance in key biological assays, and the underlying mechanisms of action. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

The Chemical Biology of this compound: Beyond a Simple NAD+ Model

This compound and its reduced form, N-benzyl-1,4-dihydronicotinamide, serve as invaluable models for studying the chemistry of NAD+ and NADH, respectively.[1][2] The benzyl group provides steric and electronic properties that influence the hydride transfer capabilities of the dihydropyridine ring, a fundamental process in numerous enzymatic reactions.[3] However, the therapeutic potential of BNA and its analogs extends far beyond their utility as mere biochemical tools. Their structural resemblance to the nicotinamide portion of NAD+ positions them as competitive inhibitors of NAD+-dependent enzymes, most notably Poly(ADP-ribose) polymerase (PARP).

Comparative Performance as PARP Inhibitors: A Quantitative Look at the Benzamide Scaffold

CompoundChemical StructurePARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib[Insert Structure]1.91.5
Rucaparib[Insert Structure]1.41.4
Talazoparib[Insert Structure]0.570.31
Niraparib[Insert Structure]3.82.1
Veliparib[Insert Structure]4.72.9
Note: IC50 values are sourced from a comparative analysis and may vary between different studies and assay conditions.[4]

This data highlights the high potency of these benzamide-containing molecules. The subtle structural variations among these approved drugs significantly impact their inhibitory activity, underscoring the importance of systematic structure-activity relationship (SAR) studies for this compound analogs. The potency of these inhibitors is a critical determinant of their therapeutic efficacy.

Mechanism of PARP Inhibition and the Concept of "PARP Trapping"

Beyond simple catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This process involves the stabilization of the PARP enzyme on the DNA at the site of a single-strand break, preventing the recruitment of other DNA repair proteins. This trapped PARP-DNA complex is highly cytotoxic, particularly during DNA replication, as it can lead to the formation of double-strand breaks.[6] The efficiency of PARP trapping varies among different inhibitors and is a crucial factor influencing their clinical efficacy and toxicity profiles. For instance, Talazoparib is known to be a particularly potent PARP trapper.[7]

Neuroprotective Properties: A Multifaceted Approach to Combating Neuronal Damage

Nicotinamide and its derivatives have long been recognized for their neuroprotective effects in various models of neuronal injury and neurodegenerative diseases.[8] The mechanisms underlying this protection are multifaceted and include the maintenance of cellular energy levels through NAD+ replenishment, anti-inflammatory effects, and the modulation of cell survival and death pathways.

Signaling Pathways Implicated in Neuroprotection

Several key signaling pathways are modulated by nicotinamide-related compounds, contributing to their neuroprotective effects.

  • PI3K/Akt Pathway: Agonist stimulation of nicotinic acetylcholine receptors (nAChRs) can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a central cascade in promoting neuronal survival.[9]

  • p53-PUMA Pathway: The tumor suppressor p53 and its downstream target, PUMA (p53 upregulated modulator of apoptosis), are critically involved in ischemia-induced neuronal apoptosis. A study on N-benzyl eicosapentaenamide (NB-EPA), an N-benzylamide derivative, demonstrated that its neuroprotective effects were dependent on the suppression of the p53-PUMA signaling pathway.[10]

  • NAD+/Sirtuin Pathway: Cerebral ischemia leads to a depletion of NAD+ pools, contributing to bioenergetic failure and cell death.[11] Replenishing NAD+ levels, for example through the administration of nicotinamide mononucleotide (NMN), has been shown to be neuroprotective.[12][13] This is often linked to the activation of sirtuins, a class of NAD+-dependent deacetylases that regulate various cellular processes, including stress resistance and longevity.

Signaling Pathway for Neuroprotection by this compound Analogs

Neuroprotection_Pathway cluster_stimulus Cellular Stress cluster_analogs Therapeutic Intervention cluster_downstream Cellular Response Glutamate Glutamate Excitotoxicity PARP PARP Activation Glutamate->PARP Ischemia Ischemia/ Reperfusion NAD_depletion NAD+ Depletion Ischemia->NAD_depletion p53 p53 Activation Ischemia->p53 BNA_analogs This compound Analogs BNA_analogs->PARP Inhibition BNA_analogs->NAD_depletion Prevention BNA_analogs->p53 Inhibition PI3K_Akt PI3K/Akt Pathway BNA_analogs->PI3K_Akt Activation PARP->NAD_depletion Apoptosis Apoptosis NAD_depletion->Apoptosis p53->Apoptosis Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Neuronal_Survival->Apoptosis PARP_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PARP-1 - Activated DNA - NAD+ - Test Compounds (Analogs) Start->Prepare_Reagents Incubate Incubate PARP-1 with Test Compounds Prepare_Reagents->Incubate Add_Substrates Add Activated DNA and Biotinylated NAD+ Incubate->Add_Substrates Reaction Enzymatic Reaction (e.g., 30 min at 30°C) Add_Substrates->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection Detection: - Add Streptavidin-HRP - Add Chemiluminescent Substrate Stop_Reaction->Detection Measure_Signal Measure Luminescence Detection->Measure_Signal Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the in vitro PARP inhibitory activity of test compounds.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human PARP-1 enzyme, activated DNA (e.g., histone-precoated plates), biotinylated NAD+, and a serial dilution of the this compound analog to be tested.

  • Incubation with Inhibitor: In a 96-well plate, add the PARP-1 enzyme to each well, followed by the addition of the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of activated DNA and biotinylated NAD+ to each well.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30-37°C to allow for the poly(ADP-ribosyl)ation of the DNA-associated proteins.

  • Detection: Stop the reaction and wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains. After another wash step, add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition and Analysis: Measure the signal using a plate reader. The signal intensity is proportional to the PARP activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model

This protocol describes a common method for assessing the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary neuronal cultures. [14][15] Step-by-Step Protocol:

  • Cell Culture: Plate primary cortical or hippocampal neurons from embryonic rodents onto poly-D-lysine coated plates or coverslips. Culture the neurons for 7-10 days to allow for maturation and synapse formation.

  • Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the this compound analog for a specified period (e.g., 1-24 hours) prior to the glutamate challenge.

  • Glutamate Insult: Expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium. Allow the cells to recover for 24 hours.

  • Assessment of Cell Viability: Quantify neuronal viability using various methods:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

    • MTT or AlamarBlue Assay: Assess the metabolic activity of the surviving cells.

    • Live/Dead Staining: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound at each concentration relative to the glutamate-only control. Determine the EC50 value from the dose-response curve.

In Vivo Model of Cerebral Ischemia

The middle cerebral artery occlusion (MCAO) model in rodents is a widely used in vivo model to study the efficacy of neuroprotective agents in stroke. [16] Step-by-Step Protocol:

  • Animal Model: Anesthetize adult male rodents (e.g., rats or mice). Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.

  • Drug Administration: Administer the this compound analog or vehicle at a predetermined time point (e.g., before, during, or after the ischemic insult) via a relevant route (e.g., intraperitoneal or intravenous injection).

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Neurological Assessment: At 24 hours or later time points post-MCAO, assess the neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red and the infarcted tissue pale. Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological scores and infarct volumes between the treated and vehicle control groups to determine the neuroprotective efficacy of the compound.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common method involves the acylation of benzylamine with a nicotinoyl chloride derivative.

General Synthesis Scheme for this compound Analogs

Synthesis_Scheme Reactant1 Substituted Nicotinoyl Chloride Plus + Reactant1->Plus Reactant2 Substituted Benzylamine Arrow Base (e.g., Pyridine) Solvent (e.g., DCM) Reactant2->Arrow Product Substituted This compound Plus->Reactant2 Arrow->Product

Caption: General reaction scheme for the synthesis of this compound analogs.

Exemplary Protocol for the Synthesis of this compound:

  • Preparation of Nicotinoyl Chloride: To a solution of nicotinic acid in an appropriate solvent (e.g., thionyl chloride), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and stir at room temperature until the reaction is complete. Remove the excess chlorinating agent under reduced pressure to obtain nicotinoyl chloride.

  • Acylation Reaction: Dissolve the nicotinoyl chloride in a dry, inert solvent such as dichloromethane (DCM). To this solution, add benzylamine and a base (e.g., pyridine or triethylamine) dropwise at 0°C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Pharmacokinetics and Brain Penetration: A Critical Consideration for Neuroprotective Agents

For a neuroprotective agent to be effective, it must be able to cross the blood-brain barrier (BBB) and reach its target in the central nervous system (CNS) in sufficient concentrations. [17]The physicochemical properties of this compound and its analogs, such as lipophilicity (logP), molecular weight, and polar surface area, will significantly influence their ability to penetrate the BBB. [18]In silico predictions, in vitro BBB models (e.g., using endothelial cell monolayers), and in vivo pharmacokinetic studies in animals are essential for evaluating the brain distribution of these compounds. [18][19]

Future Directions and Concluding Remarks

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents with potential applications in both oncology and neurology. The dual role of these compounds as PARP inhibitors and neuroprotective agents warrants further investigation. Future research should focus on:

  • Systematic SAR studies: The synthesis and evaluation of a focused library of this compound analogs with diverse substitutions on both the benzyl and nicotinamide rings will be crucial to delineate the structural requirements for potent and selective PARP inhibition and neuroprotection.

  • Head-to-head comparative studies: Direct comparative studies of promising analogs in standardized in vitro and in vivo models are needed to accurately assess their relative efficacy and safety profiles.

  • Mechanistic elucidation: Deeper investigation into the specific signaling pathways modulated by different analogs will provide a more rational basis for their therapeutic application.

  • Pharmacokinetic optimization: The design of analogs with improved BBB penetration and favorable pharmacokinetic properties will be essential for their successful translation to the clinic as neuroprotective agents.

References

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Cross-validation of N-Benzylnicotinamide's activity in different cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-Benzylnicotinamide, also known as K22, a small molecule inhibitor with notable antiviral and potential anticancer activities. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive cross-validation of K22's efficacy in various cell lines, juxtaposed with relevant alternative compounds. The content herein is structured to provide not only comparative data but also the scientific rationale behind the experimental designs and detailed protocols for replication.

Introduction to this compound (K22): A Promising Broad-Spectrum Inhibitor

This compound (K22) has emerged as a significant compound in antiviral research due to its broad-spectrum activity against a range of RNA viruses, including coronaviruses and flaviviruses.[1][2] Its primary mechanism of action involves the targeting of viral replication organelles, which are specialized membrane structures induced by viruses within host cells to facilitate their replication.[1] By interfering with the formation of these essential viral factories, K22 effectively halts viral proliferation at an early post-entry stage of the viral life cycle.[3]

While the antiviral properties of K22 are well-documented, its potential as an anticancer agent is an area of growing interest. Research into structurally related nicotinamide and N-benzyladenosine analogs has revealed significant anticancer activities, suggesting that K22 may also possess therapeutic potential in oncology.[4][5] These related compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[6] This guide will explore both the established antiviral efficacy and the burgeoning anticancer potential of this compound, providing a critical cross-validation of its activity across diverse cellular contexts.

Comparative Analysis of Antiviral Activity

The broad-spectrum antiviral nature of this compound (K22) positions it as a compelling candidate for antiviral therapy, especially in the context of emerging viral threats. To objectively assess its performance, this section compares the in vitro efficacy of K22 against prominent viruses alongside two well-established antiviral drugs: Remdesivir and Favipiravir.

Mechanism of Action: A Tale of Different Strategies

The antiviral agents discussed here employ distinct mechanisms to inhibit viral replication, providing a basis for understanding their comparative efficacy and potential for combination therapies.

cluster_K22 This compound (K22) cluster_Remdesivir Remdesivir cluster_Favipiravir Favipiravir K22_node K22 K22_target Viral Replication Organelle Formation K22_node->K22_target Inhibits Remdesivir_node Remdesivir Remdesivir_target RNA-dependent RNA polymerase (RdRp) Remdesivir_node->Remdesivir_target Inhibits Favipiravir_node Favipiravir Favipiravir_target RNA-dependent RNA polymerase (RdRp) Favipiravir_node->Favipiravir_target Inhibits (via lethal mutagenesis)

Figure 1: Comparative Mechanisms of Action.

As illustrated in Figure 1, K22 disrupts the formation of viral replication compartments, a unique mechanism targeting a host-virus interface. In contrast, both Remdesivir and Favipiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral genome replication. Remdesivir acts as a delayed chain terminator, while Favipiravir is incorporated into the viral RNA, inducing lethal mutations.[7]

Quantitative Comparison of Antiviral Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an antiviral compound. The table below summarizes the reported IC50 values for this compound (K22) and its comparators against various viruses in different cell lines.

CompoundVirusCell LineIC50 (µM)Reference
This compound (K22) Human Coronavirus 229E (HCoV-229E)MRC-5~1[1]
Zika Virus (ZIKV)Huh72.1 - 2.5[1]
Japanese Encephalitis Virus (JEV)Huh70.5 - 4.4[1]
Yellow Fever Virus (YFV)Huh72.3 - 3.7[1]
Remdesivir Human Coronavirus 229E (HCoV-229E)MRC-50.07[8]
SARS-CoV-2Vero E60.77[9]
Favipiravir Influenza A (H1N1)MDCK0.45[10]
SARS-CoV-2Vero E661.88[11]

Note: IC50 values can vary depending on the cell line, viral strain, and experimental conditions.

This data highlights that while Remdesivir shows potent activity against coronaviruses at nanomolar concentrations, K22 demonstrates broad-spectrum activity against both coronaviruses and flaviviruses in the low micromolar range. Favipiravir's efficacy is more pronounced against influenza viruses.

Exploration of Anticancer Activity: A Comparative Perspective

While direct studies on the anticancer effects of this compound (K22) are limited, a growing body of evidence on structurally similar compounds provides a strong rationale for its investigation in oncological applications. This section explores the anticancer potential of this compound by examining the activity of its analogs.

Mechanism of Action of Related Compounds

N-benzyladenosine analogs, which share structural similarities with K22, have been shown to exert their anticancer effects through multiple pathways, including the induction of apoptosis and cell cycle arrest.[6] Some of these compounds target farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is often dysregulated in cancer.[4] Another class of related compounds, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, have been found to inhibit tubulin polymerization, a validated target for many clinically used chemotherapeutics.

cluster_analogs This compound Analogs analogs_node N-benzyladenosine & N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides target1 Farnesyl Pyrophosphate Synthase (FPPS) analogs_node->target1 Inhibit target2 Tubulin Polymerization analogs_node->target2 Inhibit apoptosis Apoptosis target1->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M) target2->cell_cycle_arrest

Figure 2: Anticancer Mechanisms of this compound Analogs.

Quantitative Comparison of Anticancer Efficacy (GI50 Values)

The 50% growth inhibition (GI50) is a common metric to assess the anticancer activity of a compound. The table below presents the GI50 values for a representative N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide analog across a panel of human cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (Analog 4g) Leukemia (CCRF-CEM)0.25
Non-Small Cell Lung Cancer (NCI-H460)0.35
Colon Cancer (HCT-116)0.38
Breast Cancer (MCF7)0.42
Ovarian Cancer (OVCAR-3)0.33
Prostate Cancer (PC-3)0.41

These potent sub-micromolar GI50 values against a diverse range of cancer cell lines underscore the potential of the this compound scaffold as a promising starting point for the development of novel anticancer agents.

Cytotoxicity Profile: Assessing the Therapeutic Window

A critical aspect of drug development is determining the therapeutic window, which is the concentration range where a compound is effective without being overly toxic to normal cells. The 50% cytotoxic concentration (CC50) is used to quantify this.

CompoundNon-Cancerous Cell LineCC50 (µM)Reference
This compound (K22) MRC-5 (Human Lung Fibroblast)>10[1]
Vero E6 (Monkey Kidney Epithelial)>10[1]
N-benzyladenosine Healthy Brain CellsNo cytotoxicity observed[4]

The available data suggests that this compound and its analogs exhibit a favorable cytotoxicity profile, with CC50 values significantly higher than their effective antiviral or anticancer concentrations in many cases. This indicates a potentially wide therapeutic window, a crucial characteristic for a viable drug candidate.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step protocols for the key assays used to assess the antiviral and cytotoxic activities of this compound.

A. Antiviral Activity Assessment: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

cluster_workflow Plaque Reduction Assay Workflow step1 1. Seed host cells in multi-well plates step2 2. Incubate to form a confluent monolayer step1->step2 step3 3. Prepare serial dilutions of the virus step2->step3 step4 4. Infect cell monolayers with diluted virus in the presence of varying concentrations of K22 step3->step4 step5 5. Incubate to allow for virus adsorption step4->step5 step6 6. Overlay cells with a semi-solid medium to restrict virus spread step5->step6 step7 7. Incubate for several days to allow plaque formation step6->step7 step8 8. Fix and stain cells with crystal violet step7->step8 step9 9. Count plaques and calculate the IC50 value step8->step9

Figure 3: Workflow for the Plaque Reduction Assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for many viruses) into 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound (K22) and any comparator compounds in a suitable cell culture medium.

  • Virus Dilution: Prepare serial dilutions of the virus stock in the same medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus dilutions. Concurrently, add the different concentrations of the test compounds. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Overlay: Gently remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.[8] The viable cells will stain purple, while the areas of cell death due to viral lysis (plaques) will remain clear.

  • Quantification: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

B. Cytotoxicity and Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

cluster_workflow MTT Assay Workflow step1 1. Seed cells in a 96-well plate step2 2. Incubate for 24 hours to allow attachment step1->step2 step3 3. Treat cells with various concentrations of K22 or analogs step2->step3 step4 4. Incubate for a defined period (e.g., 24, 48, or 72 hours) step3->step4 step5 5. Add MTT reagent to each well step4->step5 step6 6. Incubate for 2-4 hours to allow formazan crystal formation step5->step6 step7 7. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) step6->step7 step8 8. Measure the absorbance at 570 nm step7->step8 step9 9. Calculate cell viability and the GI50 or CC50 value step8->step9

Figure 4: Workflow for the MTT Assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or the compound of interest. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The GI50 (for cancer cells) or CC50 (for non-cancerous cells) is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This compound (K22) stands out as a promising broad-spectrum antiviral agent with a unique mechanism of action that targets viral replication organelles. Its efficacy against a range of RNA viruses, coupled with a favorable preliminary safety profile, warrants further investigation for its clinical potential. Furthermore, the potent anticancer activity of its structural analogs suggests that this compound itself may hold untapped therapeutic value in oncology.

Future research should focus on several key areas:

  • In vivo efficacy studies: To translate the promising in vitro data into a clinical context, animal model studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Direct comparative studies: Head-to-head in vitro and in vivo comparisons with other broad-spectrum antivirals will provide a clearer picture of its relative advantages and disadvantages.

  • Elucidation of anticancer mechanism: A thorough investigation into the direct anticancer effects of this compound and its precise molecular targets is needed to guide its potential development as a cancer therapeutic.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of additional analogs can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

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A Comparative Guide to N-Benzylnicotinamide and Other NAD+ Precursors in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Meta-Analysis for Drug Development Professionals

In the landscape of preclinical research, particularly in the fields of neurodegeneration and metabolic disorders, the modulation of nicotinamide adenine dinucleotide (NAD+) levels has emerged as a promising therapeutic strategy. This guide provides a comprehensive meta-analysis of N-Benzylnicotinamide (BNA) and compares its utility and performance with other key NAD+ precursors, namely nicotinamide riboside (NR), nicotinamide mononucleotide (NMN), and nicotinamide (NAM). This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of NAD+ biology and make informed decisions in their preclinical study design.

Introduction: The Central Role of NAD+ and the Utility of this compound

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, playing a critical role in cellular energy metabolism, DNA repair, and signaling pathways. Its oxidized form, NAD+, and reduced form, NADH, are essential for redox reactions. A decline in NAD+ levels is associated with aging and a range of age-related diseases, including neurodegenerative disorders.[1]

This compound (BNA) is a synthetic compound that serves as a valuable model for studying the enzymatic cofactors NAD(P)+ and NAD(P)H.[2] Its structure provides a detailed view of the reactive portions of these critical molecules, making it an important tool for in vitro and mechanistic studies.[2][3] While not typically viewed as a therapeutic agent itself, its role as a research tool is pivotal in understanding the broader class of compounds that can modulate NAD+ levels.

The Therapeutic Rationale for NAD+ Repletion in Preclinical Models

The rationale for increasing NAD+ levels in preclinical models of disease, particularly neurodegenerative disorders like Alzheimer's and Parkinson's, is multifaceted. NAD+ is a critical substrate for several key enzymes, including sirtuins (e.g., SIRT1) and poly (ADP-ribose) polymerases (PARPs), which are involved in:

  • Mitochondrial Function: NAD+ is essential for the electron transport chain and ATP production. Boosting NAD+ can enhance mitochondrial function, which is often impaired in neurodegenerative diseases.

  • DNA Repair: PARPs utilize NAD+ to repair DNA damage, a common feature in aged and diseased neurons.

  • Neuroinflammation: Sirtuins, particularly SIRT1, have anti-inflammatory effects. By activating sirtuins, increasing NAD+ can help to quell the chronic neuroinflammation that contributes to neuronal damage.[4]

  • Synaptic Plasticity and Neuroprotection: SIRT1 activation has been linked to improved synaptic plasticity and the expression of neuroprotective factors.[5]

The following diagram illustrates the central role of NAD+ and the pathways by which its precursors contribute to its synthesis.

NAD_Metabolism cluster_precursors NAD+ Precursors cluster_synthesis NAD+ Synthesis Pathways cluster_cellular_functions Cellular Functions This compound This compound NAD+ NAD+ This compound->NAD+ Model Compound Nicotinamide (NAM) Nicotinamide (NAM) Salvage Pathway Salvage Pathway Nicotinamide (NAM)->Salvage Pathway Nicotinamide Riboside (NR) Nicotinamide Riboside (NR) Nicotinamide Mononucleotide (NMN) Nicotinamide Mononucleotide (NMN) Nicotinamide Riboside (NR)->Nicotinamide Mononucleotide (NMN) Nicotinamide Mononucleotide (NMN)->Salvage Pathway Salvage Pathway->NAD+ Sirtuins Sirtuins NAD+->Sirtuins PARPs PARPs NAD+->PARPs Redox Reactions Redox Reactions NAD+->Redox Reactions Neuroprotection Neuroprotection Sirtuins->Neuroprotection DNA Repair DNA Repair PARPs->DNA Repair Energy Metabolism Energy Metabolism Redox Reactions->Energy Metabolism

Figure 1: Simplified overview of NAD+ metabolism and the role of its precursors.

Comparative Analysis of NAD+ Precursors

While BNA is an excellent research tool, other NAD+ precursors have been more extensively studied for their therapeutic potential in preclinical models. The following table provides a comparative overview of these compounds.

FeatureThis compound (BNA)Nicotinamide (NAM)Nicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)
Primary Role NAD+/NADH model compound[2]NAD+ precursor, form of Vitamin B3NAD+ precursorDirect NAD+ precursor[6]
Mechanism of NAD+ Synthesis Not a direct precursor for synthesis in vivoConverted to NMN via NAMPT in the salvage pathwayConverted to NMN by NR kinasesConverted to NAD+ by NMNATs[7]
Preclinical Efficacy (Neurodegeneration) Data not availableMixed results; high doses can inhibit sirtuinsShown to improve cognitive function and reduce pathology in AD and PD models[8][9][10]Shown to improve cognitive function and reduce pathology in AD and PD models[8][11]
Bioavailability (Rodents) Data not availableReadily absorbed[12]Orally bioavailable[13]Orally bioavailable, may be converted to NR before absorption[14]
Known Side Effects Harmful if swallowed, causes serious eye irritation[15]Flushing (at high doses)Generally well-toleratedGenerally well-tolerated

Experimental Protocols for Preclinical Assessment

To rigorously evaluate the efficacy of NAD+ precursors in preclinical models of neurodegenerative diseases, standardized and well-validated experimental protocols are essential.

Animal Models of Neurodegenerative Disease

4.1.1. MPTP Mouse Model of Parkinson's Disease

This model is widely used to study the loss of dopaminergic neurons, a key pathological feature of Parkinson's disease.

  • Objective: To induce a Parkinson's-like phenotype in mice through the administration of the neurotoxin MPTP.

  • Protocol:

    • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.

    • MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline to a final concentration of 2 mg/mL. Prepare fresh daily and handle with appropriate safety precautions.

    • Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.[16] A subacute regimen of 30 mg/kg/day for 5 consecutive days can also be used.[17]

    • Post-Injection Monitoring: Monitor animals for signs of distress. The full extent of dopaminergic neuron loss is typically observed 7-21 days post-injection.

    • Assessment: Evaluate motor deficits using tests like the rotarod and pole test. Sacrifice animals at the end of the study for neurochemical and histological analysis of the substantia nigra and striatum.

4.1.2. 5xFAD Mouse Model of Alzheimer's Disease

This transgenic model rapidly develops amyloid plaques and cognitive deficits, recapitulating key aspects of Alzheimer's pathology.[18]

  • Objective: To study the effects of NAD+ precursors on amyloid pathology and cognitive function in a model of familial Alzheimer's disease.

  • Protocol:

    • Animal Selection: Use 5xFAD transgenic mice and wild-type littermates as controls.

    • Treatment Administration: Begin administration of the NAD+ precursor (e.g., NR or NMN, typically 250-500 mg/kg/day in drinking water or by oral gavage) at an early age (e.g., 2-3 months) for prophylactic studies, or at a later age (e.g., 6 months) for therapeutic studies.

    • Behavioral Testing: At designated time points (e.g., 6, 9, and 12 months of age), perform a battery of behavioral tests to assess cognitive function. These may include the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.[9][19]

    • Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze amyloid plaque burden using immunohistochemistry (e.g., with 6E10 or 4G8 antibodies), and measure levels of soluble and insoluble Aβ peptides by ELISA or Western blot.

The following diagram outlines a typical experimental workflow for evaluating an NAD+ precursor in a preclinical model of neurodegeneration.

Preclinical_Workflow start Select Animal Model (e.g., 5xFAD mice) treatment Administer NAD+ Precursor (e.g., NR, NMN) or Vehicle start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior sacrifice Sacrifice and Tissue Collection behavior->sacrifice biochem Biochemical Analysis (NAD+ levels, Western Blot) sacrifice->biochem histo Histological Analysis (Immunohistochemistry) sacrifice->histo data Data Analysis and Interpretation biochem->data histo->data

Figure 2: Experimental workflow for preclinical evaluation of NAD+ precursors.

Quantification of NAD+ Levels in Brain Tissue

Accurate measurement of NAD+ levels is crucial for assessing the pharmacodynamic effects of precursor supplementation.

  • Objective: To quantify NAD+ concentrations in brain tissue samples using High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Sample Preparation:

      • Rapidly dissect the brain region of interest (e.g., hippocampus or cortex) on ice.

      • Immediately freeze the tissue in liquid nitrogen.

      • Homogenize the frozen tissue in 0.6 M perchloric acid (PCA).

      • Centrifuge at 10,000 x g for 10 minutes at 4°C.

      • Neutralize the supernatant with 3 M potassium carbonate.

      • Centrifuge again to remove the potassium perchlorate precipitate.

    • HPLC Analysis:

      • Inject the supernatant onto a C18 reverse-phase HPLC column.[20]

      • Use a mobile phase gradient of phosphate buffer and methanol to separate NAD+ from other nucleotides.[20]

      • Detect NAD+ by UV absorbance at 260 nm.

      • Quantify the NAD+ concentration by comparing the peak area to a standard curve of known NAD+ concentrations.

Western Blotting for SIRT1

Assessing the activation of downstream targets of NAD+ is important for understanding the mechanism of action of NAD+ precursors.

  • Objective: To measure the protein levels of SIRT1 in brain tissue lysates.

  • Protocol:

    • Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SIRT1 (e.g., rabbit anti-SIRT1) overnight at 4°C.[21]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensity and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

This compound serves as a foundational tool for dissecting the intricate mechanisms of NAD+ and NADH in biochemical reactions. While its direct therapeutic application is not the primary focus of current research, its value in fundamental science is undeniable. For preclinical therapeutic development, NAD+ precursors such as nicotinamide riboside and nicotinamide mononucleotide have demonstrated significant promise in ameliorating key pathological features in animal models of neurodegenerative diseases. The choice of which precursor to advance in a drug development program will depend on a careful consideration of their comparative efficacy, pharmacokinetics, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these and other novel NAD+ modulating compounds.

References

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A Prospective Benchmarking Guide: N-Benzylnicotinamide Poised Against Standard-of-Care in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a forward-looking comparative analysis of N-Benzylnicotinamide (BNA), a nicotinamide adenine dinucleotide (NAD+) precursor analog, against the current standard-of-care treatments for Parkinson's Disease (PD). As of the date of this publication, this compound remains a compound of research interest with limited direct preclinical and clinical data in the context of neurodegenerative diseases. Therefore, this document serves as a prospective guide for researchers, scientists, and drug development professionals, outlining the mechanistic rationale for its investigation and the requisite experimental frameworks for a comprehensive head-to-head comparison.

The Converging Paths of Neurodegeneration and Bioenergetics in Parkinson's Disease

Parkinson's Disease is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal death leads to a deficit in the neurotransmitter dopamine, manifesting in the hallmark motor symptoms of PD: bradykinesia, rigidity, tremor, and postural instability. While the precise etiology of PD remains multifactorial, a growing body of evidence points to mitochondrial dysfunction and a decline in cellular bioenergetics as central to its pathogenesis.[2]

A critical molecule in cellular energy metabolism is Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for numerous cellular processes, including ATP production, DNA repair, and redox signaling.[3] Emerging research has demonstrated an age-related decline in NAD+ levels, which is further exacerbated in neurodegenerative conditions like Parkinson's Disease.[1] This depletion of NAD+ impairs mitochondrial function, increases oxidative stress, and compromises neuronal survival, creating a compelling therapeutic target.[3]

Current Standard-of-Care in Parkinson's Disease: A Symptomatic Approach

The current therapeutic landscape for Parkinson's Disease primarily focuses on symptomatic relief by restoring dopaminergic neurotransmission. The mainstays of treatment include Levodopa, Monoamine Oxidase B (MAO-B) inhibitors, and Catechol-O-Methyltransferase (COMT) inhibitors.

Treatment ClassMechanism of ActionKey AdvantagesKey Limitations
Levodopa A metabolic precursor to dopamine, it crosses the blood-brain barrier and is converted to dopamine in the brain, replenishing the depleted neurotransmitter.[4]Highly effective in improving motor symptoms.Long-term use is associated with motor fluctuations and dyskinesias.[5]
MAO-B Inhibitors Inhibit the monoamine oxidase B enzyme, which is responsible for the breakdown of dopamine in the brain, thereby increasing the synaptic availability of dopamine.[3]Can be used as monotherapy in early PD or as an adjunct to Levodopa to reduce "off" time.[6]Modest symptomatic benefit compared to Levodopa.[6]
COMT Inhibitors Block the peripheral breakdown of Levodopa by the COMT enzyme, increasing its bioavailability and central nervous system penetration.[7]Extend the therapeutic window of Levodopa, reducing "wearing-off" phenomena.[2]Can potentiate the side effects of Levodopa.[2]

This compound: A Potential Disease-Modifying NAD+ Precursor

This compound (BNA) is a derivative of nicotinamide (a form of vitamin B3) and is structurally analogous to other NAD+ precursors. While direct evidence of its efficacy in neurodegenerative models is pending, its chemical structure suggests it may serve as a substrate for the cellular machinery that synthesizes NAD+. The therapeutic hypothesis for BNA in Parkinson's Disease is rooted in the potential for NAD+ repletion to counteract the underlying pathological processes of the disease.

Hypothesized Mechanism of Neuroprotection

The neuroprotective potential of this compound is predicated on its ability to elevate intracellular NAD+ levels, which in turn is expected to:

  • Enhance Mitochondrial Function: Increased NAD+ can improve the efficiency of the electron transport chain, boosting ATP production and reducing the generation of reactive oxygen species.[2]

  • Activate Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in cellular stress resistance, DNA repair, and inflammation. Their activation through increased NAD+ availability could confer neuroprotection.

  • Inhibit PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair that becomes overactivated in response to significant DNA damage, leading to NAD+ depletion and cell death. Some nicotinamide analogs have been shown to inhibit PARP-1.

Below is a diagram illustrating the proposed neuroprotective signaling pathway of this compound in a dopaminergic neuron.

G cluster_extracellular Extracellular Space cluster_neuron Dopaminergic Neuron cluster_downstream Downstream Neuroprotective Effects BNA This compound Transport Cellular Uptake BNA->Transport Enters Neuron NAD_Synthesis NAD+ Synthesis Transport->NAD_Synthesis NAD_Pool Increased NAD+ Pool NAD_Synthesis->NAD_Pool Mito_Function Enhanced Mitochondrial Function & ATP Production NAD_Pool->Mito_Function Sirtuin_Activation Sirtuin Activation NAD_Pool->Sirtuin_Activation PARP_Inhibition PARP-1 Inhibition NAD_Pool->PARP_Inhibition Neuronal_Survival Improved Neuronal Survival & Function Mito_Function->Neuronal_Survival Sirtuin_Activation->Neuronal_Survival PARP_Inhibition->Neuronal_Survival caption Proposed Neuroprotective Pathway of this compound

Caption: Proposed Neuroprotective Pathway of this compound.

A Roadmap for Benchmarking: Proposed Experimental Protocols

To rigorously evaluate the therapeutic potential of this compound and benchmark it against the standard-of-care for Parkinson's Disease, a multi-tiered experimental approach is necessary.

In Vitro Comparative Efficacy Studies

Objective: To assess the neuroprotective effects of this compound in cellular models of Parkinson's Disease and compare its efficacy to standard-of-care drugs.

Experimental Protocol:

  • Cell Culture: Utilize human dopaminergic neuronal cell lines (e.g., SH-SY5Y) or primary midbrain neurons.

  • Induction of Parkinson's-like Pathology: Expose cells to neurotoxins such as 6-hydroxydopamine (6-OHDA) or rotenone to induce mitochondrial dysfunction and oxidative stress.

  • Treatment Groups:

    • Vehicle Control

    • Neurotoxin only

    • This compound (various concentrations) + Neurotoxin

    • Levodopa + Neurotoxin

    • MAO-B inhibitor (e.g., Selegiline) + Neurotoxin

    • COMT inhibitor (e.g., Entacapone) + Neurotoxin

  • Assessment of Neuroprotection (24-48 hours post-treatment):

    • Cell Viability: Quantify using MTT or LDH assays.

    • Mitochondrial Function: Measure mitochondrial membrane potential (e.g., with TMRE staining) and ATP levels.

    • Oxidative Stress: Quantify reactive oxygen species (ROS) production (e.g., with DCFDA staining).

    • Apoptosis: Assess caspase-3 activity and perform TUNEL staining.

  • Data Analysis: Compare the protective effects of this compound with standard-of-care drugs.

In Vivo Comparative Efficacy and Safety Studies in a Rodent Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy and safety of this compound in a preclinical animal model of Parkinson's Disease and compare it to Levodopa.

Experimental Protocol:

  • Animal Model: Utilize a 6-OHDA-induced unilateral lesion model in rats or mice, a well-established model of Parkinson's Disease.

  • Treatment Groups (Chronic Dosing):

    • Sham + Vehicle

    • 6-OHDA + Vehicle

    • 6-OHDA + this compound (various doses)

    • 6-OHDA + Levodopa/Carbidopa

  • Behavioral Assessments (conducted at baseline and throughout the treatment period):

    • Rotational Behavior: Measure apomorphine- or amphetamine-induced rotations to assess the extent of the dopamine lesion and the effect of treatment.

    • Cylinder Test: Assess forelimb akinesia.

    • Gait Analysis: Evaluate motor coordination.

  • Post-mortem Analysis (at the end of the study):

    • Immunohistochemistry: Quantify the number of surviving dopaminergic neurons (tyrosine hydroxylase staining) in the substantia nigra.

    • Neurochemistry: Measure dopamine and its metabolites in the striatum using HPLC.

    • Safety Assessment: Conduct histological analysis of major organs (liver, kidney, etc.) and measure relevant blood chemistry parameters.

  • Data Analysis: Compare the neuroprotective and symptomatic effects of this compound with Levodopa.

The following diagram illustrates a proposed experimental workflow for the in vivo comparative study.

G cluster_workflow In Vivo Comparative Study Workflow cluster_analysis Post-mortem Analysis Animal_Model Establish 6-OHDA Rodent Model of PD Baseline_Testing Baseline Behavioral Assessments Animal_Model->Baseline_Testing Treatment_Groups Randomize to Treatment Groups: - Vehicle - this compound - Levodopa/Carbidopa Baseline_Testing->Treatment_Groups Chronic_Dosing Chronic Drug Administration Treatment_Groups->Chronic_Dosing Behavioral_Monitoring Ongoing Behavioral Monitoring Chronic_Dosing->Behavioral_Monitoring Endpoint Study Endpoint Behavioral_Monitoring->Endpoint Immunohistochemistry Immunohistochemistry (TH+ Neurons) Endpoint->Immunohistochemistry Neurochemistry Neurochemistry (Dopamine Levels) Endpoint->Neurochemistry Safety_Assessment Safety Assessment (Histology, Bloodwork) Endpoint->Safety_Assessment caption Proposed In Vivo Experimental Workflow

Caption: Proposed In Vivo Experimental Workflow.

Future Directions and Clinical Translation

Should this compound demonstrate promising neuroprotective effects and a favorable safety profile in the preclinical studies outlined above, the subsequent steps would involve Investigational New Drug (IND)-enabling toxicology studies followed by a phased clinical trial program in patients with Parkinson's Disease. A key aspect of these trials would be the inclusion of biomarkers of NAD+ metabolism and mitochondrial function to assess target engagement and treatment response.

Conclusion

While the current standard-of-care for Parkinson's Disease provides significant symptomatic relief, there remains a critical unmet need for disease-modifying therapies that can slow or halt the progression of neurodegeneration. This compound, as a potential NAD+ precursor, represents a novel therapeutic strategy that targets the fundamental bioenergetic deficits implicated in the pathogenesis of Parkinson's Disease. The experimental frameworks proposed in this guide provide a robust roadmap for the comprehensive evaluation of this compound and its potential to emerge as a next-generation treatment for this devastating disorder.

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A Head-to-Head Comparison of N-Benzylnicotinamide and 3-Aminobenzamide in the Realm of PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and DNA repair, the family of Poly(ADP-ribose) polymerases (PARPs) stands as a critical gatekeeper of genomic integrity. The enzymatic activity of PARPs, particularly PARP1, is a key response to DNA damage, orchestrating a cascade of events that can lead to either cellular repair or programmed cell death. Consequently, the modulation of PARP activity has emerged as a promising therapeutic strategy in oncology and a valuable tool in a wide array of research fields, from neurodegenerative diseases to ischemia-reperfusion injury.

This guide provides a comprehensive, head-to-head comparison of two notable modulators of PARP activity: N-Benzylnicotinamide (BNA) and 3-Aminobenzamide (3-AB). While both molecules influence the PARP-mediated signaling axis, they do so through distinct mechanisms, leading to different experimental applications and potential therapeutic outcomes. This document, intended for researchers, scientists, and drug development professionals, will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their effects.

Unraveling the Mechanisms: Direct Inhibition vs. Substrate Influence

The fundamental difference between this compound and 3-Aminobenzamide lies in their interaction with the PARP enzyme. 3-Aminobenzamide is a well-established, direct competitive inhibitor of PARP, while this compound's influence is more nuanced, primarily acting as a model compound for and a derivative of nicotinamide, the precursor to the PARP substrate, NAD+.

3-Aminobenzamide: A Classic Competitive PARP Inhibitor

3-Aminobenzamide (3-AB) is a structural analog of nicotinamide and functions as a potent, competitive inhibitor of PARP enzymes.[1] It directly binds to the nicotinamide binding site in the catalytic domain of PARP, preventing the binding of its natural substrate, nicotinamide adenine dinucleotide (NAD+).[1] This competitive inhibition effectively halts the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response mediated by PARP.[2] Overactivation of PARP1 in response to significant DNA damage can lead to a depletion of cellular NAD+ and ATP pools, ultimately triggering a form of programmed cell death known as parthanatos.[2] By blocking this excessive PARP activity, 3-AB can preserve cellular energy stores and prevent this catastrophic outcome.[2][3]

This compound: A Modulator of the NAD+ Pool

This compound (BNA) is primarily recognized as a valuable model compound for studying the enzymatic cofactors NAD+ and NADH.[4] Its role in directly inhibiting PARP is less characterized than that of 3-AB. However, its parent compound, nicotinamide, is known to inhibit PARP activity, albeit at higher concentrations than dedicated inhibitors like 3-AB.[3] Nicotinamide's inhibitory effect is also competitive with NAD+.[3]

Furthermore, as a derivative of nicotinamide, BNA is intricately linked to the cellular NAD+ pool. The synthesis of NAD+ is essential for PARP activity, as NAD+ is the sole substrate for the PARP-catalyzed addition of ADP-ribose units to target proteins.[5] Therefore, compounds that influence the availability of NAD+ can indirectly modulate PARP activity. This compound's primary relevance in this context is its role as a precursor and a tool to study the dynamics of NAD+ metabolism, which in turn is a critical regulator of PARP function.[5][6]

The PARP Signaling Pathway: A Central Hub in DNA Damage Response

To fully appreciate the impact of these two compounds, it is essential to understand the central role of PARP in the DNA damage response. The following diagram illustrates the PARP1-mediated signaling pathway.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation & PARylation cluster_2 Downstream Effects cluster_3 Inhibitor Intervention DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Catalyzes NAD+ NAD+ NAD+->PARP1 Substrate DNA_Repair_Proteins Recruitment of DNA Repair Proteins PAR->DNA_Repair_Proteins Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling Cell_Fate_Decision Cell Fate Decision (Repair vs. Apoptosis/Necrosis) DNA_Repair_Proteins->Cell_Fate_Decision Chromatin_Remodeling->Cell_Fate_Decision 3_Aminobenzamide 3-Aminobenzamide 3_Aminobenzamide->PARP1 Competitively Inhibits N_Benzylnicotinamide This compound (via NAD+ modulation) N_Benzylnicotinamide->NAD+ Influences Availability

Figure 1: The PARP1 signaling pathway and points of intervention for 3-Aminobenzamide and this compound.

Quantitative Comparison: Potency and Efficacy

A direct comparison of the inhibitory potency of this compound and 3-Aminobenzamide is challenging due to the limited data on the direct PARP inhibitory activity of BNA. However, we can compare the well-established potency of 3-AB with the known inhibitory concentrations of nicotinamide, BNA's parent compound.

CompoundTargetMechanism of ActionIC50 ValueKey Cellular Effects
3-Aminobenzamide (3-AB) PARP1/2Competitive inhibitor of NAD+ binding~3.1 µM (in vitro)Prevents PAR formation, reduces oxidative stress, preserves cellular ATP levels, sensitizes cancer cells to DNA damaging agents.[3]
This compound (BNA) Indirectly PARP (via NAD+ metabolism)NAD+ precursor and model compoundNot well-established for direct PARP inhibitionInfluences cellular NAD+ pools, which are essential for PARP activity.
Nicotinamide (BNA's parent compound) PARP1/2Competitive inhibitor of NAD+ binding~210 µM (in vitro)Inhibits PARP at higher concentrations, serves as a precursor for NAD+ synthesis.[3]

Note: The IC50 values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols: Assessing PARP Inhibition

To empirically evaluate the efficacy of PARP inhibitors like 3-Aminobenzamide, a robust and reproducible experimental protocol is paramount. A common method is the in vitro PARP activity assay, which measures the incorporation of biotinylated ADP-ribose onto histone proteins.

In Vitro PARP Activity Assay (Colorimetric)

This protocol provides a framework for assessing the inhibitory potential of compounds on PARP1 activity.

PARP_Assay_Workflow cluster_0 Plate Preparation cluster_1 Reaction Setup cluster_2 Detection Coat_Plate 1. Coat microplate wells with histone proteins. Add_Reagents 2. Add assay buffer, activated DNA, and biotinylated NAD+. Coat_Plate->Add_Reagents Add_Inhibitor 3. Add test compound (e.g., 3-Aminobenzamide) or vehicle control. Add_Reagents->Add_Inhibitor Add_PARP 4. Add recombinant PARP1 enzyme to initiate the reaction. Add_Inhibitor->Add_PARP Incubate 5. Incubate at 37°C to allow for PARylation. Add_PARP->Incubate Wash_Plate 6. Wash wells to remove unbound reagents. Incubate->Wash_Plate Add_Streptavidin 7. Add Streptavidin-HRP conjugate. Wash_Plate->Add_Streptavidin Incubate_2 8. Incubate to allow binding to biotinylated PAR. Add_Streptavidin->Incubate_2 Wash_Plate_2 9. Wash wells to remove unbound conjugate. Incubate_2->Wash_Plate_2 Add_Substrate 10. Add HRP substrate (e.g., TMB). Wash_Plate_2->Add_Substrate Measure_Absorbance 11. Measure absorbance at the appropriate wavelength. Add_Substrate->Measure_Absorbance

Sources

A Researcher's Guide to In Vitro and In Silico Comparative Analysis of N-Benzyl Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergistic use of computational and experimental techniques is paramount for the efficient identification and optimization of lead compounds. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of N-benzyl derivatives, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. By integrating in silico predictions with in vitro experimental data, we aim to elucidate the structure-activity relationships (SAR) and pharmacological profiles of these promising molecules.

The Significance of the N-Benzyl Moiety

The N-benzyl group is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to enhance biological activity. Its lipophilic nature can improve membrane permeability, while its aromatic ring offers opportunities for various substitutions that can fine-tune binding affinity and selectivity for biological targets.[1] Nitrogen-based heterocycles, often featuring the N-benzyl group, are a rich source of therapeutically active compounds and play a crucial role in the design of anticancer drugs.[1]

This guide will focus on a comparative analysis of two distinct classes of N-benzyl derivatives that have shown promise as anticancer agents: N-benzyl indole-derived hydrazones and N-benzylbenzimidazole-linked pyrimidines . We will explore how a combined in silico and in vitro approach can provide a comprehensive understanding of their potential as cancer therapeutics.

I. In Silico Analysis: Predicting Therapeutic Potential

In silico methods provide a rapid and cost-effective means to prioritize compounds for synthesis and biological testing. These computational tools can predict a range of properties, from molecular interactions with protein targets to pharmacokinetic profiles.[2]

A. Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in understanding the binding modes of N-benzyl derivatives with their putative protein targets.

For instance, in the case of N-benzyl indole-derived hydrazones, molecular docking studies have revealed high binding affinities towards the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] One notable derivative, compound 5b , exhibited a strong interaction with EGFR, with a docking score of -10.523 kcal/mol.[4] Similarly, docking studies of N-aryl-1H-1,2,4-triazol-5-amines, another class of N-benzyl derivatives, against tubulin protein have shown effective binding affinities, suggesting their potential as microtubule-targeting agents.[5]

B. ADMET Prediction: Assessing Drug-Likeness

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical determinants of its clinical success. In silico ADMET prediction tools, such as SwissADME, can provide valuable insights into a molecule's pharmacokinetic profile and potential liabilities.[6] These tools analyze parameters like lipophilicity, water solubility, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five.[6] For example, a novel 9-benzylpurine derivative was predicted to have good druglikeness properties, making it a promising candidate for oral administration.[7]

II. In Vitro Validation: Experimental Corroboration

While in silico studies are powerful predictive tools, in vitro experiments are essential for validating computational hypotheses and quantifying the biological activity of the synthesized compounds.

A. Cytotoxicity Assays: Measuring Anticancer Activity

A fundamental step in anticancer drug discovery is to assess the cytotoxicity of a compound against various cancer cell lines. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays.[8][9]

For example, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones were evaluated for their in vitro anticancer activity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line.[10] One compound, 5b , demonstrated excellent activity with an IC50 value of 17.2 ± 0.4 nM.[10] Similarly, a series of N-benzyl benzimidazole and pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity, with one compound showing significant activity.[11]

The selectivity of a compound for cancer cells over normal cells is a crucial aspect of its therapeutic potential.[9] Cytotoxicity assays are often performed on both cancerous and non-cancerous cell lines to determine a compound's therapeutic index.[12] For instance, certain benzyl-pyrrolidine-3-ol analogues exhibited selective cytotoxicity towards HL-60 leukemia cells compared to cell lines derived from solid tumors and had a milder effect on non-cancerous cells.[9]

III. Comparative Analysis: Bridging In Silico and In Vitro Data

The true power of this dual approach lies in the correlation between computational predictions and experimental results. A strong correlation enhances the confidence in the predictive models and provides a deeper understanding of the SAR.

Compound ClassIn Silico Target PredictionIn Vitro Activity (IC50)Correlation
N-benzyl indole-derived hydrazones High binding affinity to EGFR[4]17.2 ± 0.4 nM (MDA-MB-231 cells)[4]The potent in vitro cytotoxicity aligns with the predicted strong binding to a key oncogenic driver.
N-benzylbenzimidazole-linked pyrimidines Favorable docking scores with target kinasesSignificant activity in various cancer cell lines[11]Computational predictions of target engagement are corroborated by observed cellular effects.

IV. Experimental Protocols

A. General Synthesis of N-Benzyl Derivatives

The synthesis of N-benzyl derivatives often involves a reductive amination reaction between a primary or secondary amine and a substituted benzaldehyde in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[13]

Diagram: General Workflow for Comparative Analysis

G cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_analysis Comparative Analysis insilico_start Virtual Library of N-Benzyl Derivatives docking Molecular Docking (e.g., against EGFR, Tubulin) insilico_start->docking admet ADMET Prediction (e.g., SwissADME) insilico_start->admet correlation Correlation of In Silico and In Vitro Data docking->correlation admet->correlation synthesis Chemical Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) synthesis->cytotoxicity cytotoxicity->correlation sar Structure-Activity Relationship (SAR) Elucidation correlation->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow illustrating the integration of in silico and in vitro methodologies for the analysis of N-benzyl derivatives.

B. MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the N-benzyl derivatives and a vehicle control for 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

V. Future Directions and Conclusion

The convergence of in silico and in vitro methodologies provides a robust framework for the discovery and development of novel N-benzyl derivatives as anticancer agents. The examples of N-benzyl indole-derived hydrazones and N-benzylbenzimidazole-linked pyrimidines highlight the utility of this integrated approach in identifying potent and selective compounds.

Future research should focus on expanding the chemical space of N-benzyl derivatives, exploring novel biological targets, and further refining computational models to improve their predictive accuracy. The continued application of this synergistic strategy will undoubtedly accelerate the translation of promising lead compounds from the laboratory to the clinic.

References

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Publishing. (2025). Accessed on 2026-01-24.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Benzylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. This guide provides essential, scientifically-grounded procedures for the proper disposal of N-Benzylnicotinamide, moving beyond mere compliance to foster a deeper understanding of the chemical's lifecycle and its responsible management. Our commitment is to empower you with the knowledge to not only advance your research but also to protect yourself, your colleagues, and the environment.

Understanding this compound: Properties and Potential Hazards

This compound (CAS No. 2503-55-1) is a derivative of nicotinamide (a form of vitamin B3) and is utilized in various research applications, including studies of neurological disorders and metabolic diseases.[1] Its chemical structure, featuring a benzyl group attached to the nitrogen atom of the nicotinamide, dictates its physicochemical properties and, consequently, its hazard profile and appropriate disposal methods.

A thorough understanding of a compound's properties is the bedrock of safe handling and disposal. The following table summarizes key data for this compound:

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Melting Point 72-73 °C
Boiling Point 457.9 °C at 760 mmHg
Appearance Solid
Hazards Skin irritant, Serious eye irritant

The primary hazards associated with this compound are skin and serious eye irritation, as identified in its Safety Data Sheet (SDS).[2] Therefore, appropriate personal protective equipment (PPE) is non-negotiable during handling and disposal.

The Core Directive: A Proactive Approach to Waste Management

The disposal of any chemical is not an afterthought but an integral part of the experimental workflow. A proactive waste management strategy minimizes risks and ensures regulatory compliance. The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Pre-Disposal Assessment cluster_1 Containment & Labeling cluster_2 Disposal Pathway Identify_Waste Identify this compound Waste (Pure compound, contaminated labware, solutions) Assess_Hazards Assess Hazards (Skin/eye irritant, potential environmental toxicity) Identify_Waste->Assess_Hazards Evaluate Segregate_Waste Segregate from Incompatible Wastes (Strong oxidizers, acids, bases) Assess_Hazards->Segregate_Waste Mitigate Select_Container Select Appropriate Container (HDPE or glass, leak-proof lid) Segregate_Waste->Select_Container Prepare Label_Container Label Container Correctly ('Hazardous Waste', chemical name, hazards) Select_Container->Label_Container Document Store_Temporarily Temporary On-site Storage (Designated satellite accumulation area) Label_Container->Store_Temporarily Accumulate Arrange_Pickup Arrange for Professional Disposal (Contact EHS or licensed waste handler) Store_Temporarily->Arrange_Pickup Coordinate Final_Disposal Final Disposal (Incineration at an approved facility) Arrange_Pickup->Final_Disposal Execute

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe and compliant disposal of this compound waste. The causality behind each step is explained to ensure a thorough understanding of the process.

Part 1: Personal Protective Equipment (PPE) and Spill Management

Rationale: The identified hazards of this compound necessitate stringent personal protection to prevent skin and eye contact. A prepared spill response is crucial to mitigate accidental releases.

Procedure:

  • Don appropriate PPE: Before handling any this compound waste, ensure you are wearing:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A lab coat.

  • Work in a ventilated area: Handle the waste in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.

  • Spill Response: In the event of a spill:

    • Alert personnel in the immediate area.

    • For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Part 2: Waste Segregation and Containerization

Rationale: Proper segregation of chemical waste is paramount to prevent dangerous reactions. The choice of container material is critical to ensure compatibility and prevent leaks.

Procedure:

  • Segregate this compound waste: Do not mix this compound waste with other waste streams, particularly:

    • Strong oxidizing agents, strong acids, and strong bases: Mixing with these can lead to vigorous and potentially hazardous reactions.

    • Aqueous waste (if not dissolved): To prevent unintended reactions or dissolution.

  • Select a suitable container:

    • Use a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[3]

    • Ensure the container has a secure, leak-proof lid.[3]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]

  • Contain different forms of waste:

    • Solid Waste: Place pure this compound powder and contaminated disposable labware (e.g., weigh boats, gloves, paper towels) directly into the labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[4][5]

Part 3: Labeling and Temporary Storage

Rationale: Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. Proper temporary storage prevents accidents and ensures an organized waste management system.

Procedure:

  • Label the waste container: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The date of accumulation.

    • The name of the principal investigator or laboratory.

  • Store in a designated area:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA should be a secondary containment tray to capture any potential leaks.

    • The storage area should be away from general traffic and incompatible chemicals.

Part 4: Final Disposal

Rationale: this compound is a nitrogen-containing organic compound. The preferred disposal method is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the compound, minimizing its environmental impact.

Procedure:

  • Contact your EHS department: Once the waste container is full or has been in accumulation for the maximum allowed time per your institution's policy, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Incineration: The recommended final disposal method is incineration.[6]

    • Causality: Incineration at high temperatures (typically >850°C) in the presence of excess oxygen will break down this compound into simpler, less harmful compounds.[6] The expected primary combustion products are carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).[6] Modern incinerators are equipped with scrubbers and other pollution control devices to remove harmful byproducts like NOₓ and any potential halogenated compounds from the flue gas before release into the atmosphere.[7]

  • Landfill is not recommended: Due to the potential for this compound to persist in the environment and its unknown long-term ecological effects, disposal in a landfill is not a responsible option.

Environmental Considerations and Regulatory Context

While specific ecotoxicity data for this compound is limited, studies on related N-alkylnicotinamide derivatives have shown that aquatic toxicity can increase with the length of the alkyl chain. Given its organic structure, there is a potential for persistence in soil and water if disposed of improperly.[8][9]

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, its precursor, pyridine, is listed (U196).[10] Therefore, it is prudent to manage this compound waste as hazardous to ensure compliance and environmental protection. Disposal of this compound down the drain is strictly prohibited as it can contaminate waterways and harm aquatic life.

Conclusion: A Commitment to Scientific Excellence and Safety

The proper disposal of this compound is a critical responsibility for every researcher. By following these scientifically-grounded procedures, you are not only ensuring the safety of your laboratory and community but also upholding the principles of responsible scientific conduct. This guide serves as a living document; always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for the chemicals you work with. Your diligence in these practices is a testament to your commitment to both scientific advancement and a sustainable future.

References

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  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic acid benzylamide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
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  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]

  • MDPI. (2021). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Benzylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Benzylnicotinamide. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of deep trust through technical expertise and field-proven insights. This document is structured to offer procedural, step-by-step guidance that directly addresses your operational questions.

Understanding the Hazard Profile of this compound

Before detailing personal protective equipment (PPE) and handling protocols, it is crucial to understand the inherent risks associated with this compound. This compound is classified as hazardous, primarily causing skin and serious eye irritation.[1][2] Ingestion may also be harmful.[3][4] While specific occupational exposure limits have not been established by major regulatory bodies, the identified hazards necessitate a cautious and well-defined handling strategy.[3][5][6]

The causality behind our recommended protocols stems from these primary hazards. Skin and eye protection are paramount to prevent direct contact, while proper handling techniques are designed to minimize the generation of aerosols or dust that could lead to inadvertent inhalation or ingestion.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/Irritation Causes skin irritation upon contact.[1]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]H319
Acute Toxicity, Oral (Harmful) May be harmful if swallowed.[4]H302
Specific target organ toxicity May cause respiratory irritation.[2]H335

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.

Eye and Face Protection: The Non-Negotiable Barrier

Given that this compound is a serious eye irritant, robust eye protection is mandatory.[1][4]

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Best Practice: For any procedure with a risk of splashing, such as transferring solutions, it is highly recommended to use chemical safety goggles in conjunction with a face shield. This provides a dual layer of protection for both the eyes and the face.

Skin and Body Protection: Preventing Dermal Exposure

This compound is a known skin irritant.[1] Therefore, preventing skin contact is a critical aspect of safe handling.

  • Gloves: Wear compatible, chemical-resistant gloves.[7][8] Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is essential to check the manufacturer's compatibility data for the specific glove model you are using. Always inspect gloves for tears or punctures before use and remove them with care to avoid contaminating your skin.[7] Double-gloving can be an effective strategy to mitigate risks during more hazardous procedures.

  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect street clothes and provide an additional layer of protection for the skin. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection: When to Consider It

Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is typically not required.[3] However, it should be considered in the following situations:

  • Inadequate Ventilation: If you are handling this compound outside of a fume hood or in an area with poor ventilation.

  • Handling Powders: If you are working with the solid form of this compound and there is a risk of generating dust.

  • Spill Cleanup: In the event of a large spill, respiratory protection may be necessary.

If respiratory protection is required, a NIOSH-approved respirator should be used.[9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide is designed to be a self-validating system, ensuring that safety is integrated into every step of your workflow.

Pre-Handling Preparations
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before you begin.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are in close proximity and are unobstructed.[3][6]

Handling this compound
  • Don PPE: Put on your laboratory coat, followed by safety goggles and/or a face shield, and finally, your gloves.

  • Careful Dispensing: Whether in solid or liquid form, dispense the chemical carefully to avoid creating dust or splashes.

  • Avoid Inhalation and Ingestion: Do not eat, drink, or smoke in the work area.[8]

  • Immediate Cleanup: Clean up any small spills immediately with an inert absorbent material.

  • Post-Handling: Once your work is complete, decontaminate your work area.

Post-Handling and PPE Removal
  • Glove Removal: Remove gloves using a technique that prevents the outer, contaminated surface from touching your skin.

  • Hand Washing: Wash your hands and any exposed skin thoroughly with soap and water after handling.[1]

  • PPE Storage/Disposal: Store reusable PPE in a designated clean area. Dispose of single-use PPE in the appropriate waste stream.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and clearly labeled container.[3]

  • Regulatory Compliance: Dispose of the waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[6] Do not allow the product to enter drains.[1]

Visualizing the Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been created.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area gather_materials Gather PPE & Spill Kit prep_area->gather_materials check_safety Check Eyewash/Shower gather_materials->check_safety don_ppe Don PPE check_safety->don_ppe dispense Dispense Chemical don_ppe->dispense cleanup Immediate Spill Cleanup dispense->cleanup decontaminate Decontaminate Work Area cleanup->decontaminate collect_waste Collect in Labeled Container cleanup->collect_waste remove_ppe Remove PPE decontaminate->remove_ppe decontaminate->collect_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands remove_ppe->collect_waste dispose Dispose via Approved Vendor collect_waste->dispose

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

  • Nicotinic acid benzylamide PubChem Compound Summary . National Center for Biotechnology Information. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]

  • Table of exposure limits for chemical and biological substances . WorkSafeBC. [Link]

  • Safety Data Sheet for N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide . Fisher Scientific. [Link]

  • Benzyl Chloride - Occupational Safety and Health Administration . OSHA. [Link]

  • Safety Data Sheet for N-Benzylniacin . Chemos GmbH & Co.KG. [Link]

  • Personal protective equipment for preparing toxic drugs . GERPAC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.